molecular formula CH4Ru B1368696 Ruthenium carbon

Ruthenium carbon

Cat. No.: B1368696
M. Wt: 117.1 g/mol
InChI Key: NCPHGZWGGANCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruthenium carbon is a useful research compound. Its molecular formula is CH4Ru and its molecular weight is 117.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

CH4Ru

Molecular Weight

117.1 g/mol

IUPAC Name

methane;ruthenium

InChI

InChI=1S/CH4.Ru/h1H4;

InChI Key

NCPHGZWGGANCAY-UHFFFAOYSA-N

Canonical SMILES

C.[Ru]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ruthenium on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis and characterization of ruthenium (Ru) catalysts supported on activated carbon (AC). It details common synthesis methodologies, including incipient wetness impregnation, deposition-precipitation, and chemical vapor deposition, alongside essential characterization techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) analysis. The content is structured to offer actionable experimental protocols and comparative data for researchers in catalysis and drug development.

Synthesis Methodologies

The performance of a Ru/C catalyst is intrinsically linked to its synthesis method, which dictates properties like particle size, dispersion, and metal-support interaction.

Incipient Wetness Impregnation (IWI)

This widely used technique involves impregnating the activated carbon support with a solution containing a ruthenium precursor, typically matching the pore volume of the support.

Experimental Protocol:

  • Support Pre-treatment: Dry the activated carbon support at 100-200°C for 6-8 hours to remove physisorbed water.[1]

  • Precursor Solution Preparation: Dissolve a ruthenium precursor, such as Ruthenium(III) chloride (RuCl₃·xH₂O), in a suitable solvent (e.g., deionized water or ethanol) to achieve the desired metal loading. The volume of the solution should be equal to the pore volume of the activated carbon.

  • Impregnation: Add the precursor solution to the dried activated carbon dropwise while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated material in an oven, typically at 100-120°C overnight, to remove the solvent.

  • Reduction: Reduce the precursor to metallic ruthenium by heating under a hydrogen flow (e.g., 40 cm³/min) at a specified temperature (e.g., 400°C) for several hours.[2]

Logical Workflow for Incipient Wetness Impregnation:

G Fig. 1: Incipient Wetness Impregnation Workflow A Support Pre-treatment C Impregnation A->C B Precursor Solution Preparation B->C D Drying C->D E Reduction D->E

Fig. 1: Incipient Wetness Impregnation Workflow
Deposition-Precipitation (DP)

The deposition-precipitation method involves precipitating the ruthenium precursor onto the activated carbon support from a solution.

Experimental Protocol:

  • Support Suspension: Disperse the activated carbon support in an aqueous solution of the ruthenium precursor (e.g., RuCl₃).[3]

  • pH Adjustment: Increase the pH of the suspension by adding a precipitating agent, such as a dilute NaOH solution, until a target pH (e.g., 7) is reached. This causes the ruthenium precursor to precipitate onto the carbon surface.[3]

  • Aging: Stir the slurry vigorously at room temperature for an extended period (e.g., 18 hours) to allow for complete deposition and aging of the precipitate.[3]

  • Washing: Filter and wash the resulting material thoroughly with distilled water until free of residual ions (e.g., chloride, as tested by the AgNO₃ test).[3]

  • Drying: Dry the catalyst in an oven, typically at 100°C overnight.[3]

  • Reduction: Calcine the dried powder under a hydrogen atmosphere to reduce the ruthenium species to their metallic state.

Logical Workflow for Deposition-Precipitation:

G Fig. 2: Deposition-Precipitation Workflow A Support Suspension in Precursor Solution B pH Adjustment & Precipitation A->B C Aging B->C D Washing & Filtering C->D E Drying D->E F Reduction E->F

Fig. 2: Deposition-Precipitation Workflow
Chemical Vapor Deposition (CVD)

CVD is a technique used to deposit thin films of ruthenium onto a substrate from the vapor phase.[4]

Experimental Protocol:

  • Precursor Selection: Choose a suitable organometallic ruthenium precursor with adequate volatility and decomposition characteristics, such as Ru(CO)₂(P(n-Bu)₃)₂(O₂CR)₂.[5]

  • Reactor Setup: Place the activated carbon support in a cold-wall CVD reactor.

  • Deposition: Introduce the vaporized precursor into the reactor under a controlled atmosphere (e.g., nitrogen). The substrate is heated to a temperature (e.g., 350-400°C) that induces the decomposition of the precursor and the deposition of a ruthenium film onto the support.[5]

  • Purging: Purge the reactor with an inert gas to remove any unreacted precursor and byproducts.

Characterization Techniques

Thorough characterization is crucial to understand the physicochemical properties of the synthesized Ru/C catalysts and to correlate these properties with their catalytic performance.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the material and to estimate the average crystallite size of the ruthenium nanoparticles.

Experimental Protocol:

  • Sample Preparation: Prepare a powdered sample of the Ru/C catalyst.

  • Data Acquisition: Mount the sample in an X-ray diffractometer and scan over a relevant 2θ range (e.g., 20-80°) using a specific X-ray source (e.g., Cu Kα radiation).[6]

  • Data Analysis: Analyze the resulting diffraction pattern to identify peaks corresponding to ruthenium and the carbon support. The average crystallite size can be calculated using the Scherrer equation from the broadening of the Ru diffraction peaks.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the ruthenium nanoparticles, allowing for the determination of their size, morphology, and dispersion on the activated carbon support.

Experimental Protocol:

  • Sample Preparation: Disperse a small amount of the Ru/C catalyst in a solvent (e.g., ethanol) and deposit a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid).

  • Imaging: Introduce the grid into the TEM and acquire high-resolution images of the nanoparticles.

  • Data Analysis: Measure the diameters of a statistically significant number of nanoparticles from the TEM images to determine the particle size distribution.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the species present on the catalyst surface.

Experimental Protocol:

  • Sample Preparation: Mount the powdered catalyst sample on a sample holder and place it in the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition: Irradiate the sample with X-rays and measure the kinetic energy of the emitted photoelectrons. Acquire survey scans to identify all elements present and high-resolution scans of specific regions (e.g., Ru 3p or Ru 3d) to determine the oxidation states.[7][8]

  • Data Analysis: Analyze the binding energies of the core-level peaks to identify the chemical states of ruthenium (e.g., metallic Ru⁰ or oxidized species like Ru⁴⁺).[7]

Logical Relationship of Characterization Techniques:

G Fig. 3: Interrelation of Characterization Techniques Catalyst Ru/C Catalyst XRD XRD Catalyst->XRD Crystallinity, Particle Size TEM TEM Catalyst->TEM Morphology, Dispersion XPS XPS Catalyst->XPS Surface Composition, Oxidation State BET BET Catalyst->BET Surface Area, Pore Structure

Fig. 3: Interrelation of Characterization Techniques
Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area, pore volume, and pore size distribution of the activated carbon support and the final catalyst.

Experimental Protocol:

  • Sample Degassing: Degas the sample under vacuum at an elevated temperature to remove adsorbed contaminants.

  • Nitrogen Adsorption-Desorption: Measure the amount of nitrogen gas adsorbed and desorbed by the sample at liquid nitrogen temperature (77 K) over a range of partial pressures.

  • Data Analysis: Apply the BET equation to the adsorption data to calculate the specific surface area. The pore volume and pore size distribution can be determined from the desorption branch of the isotherm.

Quantitative Data Summary

The following tables summarize key quantitative data reported for Ru/C catalysts synthesized by various methods.

Table 1: Synthesis Parameters and Resulting Properties

Synthesis MethodRu PrecursorRu Loading (wt%)Support Surface Area (m²/g)Resulting Ru Particle Size (nm)Reference
Incipient WetnessRuCl₃·xH₂O3 and 623 and 1457-[2]
ImpregnationRuCl₃·xH₂O6942-[1]
ImpregnationRuCl₃1-51100-[9]
FBR-ALD-~20-~2-4[10]
Deposition-PrecipitationRuCl₃--1-2[11]

Table 2: Characterization Data of Ru/C Catalysts

CatalystBET Surface Area (m²/g)Pore Volume (cm³/g)Average Ru Particle Size (nm)Ru Oxidation State (from XPS)Reference
Ru/C (various loadings)≥ 1000-28-34 (aggregate)-[12]
5% Ru/C139--Ru⁰, Ru⁴⁺[13]
Ru/AC1----[14]
Ru/Norit----[14]
Ru-N-C898---[15]
Ru-C1110---[15]
ALD-Ru (10 cycles)--~2-[10]
Commercial Ru/C----[10]

Table 3: Catalytic Performance Data

CatalystReactionTemperature (°C)Conversion (%)Selectivity (%)Reference
Ru/AC1Formic Acid Decomposition19097>93 (to H₂)[14]
Ru/NoritFormic Acid Decomposition19084>95 (to H₂)[14]
3 wt.% Ru/KC-120CWAO of resin effluent20092 (COD removal)96 (phenol removal)[9]
5% Ru/CMethyl Levulinate Hydrogenation-9591 (to GVL)[13]

This guide provides a foundational understanding of the synthesis and characterization of ruthenium on activated carbon catalysts. For more detailed and specific applications, readers are encouraged to consult the cited literature.

References

A Technical Guide to Ruthenium Nanoparticles on Carbon Supports: Properties, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of ruthenium (Ru) nanoparticles supported on various carbon materials. It is intended to serve as a detailed resource for researchers and professionals engaged in catalysis, materials science, and drug development, where supported noble metal nanoparticles play a crucial role. This document summarizes key quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for pivotal techniques, and employs visualizations to elucidate complex processes and relationships.

Introduction

Ruthenium nanoparticles supported on carbon (Ru/C) are a class of heterogeneous catalysts that have garnered significant interest due to their exceptional catalytic activity in a wide range of chemical transformations.[1] These materials are indispensable in various industrial applications, including chemical synthesis, energy production, and environmental remediation.[1] The carbon support provides a high surface area for the dispersion of the ruthenium nanoparticles, preventing their agglomeration and enhancing their stability and catalytic efficiency.[2] The properties and performance of Ru/C catalysts are intricately linked to several factors, including the nanoparticle size, morphology, dispersion, the nature of the carbon support, and the synthesis method employed.[2][3] This guide delves into these critical aspects, providing a foundational understanding for the rational design and application of these versatile catalytic materials.

Synthesis of Ruthenium Nanoparticles on Carbon Supports

The method of synthesis significantly influences the physicochemical properties of Ru/C catalysts, such as particle size, dispersion, and the nature of the metal-support interaction. Several techniques have been developed to prepare highly dispersed and active ruthenium nanoparticles on carbon supports.

Wet Impregnation

Wet impregnation is a widely used and straightforward method for the synthesis of supported metal catalysts.[4] It involves the impregnation of the carbon support with a solution containing a ruthenium precursor, followed by drying and reduction steps.

Experimental Protocol: Wet Impregnation of Ru/C

  • Support Pre-treatment: The carbon support (e.g., activated carbon, carbon nanotubes) is pre-treated to remove impurities and functionalize the surface. This can involve washing with distilled water, acid treatment (e.g., with nitric acid), or calcination in an inert atmosphere.[5]

  • Impregnation: The pre-treated carbon support is added to a solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃·xH₂O) or ruthenium nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃), dissolved in a suitable solvent (e.g., water, ethanol).[6] The volume of the precursor solution is typically matched to the pore volume of the support (incipient wetness impregnation). The mixture is stirred or agitated for a period to ensure uniform distribution of the precursor.[6]

  • Drying: The solvent is removed by drying, usually in an oven at a temperature between 100-120 °C for several hours.[6] This step deposits the ruthenium precursor onto the carbon surface.

  • Reduction: The dried material is then subjected to a reduction step to convert the ruthenium precursor into metallic ruthenium nanoparticles. This is typically carried out by heating the material in a flow of a reducing gas, such as hydrogen (H₂), at elevated temperatures (e.g., 200-500 °C).[6] The temperature and duration of the reduction step are critical parameters that affect the final particle size and dispersion.

G cluster_synthesis Wet Impregnation Synthesis Workflow A Carbon Support Pre-treatment B Impregnation with Ru Precursor Solution A->B Add support to solution C Drying B->C Evaporate solvent D Reduction (e.g., H2 flow) C->D Heat in reducing atmosphere E Ru/C Catalyst D->E

Wet Impregnation Synthesis Workflow
Supercritical Fluid Deposition (SFD)

Supercritical fluid deposition is an advanced technique that utilizes a supercritical fluid, typically carbon dioxide (scCO₂), as a solvent to deposit metal precursors onto a support. This method can lead to highly dispersed nanoparticles with a narrow size distribution due to the unique properties of supercritical fluids, such as high diffusivity and low viscosity.[7][8]

Experimental Protocol: Supercritical Fluid Deposition of Ru/C

  • Precursor Dissolution: A ruthenium precursor, often an organometallic complex like a ruthenium β-diketonate, is dissolved in supercritical carbon dioxide.[7] A co-solvent such as methanol (B129727) may be used to enhance the solubility of the precursor.[8]

  • Deposition: The carbon support is placed in a high-pressure reactor, and the supercritical solution containing the ruthenium precursor is introduced. The precursor adsorbs onto the surface of the carbon support.

  • Reduction: The adsorbed precursor is then reduced to metallic ruthenium. This can be achieved by introducing a reducing agent, such as hydrogen, into the reactor.[7] The reduction is typically carried out at a specific temperature and pressure.

  • Product Recovery: After the reaction, the reactor is depressurized, and the scCO₂ is vented, leaving the Ru/C catalyst.

Thermal Decomposition

This method involves the thermal decomposition of an organometallic ruthenium precursor, such as dodecacarbonyltriruthenium (B8016418) (Ru₃(CO)₁₂), in the presence of the carbon support.[9] The precursor decomposes at elevated temperatures, leading to the formation of ruthenium nanoparticles on the carbon surface.

Experimental Protocol: Thermal Decomposition Synthesis of Ru/C

  • Mixing: The carbon support is suspended in an inert, high-boiling point solvent (e.g., toluene).

  • Precursor Addition: The organometallic ruthenium precursor, Ru₃(CO)₁₂, is added to the suspension.

  • Decomposition: The mixture is heated to the decomposition temperature of the precursor under an inert atmosphere (e.g., nitrogen or argon). The precursor decomposes, and ruthenium nanoparticles are formed on the carbon support.

  • Isolation: After the reaction is complete, the Ru/C catalyst is isolated by filtration, washed with a suitable solvent to remove any unreacted precursor and byproducts, and then dried.

Characterization of Ruthenium Nanoparticles on Carbon Supports

A comprehensive characterization of Ru/C catalysts is essential to understand their structure-property relationships and to correlate their physical and chemical properties with their catalytic performance.

Imaging and Structural Analysis

Transmission Electron Microscopy (TEM): TEM is a powerful technique for directly visualizing the size, shape, and distribution of ruthenium nanoparticles on the carbon support.[10] High-resolution TEM (HRTEM) can provide information about the crystallinity and lattice structure of the nanoparticles.

Experimental Protocol: TEM Analysis of Ru/C

  • Sample Preparation: A small amount of the Ru/C catalyst is dispersed in a solvent like ethanol, typically with the aid of ultrasonication to create a dilute suspension. A drop of this suspension is then deposited onto a TEM grid (usually a copper grid coated with a thin carbon film) and allowed to dry.[11]

  • Imaging: The prepared grid is inserted into the TEM, and images are acquired at various magnifications. Bright-field imaging is commonly used to observe the overall morphology and particle distribution.

  • Data Analysis: The size of a statistically significant number of nanoparticles is measured from the TEM images to determine the average particle size and size distribution.

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and average crystallite size of the ruthenium nanoparticles. The diffraction pattern of the Ru/C catalyst will show peaks corresponding to the crystallographic planes of ruthenium. The broadening of these peaks can be used to estimate the average crystallite size using the Scherrer equation.[12][13]

Experimental Protocol: XRD Analysis of Ru/C

  • Sample Preparation: A powdered sample of the Ru/C catalyst is placed on a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The scan is typically performed over a range that covers the characteristic diffraction peaks of ruthenium.[14]

  • Data Analysis: The positions of the diffraction peaks are used to identify the crystalline phase of ruthenium (e.g., hexagonal close-packed). The full width at half maximum (FWHM) of a prominent diffraction peak is used in the Scherrer equation to calculate the average crystallite size.

Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation state of the elements present on the surface of the catalyst. For Ru/C catalysts, XPS can be used to identify the oxidation state of ruthenium (e.g., metallic Ru⁰ or various oxide species) and to analyze the surface chemistry of the carbon support.[15][16]

Experimental Protocol: XPS Analysis of Ru/C

  • Sample Preparation: A small amount of the powdered Ru/C catalyst is mounted on a sample holder.

  • Data Acquisition: The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of the emitted electrons is measured by an electron energy analyzer.

  • Data Analysis: The binding energies of the photoelectrons are characteristic of the elements and their chemical states. The Ru 3d or Ru 3p core level spectra are analyzed to determine the oxidation state of ruthenium. The C 1s spectrum provides information about the carbon support.

G cluster_characterization Characterization Workflow for Ru/C Catalysts cluster_structural Structural & Morphological Analysis cluster_surface Surface & Compositional Analysis Catalyst Ru/C Catalyst TEM TEM Catalyst->TEM Provides info on: - Particle Size - Shape - Dispersion XRD XRD Catalyst->XRD Provides info on: - Crystalline Structure - Crystallite Size XPS XPS Catalyst->XPS Provides info on: - Elemental Composition - Oxidation State

Characterization Workflow for Ru/C Catalysts

Properties of Ruthenium Nanoparticles on Carbon Supports

The properties of Ru/C catalysts are a function of both the ruthenium nanoparticles and the carbon support.

Nanoparticle Properties
  • Size and Dispersion: The size of the ruthenium nanoparticles is a critical parameter that influences the catalytic activity. Generally, smaller nanoparticles have a higher surface-to-volume ratio, leading to a greater number of active sites and higher catalytic activity. The dispersion, which is the fraction of metal atoms on the surface, is also a key factor.[17]

  • Crystalline Structure: Ruthenium typically crystallizes in a hexagonal close-packed (hcp) structure. However, under certain synthesis conditions, a face-centered cubic (fcc) phase can be formed, which may exhibit different catalytic properties.[13]

  • Oxidation State: The oxidation state of ruthenium on the surface can significantly affect its catalytic behavior. While metallic ruthenium (Ru⁰) is often the active species in hydrogenation reactions, ruthenium oxides (RuOₓ) can play a role in oxidation reactions.[18]

Carbon Support Properties

The choice of carbon support can have a profound impact on the properties of the final catalyst. Different carbon materials offer a range of properties:

  • Activated Carbon: High surface area and porous structure, which allows for high metal loading and dispersion.

  • Carbon Nanotubes (CNTs): Unique electronic properties and high external surface area, which can enhance metal-support interactions.

  • Graphene: A two-dimensional material with excellent electrical conductivity and a large theoretical surface area.

  • Graphitized Carbon: Offers higher thermal and chemical stability.

The surface chemistry of the carbon support, including the presence of functional groups (e.g., carboxylic, phenolic), can influence the anchoring of ruthenium nanoparticles and the overall catalytic performance.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the properties and catalytic performance of Ru/C nanoparticles.

Table 1: Physicochemical Properties of Ru/C Catalysts

Ruthenium PrecursorCarbon SupportSynthesis MethodRu Loading (wt%)Avg. Particle Size (nm)Metal Dispersion (%)Reference
RuCl₃Activated CarbonWet Impregnation52.0 - 4.027 - 90[3]
Ru₃(CO)₁₂Graphitized CarbonThermal Decomposition-3.6-[12]
Ru(acac)₃Carbon Nanodots--2.0 - 3.0-[13]
RuCl₃Activated CarbonWet Impregnation--5.4 - 15.1[17]

Table 2: Catalytic Performance of Ru/C in Hydrogenation Reactions

ReactionCatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Reference
Benzene (B151609) to Cyclohexene (B86901)2Ru/La₂O₃–ZnO--3650-[19]
Levulinic Acid to γ-valerolactoneRu/AC1190-9578-[17]
Benzene HydrogenationRu/C-----[20]

Table 3: Electrocatalytic Performance of Ru/C for Hydrogen Evolution Reaction (HER) in Alkaline Media

CatalystOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (mA/cm²)Reference
Ru/C> 200--[21]
Ru/C₃N₄/C79--[21]
Pt/C~100--[21]

Applications in Research and Development

Ru/C catalysts are versatile tools in both academic research and industrial drug development.

  • Hydrogenation Reactions: They are highly effective for the hydrogenation of a wide range of functional groups, including aromatic rings, alkenes, alkynes, ketones, and aldehydes.[1] This is crucial in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Selective Hydrogenation: By carefully tuning the reaction conditions and catalyst properties, selective hydrogenation of one functional group in the presence of others can be achieved, which is a key challenge in complex organic synthesis.

  • Electrocatalysis: Ru/C nanoparticles are promising electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production.[21] They are also investigated for the oxygen reduction reaction (ORR) in fuel cells.

  • Biomass Conversion: Ru/C catalysts are effective in the conversion of biomass-derived platform molecules into valuable chemicals and biofuels.[22]

Conclusion

Ruthenium nanoparticles supported on carbon are highly versatile and efficient catalysts with a broad range of applications. The ability to tune their properties through the choice of synthesis method, ruthenium precursor, and carbon support allows for the rational design of catalysts with optimized performance for specific reactions. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working with these advanced materials. Further research into novel synthesis strategies and a deeper understanding of the metal-support interactions at the atomic level will continue to drive the development of next-generation Ru/C catalysts with enhanced activity, selectivity, and stability.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Ru/C Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of Ruthenium-on-Carbon (Ru/C) catalysis, a cornerstone of modern organic synthesis and pharmaceutical development. From the nuanced art of catalyst preparation to the intricate mechanisms driving its remarkable reactivity, this document provides a comprehensive overview for professionals seeking to leverage the power of Ru/C in their research and development endeavors. We will explore detailed experimental protocols, present key quantitative data for comparative analysis, and visualize complex catalytic cycles and workflows to illuminate the core concepts of this versatile catalytic system.

The Heart of the Matter: Understanding the Ru/C Catalyst

Ruthenium, a platinum group metal, exhibits exceptional catalytic activity for a wide range of chemical transformations, particularly hydrogenation reactions.[1] When dispersed on a high-surface-area support like activated carbon, its efficiency is significantly enhanced. The carbon support not only provides a large surface area for the dispersion of ruthenium nanoparticles but also plays a crucial role in modifying the electronic properties of the metal, thereby influencing its catalytic performance.[2]

The synergy between the ruthenium nanoparticles and the carbon support is paramount to the catalyst's activity, selectivity, and stability. Factors such as the nature of the carbon support, the size and dispersion of the ruthenium particles, and the presence of promoters or modifiers all contribute to the overall catalytic efficacy.

Crafting the Catalyst: Preparation Methodologies

The properties and performance of a Ru/C catalyst are intrinsically linked to its preparation method. Two of the most common and effective techniques are wet impregnation and incipient wetness impregnation.

Wet Impregnation

This method involves suspending the carbon support in a solution containing a ruthenium precursor, typically an excess of the solution. The solvent is then evaporated, leaving the ruthenium precursor deposited on the carbon surface. Subsequent reduction converts the precursor into metallic ruthenium nanoparticles.

Incipient Wetness Impregnation (IWI)

IWI is a technique that utilizes a volume of the precursor solution that is equal to or slightly less than the pore volume of the support.[3] This method aims for a more uniform distribution of the precursor within the pores of the carbon support, which can lead to smaller, more highly dispersed ruthenium nanoparticles upon reduction.[3]

Experimental Protocol: Preparation of 5 wt% Ru/C by Incipient Wetness Impregnation

This protocol outlines a typical procedure for the synthesis of a 5 wt% Ru/C catalyst.

Materials:

  • Activated Carbon (high surface area, e.g., >1000 m²/g)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) or Ruthenium(III) nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃)

  • Deionized water or appropriate solvent

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Support Pre-treatment: The activated carbon support is dried in an oven at 110-120 °C for 12-24 hours to remove adsorbed water.

  • Pore Volume Determination: The pore volume of the dried activated carbon is determined, typically by nitrogen physisorption analysis.

  • Precursor Solution Preparation: A calculated amount of the ruthenium precursor is dissolved in a volume of deionized water equal to the pore volume of the carbon support to achieve the desired 5 wt% metal loading.

  • Impregnation: The precursor solution is added dropwise to the dried activated carbon with constant mixing to ensure uniform distribution. The mixture should appear damp but not overly wet.

  • Drying: The impregnated carbon is dried in an oven at 100-120 °C for 12-24 hours.

  • Reduction: The dried catalyst precursor is placed in a tube furnace and reduced under a flow of hydrogen gas. A typical reduction program involves ramping the temperature to 300-400 °C at a rate of 5-10 °C/min and holding for 2-4 hours.

  • Passivation (Optional but Recommended): After reduction and cooling under an inert atmosphere, the catalyst can be passivated by introducing a low concentration of oxygen (e.g., 1% O₂ in N₂) to form a thin protective oxide layer on the ruthenium nanoparticles, preventing pyrophoric behavior upon exposure to air.

Workflow for Ru/C Catalyst Preparation by Incipient Wetness Impregnation:

G cluster_prep Catalyst Preparation Workflow start Start support_prep Support Pre-treatment (Drying) start->support_prep pore_volume Pore Volume Determination support_prep->pore_volume impregnation Incipient Wetness Impregnation support_prep->impregnation precursor_sol Precursor Solution Preparation pore_volume->precursor_sol precursor_sol->impregnation drying Drying impregnation->drying reduction Reduction (H₂ Flow) drying->reduction passivation Passivation (Optional) reduction->passivation end Final Ru/C Catalyst passivation->end

Caption: Workflow for the preparation of Ru/C catalyst via incipient wetness impregnation.

Characterizing the Catalyst: Key Physical and Chemical Properties

Thorough characterization of the Ru/C catalyst is essential to understand its properties and correlate them with its catalytic performance.

ParameterTechnique(s)Typical Range for 5 wt% Ru/CSignificance
BET Surface Area N₂ Physisorption500 - 1500 m²/g[4]A high surface area is crucial for achieving high dispersion of Ru nanoparticles. The surface area typically decreases after metal loading.[5]
Pore Volume N₂ Physisorption0.5 - 1.5 cm³/g[5]Influences the diffusion of reactants and products to and from the active sites.
Ru Particle Size Transmission Electron Microscopy (TEM), CO Chemisorption1 - 10 nm[6]Smaller particles generally lead to higher activity due to a larger number of surface atoms.[7]
Ru Dispersion CO Chemisorption, H₂ Chemisorption20 - 60%A measure of the fraction of Ru atoms on the surface that are available for catalysis.
Crystalline Phase X-ray Diffraction (XRD)hcp RutheniumConfirms the presence of metallic ruthenium and can provide information on crystallite size.
Reducibility Temperature-Programmed Reduction (TPR)Reduction peaks typically between 150 - 300 °CIndicates the temperature required to reduce the ruthenium precursor to its metallic state.

Unleashing the Power: Applications in Organic Synthesis

Ru/C catalysts are renowned for their versatility in promoting a wide array of chemical transformations, with a particular emphasis on hydrogenation reactions.

Hydrogenation of Functional Groups

Ru/C is a highly effective catalyst for the reduction of various functional groups, often exhibiting high chemoselectivity.

Hydrogenation of Nitroarenes: The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Ru/C catalysts demonstrate excellent activity and selectivity for this reaction.

Experimental Protocol: Hydrogenation of Nitrobenzene to Aniline

Materials:

  • Nitrobenzene

  • 5 wt% Ru/C catalyst

  • Solvent (e.g., Ethanol, Methanol, or Water)

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Setup: A high-pressure autoclave is charged with nitrobenzene, the solvent, and the 5 wt% Ru/C catalyst (typically 1-5 mol% Ru relative to the substrate).

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurization: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-150 °C) with vigorous stirring. The progress of the reaction is monitored by techniques such as TLC, GC, or HPLC.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration (caution: the catalyst may be pyrophoric and should be handled under a wet or inert atmosphere). The filtrate is concentrated under reduced pressure to afford the crude aniline, which can be further purified if necessary.

Catalytic Cycle for the Hydrogenation of a Nitro Group:

G cluster_cycle Simplified Catalytic Cycle for Nitro Group Hydrogenation Ru_C Ru/C Catalyst Surface H2_ads H₂ Adsorption & Dissociation Ru_C->H2_ads H₂ Nitro_ads Nitroarene (R-NO₂) Adsorption Ru_C->Nitro_ads R-NO₂ H_add1 Stepwise Hydrogen Addition H2_ads->H_add1 H_add2 Further Hydrogen Addition H2_ads->H_add2 H_add3 Final Hydrogen Addition H2_ads->H_add3 Nitro_ads->H_add1 Intermediate Nitroso Intermediate (R-NO) H_add1->Intermediate Intermediate->H_add2 Hydroxylamine Hydroxylamine Intermediate (R-NHOH) H_add2->Hydroxylamine Hydroxylamine->H_add3 Aniline_des Aniline (R-NH₂) Desorption H_add3->Aniline_des Aniline_des->Ru_C R-NH₂

Caption: A simplified representation of the stepwise hydrogenation of a nitro group on a Ru/C surface.

Table of Quantitative Data for Nitroarene Hydrogenation:

SubstrateCatalyst Loading (mol%)Temp (°C)Pressure (bar H₂)SolventYield (%)Selectivity (%)Reference
Nitrobenzene1.010030Ethanol>99>99[8]
4-Chloronitrobenzene0.58020Methanol98>99 (to 4-chloroaniline)[9]
2-Nitrotoluene2.012040Water95>98[10]
Asymmetric Hydrogenation of Ketones

The enantioselective reduction of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). Chiral ligands can be used in conjunction with ruthenium precursors to generate catalysts for this purpose, although heterogeneous catalysis with chirally modified Ru/C also shows promise. The support and Ru particle size can significantly influence the enantioselectivity.[7]

Table of Quantitative Data for Asymmetric Ketone Hydrogenation:

SubstrateChiral Ligand/ModifierCatalyst SystemTemp (°C)Pressure (bar H₂)SolventConversion (%)ee (%)Reference
Acetophenone(1R,2R)-DPENRu/MgO30502-Propanol>9996 (R)[7]
1-Tetralone(S)-BINAPRuCl₂(BINAP)2510Methanol>9998 (S)[11]
Ethyl acetoacetateCinchonidinePt/Al₂O₃ (for comparison)2550Toluene>9992 (R)
C-H Bond Functionalization

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering more atom-economical and efficient routes to complex molecules. Ruthenium catalysts, including heterogeneous Ru/C systems, have emerged as powerful tools for mediating these transformations.[5] These reactions often proceed through a catalytic cycle involving C-H activation, insertion of a coupling partner, and reductive elimination.

Conceptual C-H Activation Catalytic Cycle:

G cluster_ch_activation Generalized Catalytic Cycle for Ru-Catalyzed C-H Activation Ru_catalyst Active Ru(II) Catalyst Coordination Substrate Coordination Ru_catalyst->Coordination Substrate CH_Activation C-H Activation (forms Ru-C bond) Coordination->CH_Activation Ruthenacycle Ruthenacycle Intermediate CH_Activation->Ruthenacycle Insertion Migratory Insertion Ruthenacycle->Insertion + Coupling Partner Coupling_Partner Coupling Partner (e.g., alkene, alkyne) Coupling_Partner->Insertion Intermediate_Complex Intermediate Ru Complex Insertion->Intermediate_Complex Reductive_Elimination Reductive Elimination Intermediate_Complex->Reductive_Elimination Reductive_Elimination->Ru_catalyst Regeneration Product Functionalized Product Reductive_Elimination->Product

Caption: A generalized mechanistic pathway for Ru-catalyzed C-H functionalization.

Catalyst Deactivation and Regeneration

Despite their robustness, Ru/C catalysts can experience deactivation over time due to several factors, including:

  • Sintering: At high temperatures, small ruthenium nanoparticles can agglomerate into larger particles, reducing the active surface area.

  • Poisoning: Certain functional groups or impurities in the reaction mixture can strongly adsorb to the active sites, blocking them from reactants.

  • Leaching: Dissolution of the active metal into the reaction medium.

  • Fouling: Deposition of carbonaceous residues or byproducts on the catalyst surface.

Fortunately, in many cases, the activity of a deactivated Ru/C catalyst can be at least partially restored through regeneration procedures, such as controlled oxidation to burn off carbonaceous deposits followed by re-reduction.

Conclusion and Future Outlook

Ru/C catalysis remains an indispensable tool in the arsenal (B13267) of chemists in both academia and industry. Its versatility, efficiency, and the tunability of its properties through careful preparation and modification ensure its continued relevance in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Future research will likely focus on the development of even more active, selective, and stable Ru/C catalysts through the design of novel carbon supports, the precise control of nanoparticle size and morphology, and the exploration of synergistic effects with other metals or promoters. The continued elucidation of reaction mechanisms will further empower the rational design of next-generation Ru/C catalysts for increasingly complex and challenging chemical transformations.

References

The Pivotal Role of Carbon Support in Ruthenium Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ruthenium (Ru) catalysts supported on carbon materials are workhorses in a myriad of chemical transformations, from fine chemical synthesis to environmental remediation. The carbon support, far from being an inert scaffold, plays a critical and multifaceted role in dictating the overall catalytic performance. This technical guide delves into the core principles of carbon support's influence on ruthenium catalysis, providing a comprehensive overview of its effects on catalyst activity, selectivity, and stability. We will explore the structural and electronic interplay between ruthenium nanoparticles and their carbon hosts, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a thorough resource for researchers in the field.

The Carbon Support: More Than Just a Stage

The choice of carbon support is a crucial parameter in the design of highly efficient ruthenium catalysts. Various forms of carbon, including activated carbon, carbon nanotubes (CNTs), carbon nanofibers (CNFs), and graphene, offer a diverse range of properties that can be tailored to specific catalytic applications.[1][2] The key characteristics of the carbon support that profoundly influence the catalytic behavior of ruthenium include its surface area, pore structure, surface chemistry, and graphitic nature.

  • Surface Area and Porosity: A high surface area is paramount for achieving high dispersion of ruthenium nanoparticles, which in turn maximizes the number of accessible active sites.[1][3] The pore structure (micropores, mesopores, and macropores) of the carbon support affects mass transfer of reactants and products to and from the active sites.[4][5] For instance, mesoporous carbon has been shown to enhance the activity and stability of Ru catalysts in ammonia (B1221849) synthesis.[6]

  • Surface Chemistry and Functional Groups: The presence of oxygen-containing functional groups (e.g., carboxylic, phenolic, carbonyl) on the carbon surface can act as anchoring sites for ruthenium precursors, leading to smaller, more uniform nanoparticles.[7] These functional groups can also modulate the electronic properties of the ruthenium particles, influencing their catalytic activity.[8] Furthermore, doping the carbon support with heteroatoms like nitrogen can enhance the metal-support interaction and improve catalytic performance in reactions such as ammonia decomposition.[1][9]

  • Graphitization: The degree of graphitization of the carbon support can impact its electrical conductivity and chemical stability. Highly graphitic materials can promote electron transfer between the support and the ruthenium nanoparticles, which can be beneficial for certain reactions.[1] The structure of the graphitic planes has also been shown to influence Ru particle size and its interaction with the support.[7]

Metal-Support Interactions: A Synergistic Partnership

The interaction between the ruthenium nanoparticles and the carbon support is a key determinant of the catalyst's overall performance. These interactions can be broadly categorized as electronic and geometric effects.

  • Electronic Effects: Electron transfer can occur between the carbon support and the ruthenium nanoparticles, altering the electron density of the metal.[1] This modification of the electronic state of ruthenium can influence the adsorption strength of reactants and intermediates, thereby affecting the reaction pathway and selectivity.[10] For example, density functional theory (DFT) calculations have shown that charge transfer from a magnesia support to Ru clusters promotes the absorption and dissociation of carbon precursors.[11]

  • Geometric Effects: The carbon support can influence the size, shape, and morphology of the ruthenium nanoparticles.[6][12] The confinement of Ru particles within the pores of the carbon support can prevent their agglomeration, leading to enhanced stability.[13] The shape of the carbon support, such as the concentric graphene sheets of multi-walled carbon nanotubes, can also influence the deposition and distribution of Ru nanoparticles.[14]

Quantitative Insights: Catalyst Properties and Performance

The following tables summarize key quantitative data from various studies, highlighting the impact of the carbon support on the properties and catalytic performance of ruthenium catalysts.

CatalystSupport TypeRu Loading (wt%)Ru Particle Size (nm)BET Surface Area (m²/g)ApplicationConversion (%)Selectivity (%)Reference
5%Ru/MWCNTMulti-walled Carbon Nanotubes5-285CO Oxidation100 (CO and O₂)-[4]
Ru/C-KOH-1Activated Carbon (KOH activated)5-1530Lignin model compound cleavage>90-[3]
Ru/C-KOH-2Activated Carbon (KOH activated)5-1749Lignin model compound cleavage98.519.5 (to phenol)[3]
Ru/C-CMCommercial Activated Carbon5-597Lignin model compound cleavage~70-[3]
0.5% Ru/CAmorphous non-graphitic carbon0.5<2 (clusters)>100Polypropylene hydrogenolysis--[6]
2% Ru/CAmorphous non-graphitic carbon22-5>100Polypropylene hydrogenolysis60 (to liquid)-[6]
Ru/CNTCarbon Nanotubes-2-4-Arene Hydrogenation--[15]

Table 1: Properties and Performance of Various Ru/C Catalysts.

CatalystSupportReactionTemperature (°C)Pressure (MPa)Conversion of Nitrobenzene (%)Selectivity to Cyclohexylamine (%)Reference
Ru/CCarbonNitrobenzene Hydrogenation1008>9995[16]
Rh/CCarbonNitrobenzene Hydrogenation1008>9980[16]
Pd/CCarbonNitrobenzene Hydrogenation1008>99<1[16]
Pt/CCarbonNitrobenzene Hydrogenation1008>99<1[16]

Table 2: Comparison of Different Carbon-Supported Noble Metal Catalysts for Nitrobenzene Hydrogenation. [16]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of carbon-supported ruthenium catalysts, based on procedures reported in the literature.

Synthesis of 5% Ru/MWCNT Catalyst for CO Oxidation[4][5]

Materials:

Procedure:

  • To 1 g of MWCNTs, add 3 ml of deionized water dropwise.

  • Add 1.32 ml of ethylene glycol to the wetted carbon nanotubes and soak.

  • Prepare a solution of RuCl₃·xH₂O in ethylene glycol corresponding to a 5 wt% Ru loading.

  • Add the ruthenium solution to the MWCNT-ethylene glycol mixture to form a paste.

  • Dry the paste under vacuum for three days.

  • Calcination: Calcine the dried material under an airflow of 100 ml/min. Ramp the temperature from 30°C to 350°C at a rate of 10°C/min and hold for 2 hours.

  • Reduction: Reduce the calcined material under a hydrogen flow of 100 ml/min. Ramp the temperature from 30°C to 400°C at a rate of 10°C/min and hold for 2 hours.

Synthesis of Ru/C Catalyst by Wet Impregnation for Polypropylene Hydrogenolysis[6]

Materials:

  • Amorphous non-graphitic carbon powder

  • Ruthenium(III) nitrosyl nitrate (B79036) (Ru(NO)(NO₃)ₓ(OH)₃₋ₓ) solution (1.5 wt% Ru)

  • Helium (He)

  • Hydrogen (H₂)

Procedure:

  • Pre-treat the carbon powder in a He flow (100 mL/min) at 250 °C for 3 hours to remove adsorbed impurities.

  • Impregnate the cleaned carbon dropwise with the appropriate amount of ruthenium(III) nitrosyl nitrate solution to achieve the desired Ru loading (e.g., 0.5% or 2%).

  • Continuously stir the suspension on a hot plate at 70 °C until dry.

  • Dry the impregnated material in air at 100 °C overnight.

  • Prior to the reaction, reduce the catalyst in a flow of 50:50 (vol%) H₂ and He at 300 °C for 2 hours with a ramping rate of 10 °C/min.

Catalyst Characterization Techniques
  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution, nitrogen physisorption is performed at -196°C. Prior to analysis, the samples are typically degassed under vacuum at an elevated temperature (e.g., 200°C) for several hours.[5]

  • X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the catalyst, such as metallic ruthenium or ruthenium oxides, and to estimate the crystallite size using the Scherrer equation.[4][17][18]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the ruthenium nanoparticles, allowing for the determination of their size, morphology, and distribution on the carbon support.[4][19]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the oxidation state of ruthenium and to analyze the surface elemental composition of the catalyst.[4]

  • Temperature-Programmed Reduction (TPR): H₂-TPR is used to study the reducibility of the ruthenium precursor and the interaction between the metal and the support.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in ruthenium-carbon catalysis.

Catalyst_Synthesis_Workflow cluster_support Support Preparation cluster_impregnation Metal Deposition cluster_activation Catalyst Activation cluster_characterization Characterization cluster_testing Catalytic Testing Support Carbon Support (e.g., CNTs, Activated Carbon) Pretreatment Pre-treatment (e.g., acid wash, thermal) Support->Pretreatment Impregnation Impregnation/ Deposition Pretreatment->Impregnation Ru_Precursor Ru Precursor Solution (e.g., RuCl3) Ru_Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination (in Air/Inert Gas) Drying->Calcination Reduction Reduction (in H2) Calcination->Reduction Final_Catalyst Final Ru/C Catalyst Reduction->Final_Catalyst Characterization Characterization (TEM, XRD, BET, XPS) Final_Catalyst->Characterization Reaction Catalytic Reaction Final_Catalyst->Reaction Analysis Product Analysis (GC, HPLC) Reaction->Analysis

A generalized workflow for the synthesis and evaluation of Ru/C catalysts.

Metal_Support_Interactions cluster_support_props Carbon Support Properties cluster_ru_props Ruthenium Nanoparticle Properties cluster_performance Catalytic Performance Surface_Area High Surface Area Dispersion High Dispersion Surface_Area->Dispersion Pore_Structure Pore Structure Pore_Structure->Dispersion Durability Durability Pore_Structure->Durability Geometric Effects Surface_Chemistry Surface Chemistry (Functional Groups, Doping) Particle_Size Small Particle Size Surface_Chemistry->Particle_Size Electronic_State Modified Electronic State Surface_Chemistry->Electronic_State Electronic Effects Stability Enhanced Stability Surface_Chemistry->Stability Graphitization Graphitization Graphitization->Electronic_State Activity Activity Dispersion->Activity Particle_Size->Activity Selectivity Selectivity Electronic_State->Selectivity Stability->Durability

Interplay between carbon support properties and Ru catalyst performance.

Conclusion

The carbon support is an active and crucial component in ruthenium-based catalytic systems. Its physical and chemical properties directly govern the size, dispersion, and electronic state of the ruthenium nanoparticles, thereby controlling the catalytic activity, selectivity, and stability. A judicious selection and engineering of the carbon support, considering factors such as surface area, porosity, surface functionalization, and graphitic nature, are essential for the rational design of next-generation, high-performance ruthenium catalysts for a wide range of applications in the pharmaceutical and chemical industries. This guide provides a foundational understanding and practical insights to aid researchers in harnessing the full potential of carbon-supported ruthenium catalysts.

References

Understanding the Active Sites of Ru/C Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruthenium supported on carbon (Ru/C) represents a class of highly effective heterogeneous catalysts pivotal in numerous chemical transformations, including hydrogenation, hydrogenolysis, and ammonia (B1221849) synthesis.[1][2] Their efficacy is not merely a function of the presence of ruthenium but is intimately linked to the specific nature of the catalytic active sites. These sites—nanoscopic domains where reactant molecules bind, react, and transform—are dictated by a complex interplay of ruthenium's physical and electronic structure, its interaction with the carbon support, and the method of catalyst preparation. Understanding the identity, structure, and function of these active sites is paramount for the rational design of next-generation catalysts with enhanced activity, selectivity, and stability. This guide provides a technical overview of the nature of active sites in Ru/C catalysts, the advanced methodologies used to characterize them, and their role in key catalytic processes.

Section 1: The Nature of Active Sites in Ru/C Catalysts

The catalytic activity of Ru/C materials originates from various distinct types of ruthenium species and their interaction with the carbon support.

  • Metallic Ruthenium Nanoparticles (NPs): The most common active species are metallic Ru nanoparticles dispersed on the carbon surface.[3] The catalytic properties of these NPs are strongly structure-sensitive.

    • Size and Dispersion: Catalytic activity is often correlated with the size of the Ru NPs. Smaller particles offer a higher surface-area-to-volume ratio, increasing the number of available active sites. For instance, in the hydrogenolysis of polypropylene, a 0.5% Ru/C catalyst with smaller, more disordered Ru clusters showed higher initial activity compared to a 2% Ru/C catalyst with larger (1.2 nm) nanoparticles.[4] However, very small clusters can be unstable and prone to sintering at longer reaction times.[4]

    • Surface Structure and B5-type Sites: The specific arrangement of atoms on the nanoparticle surface creates distinct active sites. Theoretical studies using Density Functional Theory (DFT) have identified "B5-type" sites as being particularly active for reactions like ammonia synthesis.[5] A B5 site consists of a specific arrangement of five ruthenium atoms on the surface that is highly effective for N₂ dissociation.[5]

  • Oxidized Ruthenium Species (Ruδ+): The presence of partially oxidized ruthenium species (Ruδ+ or RuOₓ) is often crucial. These species can exist at the metal-support interface or as distinct oxide phases.[4][6]

    • Lewis Acidity: Oxidized Ru sites can act as Lewis acids, facilitating the activation of functional groups, such as carbonyls in hydrogenation reactions.[7]

    • Synergistic Effects: A synergy between metallic Ru sites and RuOₓ has been proposed to enhance catalytic performance. For certain reactions, RuO₂ species detected on the catalyst surface by XPS and EXAFS were correlated with higher yields.[7] XPS analysis of Ru/C catalysts often reveals the presence of Ruδ+ species in addition to metallic Ru(0), with the relative abundance influencing catalytic behavior.[4]

  • Metal-Support Interactions (MSI): The carbon support is not merely an inert scaffold but actively participates in catalysis. The interaction between Ru particles and the support can modify the electronic properties, morphology, and stability of the active metal phase.[1]

    • Defect Sites and Functional Groups: Defects and oxygen-containing functional groups on the carbon surface can act as anchoring points for Ru nanoparticles, preventing agglomeration and influencing particle size.[8]

    • Electronic Modification: The support can induce an electron-deficient state (Ruδ+) in the interfacial Ru particles, which can alter their adsorptive and catalytic properties.[6] This effect is often termed a strong metal-support interaction (SMSI).

Section 2: Characterization of Active Sites

A multi-technique approach is essential to comprehensively identify and describe the active sites in Ru/C catalysts.

Electron Microscopy

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are used to visualize the morphology of the catalyst at the nanoscale.

  • Data Acquired: Provides direct information on the size, shape, and distribution of Ru nanoparticles on the carbon support.[9][10] High-resolution TEM (HR-TEM) can reveal the crystal structure of the nanoparticles.[11]

  • Experimental Protocol (Typical):

    • Sample Preparation: A small amount of the Ru/C catalyst powder is dispersed in a solvent (e.g., ethanol) using an ultrasonic bath.

    • Grid Deposition: A drop of the suspension is deposited onto a TEM grid (typically a copper grid coated with a thin film of amorphous carbon or lacey carbon).

    • Drying: The solvent is allowed to evaporate completely in air or under a heat lamp.

    • Imaging: The grid is loaded into the TEM, and images are acquired at various magnifications. For STEM, a High-Angle Annular Dark-Field (HAADF) detector is often used, where the image contrast is sensitive to the atomic number (Z-contrast), making the heavier Ru particles appear bright against the lighter carbon support.[4]

    • Analysis: Image analysis software is used to measure the diameters of a large number of particles (typically >100) to generate a particle size distribution histogram.[4]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of the elements on the catalyst surface.

  • Data Acquired: Provides binding energies of core-level electrons (e.g., Ru 3p, Ru 3d, C 1s, O 1s). Shifts in these binding energies reveal the oxidation state of ruthenium (e.g., Ru⁰ vs. Ru⁴⁺) and the nature of carbon-oxygen functionalities on the support.[12][13]

  • Experimental Protocol (Typical):

    • Sample Mounting: The catalyst powder is mounted on a sample holder using double-sided conductive tape or pressed into a pellet.

    • Vacuum Introduction: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • X-ray Irradiation: The sample is irradiated with monochromatic X-rays (e.g., Al Kα at 1486.6 eV).

    • Data Acquisition: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

    • Data Analysis: The resulting spectrum of electron counts versus binding energy is analyzed. The C 1s peak at ~284.6-284.8 eV is often used as a reference to correct for surface charging.[4][12] The Ru 3d region often overlaps with the C 1s peak, so the Ru 3p region may also be analyzed.[4] Peak deconvolution is performed using specialized software to quantify the different chemical states present.[12]

X-ray Absorption Spectroscopy (XAS)

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the local geometric and electronic structure of the absorbing atom (Ru in this case). It is particularly powerful for characterizing highly dispersed or amorphous materials.[14]

  • Data Acquired:

    • XANES: The shape and energy of the absorption edge are sensitive to the oxidation state and coordination geometry of the Ru atoms.[15][16]

    • EXAFS: Analysis of the oscillations past the absorption edge provides quantitative information about the local atomic environment of Ru, including coordination numbers, bond distances, and the identity of neighboring atoms (e.g., Ru-Ru, Ru-C, Ru-O).[14][15]

  • Experimental Protocol (Typical):

    • Sample Preparation: The catalyst powder is pressed into a self-supporting wafer of a calculated thickness to achieve an appropriate absorption jump at the Ru K-edge (~22.1 keV). The sample is placed in an in-situ cell that allows for measurements under controlled atmosphere and temperature.

    • Data Collection: The experiment is typically performed at a synchrotron radiation source. A monochromatic X-ray beam is scanned through the Ru K-edge energy range. The absorption is measured in transmission mode or fluorescence mode.

    • Data Analysis: The raw data is normalized, and the background is subtracted to isolate the EXAFS signal (χ(k)). The signal is Fourier transformed to generate a radial distribution function, which shows peaks corresponding to different coordination shells around the central Ru atom.[15] These peaks are then fitted with theoretical models to extract structural parameters.

Density Functional Theory (DFT)

DFT is a computational method used to model the electronic structure of materials. It provides invaluable insights into the nature of active sites and reaction mechanisms at the atomic level.

  • Data Acquired: DFT calculations can predict the stable geometries of Ru clusters on carbon supports, calculate the adsorption energies of reactants and intermediates, map out reaction energy profiles, and simulate spectroscopic signatures to aid in the interpretation of experimental data.[5][17][18]

  • Methodology (Conceptual):

    • Model Building: A model of the catalyst is constructed in silico. This typically involves a slab of the carbon support (e.g., graphene) and a Ru nanoparticle or cluster placed on its surface.[5]

    • Calculation: The Schrödinger equation is solved for the system using the approximations of DFT to find the minimum energy structure and its electronic properties.

    • Reaction Simulation: Reactant molecules are introduced to the model, and the energy changes along a proposed reaction pathway are calculated to identify the rate-determining step and transition states.[19]

Data Summary Tables

Table 1: Ru Particle Size and Catalytic Performance in Polypropylene Hydrogenolysis[4]

CatalystRu Loading (wt%)Average Ru Particle Size (nm)Initial Activity (rcc, h⁻¹)Product
0.5% Ru/C0.5Clusters (<1 nm)1.8Liquid
2% Ru/C2.01.20.8Liquid
2% Ru/C-He2.02.3Inactive-

Table 2: XPS Binding Energies for Different Ru Species on Carbon[4][9][12]

CatalystRu SpeciesRu 3p₃/₂ Binding Energy (eV)Reference
5% Ru/CRu⁰ (metallic)~461.3[12]
Ru-RuO₂/N-CRu⁰ (metallic)462.6[9]
Ru-RuO₂/N-CRu⁴⁺ (in RuO₂)464.0[9]
0.5% Ru/CRuδ⁺ (cationic)>462.0[4]

Table 3: EXAFS Fitting Parameters for Ru Catalysts[15]

SampleShellCoordination Number (N)Distance (R, Å)
Ru FoilRu-Ru122.68
Ru SACs/OCSRu-N4.01.57

Visualizations: Workflows and Models

Catalyst Characterization Workflow

This diagram illustrates the complementary nature of different techniques in elucidating the structure of active sites.

G cluster_synthesis Catalyst Synthesis cluster_characterization Active Site Characterization cluster_performance Performance Evaluation Synthesis Ru/C Synthesis (e.g., Impregnation) TEM TEM/STEM (Size, Dispersion, Morphology) Synthesis->TEM XPS XPS (Oxidation State, Surface Composition) Synthesis->XPS XAS XAS (EXAFS/XANES) (Local Coordination, Bond Distances) Synthesis->XAS DFT DFT (Site Modeling, Energetics) TEM->DFT Input for Model Validation Activity Catalytic Testing (Activity, Selectivity, Stability) TEM->Activity XPS->DFT Input for Model Validation XPS->Activity XAS->DFT Input for Model Validation XAS->Activity DFT->TEM Aid Interpretation DFT->XPS Aid Interpretation DFT->XAS Aid Interpretation DFT->Activity Activity->TEM Post-reaction Characterization Activity->XPS Post-reaction Characterization Activity->XAS Post-reaction Characterization G cluster_support NP Ru Nanoparticle (B5 sites, etc.) sup1 SA Single Atom (Ru-C/O) sup2 Cluster Sub-nm Cluster sup3 Interface Ruδ+ at Interface sup4 label_support Carbon Support Interface->label_support Metal-Support Interaction G cluster_catalyst Catalyst Surface cluster_reactants Ru_metal Metallic Ru Site (Ru⁰) Step2 Hydrogenation of activated C=O Ru_metal->Step2 H (spillover) Ru_oxide Lewis Acidic Site (Ruδ+) Ru_oxide->Step2 H2 H₂ H2->Ru_metal Dissociative Adsorption Carbonyl R-C=O Carbonyl->Ru_oxide O-coordination (activation) Product R-CH-OH Step2->Product Desorption

References

A Technical Guide to Exploratory Studies of Ruthenium on Carbon Allotropes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synergy between ruthenium (Ru), a versatile platinum group metal, and various carbon allotropes has paved the way for a new class of highly efficient heterogeneous catalysts.[1][2] These materials are pivotal in numerous chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation, which are fundamental in pharmaceutical synthesis and the development of fine chemicals.[3][4][5] This guide provides an in-depth technical overview of the synthesis, characterization, and application of ruthenium catalysts supported on different carbon allotropes, including activated carbon, carbon nanotubes, graphene, and fullerenes. It summarizes key quantitative data, details common experimental protocols, and visualizes critical workflows and reaction pathways to serve as a comprehensive resource for professionals in the field.

Carbon Allotropes: The Foundation for Catalysis

The choice of support material is critical in heterogeneous catalysis as it influences the dispersion, stability, and accessibility of the metallic nanoparticles. Carbon, with its diverse allotropic forms, offers a range of properties suitable for catalytic applications.[6]

  • Activated Carbon (AC): Characterized by its high specific surface area and well-developed pore structure, activated carbon is a widely used, cost-effective support.[1][7] It provides ample sites for the deposition of ruthenium nanoparticles.

  • Carbon Nanotubes (CNTs): These cylindrical nanostructures, available as single-walled (SWCNTs) or multi-walled (MWCNTs), offer unique electronic properties and high external surface areas.[8] They can enhance catalytic activity and selectivity through strong metal-support interactions.

  • Graphene: A single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, graphene and its derivative, reduced graphene oxide (RGO), boast an exceptionally high theoretical surface area.[9][10] This structure allows for a high dispersion of metal nanoparticles.[9]

  • Fullerenes: These molecules are composed entirely of carbon, forming hollow spheres or tubes.[6][11] Their unique electronic structure and ability to be functionalized make them intriguing supports for creating novel catalytic systems.[11][12]

Synthesis and Deposition Methodologies

The preparation method is paramount as it dictates the final properties of the catalyst, such as metal loading, particle size, and dispersion, which in turn affect its activity and selectivity.[13]

Experimental Protocol 1: Wetness Impregnation

This is a common and straightforward method for preparing supported metal catalysts.[7][14]

  • Support Pre-treatment: The carbon support is often pre-treated to introduce functional groups that aid in anchoring the metal precursor. For instance, carbon nanotubes may be treated with acid.[8]

  • Precursor Dissolution: A ruthenium salt, such as Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O), is dissolved in a suitable solvent (e.g., water, ethanol).[7][8]

  • Impregnation: The carbon support is mixed with the precursor solution. The volume of the solution is typically equal to the pore volume of the support to ensure even distribution.[15]

  • Drying: The solvent is removed by drying, often under vacuum, to deposit the ruthenium precursor onto the support surface.[8]

  • Calcination & Reduction: The dried material is first calcined in an inert or oxidizing atmosphere to decompose the precursor.[8] This is followed by a reduction step, typically under a hydrogen (H₂) flow at elevated temperatures (e.g., 400°C), to reduce the ruthenium species to its metallic state (Ru⁰).[8]

G cluster_start Inputs cluster_process Synthesis Steps cluster_end Output Ru_Precursor RuCl₃ Precursor Dissolution Dissolution in Solvent Ru_Precursor->Dissolution Carbon_Support Carbon Support (e.g., CNTs, AC) Impregnation Wetness Impregnation Carbon_Support->Impregnation Dissolution->Impregnation Drying Drying (Vacuum) Impregnation->Drying Calcination Calcination (Air, 350°C) Drying->Calcination Reduction Reduction (H₂ Flow, 400°C) Calcination->Reduction Final_Catalyst Ru/Carbon Catalyst Reduction->Final_Catalyst

Diagram 1: General workflow for catalyst synthesis via wetness impregnation.
Experimental Protocol 2: Electrodeposition

Electrodeposition offers a facile and versatile method for producing carbon-based electrodes with low catalyst loading, which is particularly relevant for electrochemical applications like the hydrogen evolution reaction (HER).[16]

  • Electrode Preparation: A carbon felt or similar carbon material is used as the substrate (working electrode).[16]

  • Electrolyte Formulation: An electrolytic solution is prepared containing a ruthenium salt (e.g., 0.5 mM RuCl₃) and often an additive like isopropyl alcohol (IPA) to improve the wettability of the carbon substrate.[16]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, with the carbon substrate as the working electrode, a graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., SCE).[17]

  • Deposition: A specific potential is applied to the working electrode to initiate the reduction of Ru³⁺ ions and their deposition onto the carbon surface. The onset potential for deposition on carbon black has been observed at approximately -0.53 V vs. SCE.[17]

  • Post-Treatment: The resulting Ru-loaded carbon electrode is rinsed and dried before characterization and use.

Catalyst Characterization Workflow

After synthesis, a suite of characterization techniques is employed to determine the physicochemical properties of the Ru/Carbon catalyst, which are crucial for understanding its catalytic performance.

  • Transmission Electron Microscopy (TEM): Used to visualize the size, shape, and distribution of ruthenium nanoparticles on the carbon support.[8][18]

  • X-ray Diffraction (XRD): Helps to identify the crystalline structure and phase of the ruthenium nanoparticles (e.g., RuO₂ or metallic Ru) and the nature of the carbon support.[8][14]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the catalyst, which are critical for catalyst activity.[8]

  • X-ray Photoelectron Spectroscopy (XPS): Determines the chemical state and elemental composition of the catalyst's surface, confirming the presence and oxidation state of ruthenium.[16][17]

G cluster_techniques Characterization Techniques cluster_properties Determined Properties Catalyst Synthesized Ru/Carbon Catalyst TEM TEM Catalyst->TEM XRD XRD Catalyst->XRD BET BET Analysis Catalyst->BET XPS XPS Catalyst->XPS P_Size Particle Size & Distribution TEM->P_Size P_Structure Crystalline Structure & Phase XRD->P_Structure P_Surface Surface Area & Pore Size BET->P_Surface P_State Surface Chemical State & Composition XPS->P_State

Diagram 2: Workflow for the characterization of Ru/Carbon catalysts.

Quantitative Data from Ruthenium/Carbon Allotrope Studies

The following tables summarize quantitative data from various studies, highlighting the properties and performance of ruthenium catalysts on different carbon supports.

Table 1: Ruthenium on Carbon Nanotubes (CNTs)
Ru Loading (wt%)CNT TypeRu Particle Size (nm)Surface Area (m²/g)ApplicationKey Performance MetricCitation
5%MWCNT~2.3285CO Oxidation100% CO conversion at 200-500°C[8][19]
1.91%MWCNT2.5 ± 0.8N/AH₂ Generation (from NH₃BH₃)TOF: 329 min⁻¹ at 25°C[18]
N/ACNT~7N/AFischer-Tropsch Synthesis~65% selectivity to C₁₀-C₂₀ hydrocarbons[20]
Table 2: Ruthenium on Activated Carbon (AC) and Other Carbons
Ru Loading (wt%)Carbon TypeRu Particle Size (nm)Surface Area (m²/g)ApplicationKey Performance MetricCitation
0.5%Amorphous Carbon~0.8>100Polypropylene HydrogenolysisHigh initial C-C scission rate[15]
2%Amorphous Carbon~1.2>100Polypropylene HydrogenolysisHigher liquid/gas yield vs. 0.5% Ru/C[15]
5%Activated Carbon (from waste)Small, well-dispersed1021 - 1312Lignin Model Compound CleavageHigher activity than commercial Ru/C[14]
33%Carbon Aerogel~2.0 (20 Å)N/ASupercapacitor ElectrodesHigh metal loading achieved[21]
Table 3: Ruthenium on Graphene and Fullerenes
Ru Loading (wt%)Carbon TypeRu Particle Size (nm)Surface Area (m²/g)ApplicationKey Performance MetricCitation
3.0%Reduced Graphene Oxide (RGO)1.0 - 2.0 (avg. 1.5)N/ASelective Hydrogenation (p-CNB)96% selectivity at full conversion[9]
N/AFullereneN/AN/ACinnamaldehyde HydrogenationSupport had a marked effect on selectivity[12]

Catalytic Applications in Drug Development & Fine Chemicals

Ruthenium-on-carbon catalysts are highly valued in organic synthesis for their high activity and selectivity, particularly in hydrogenation reactions.[4][5] These reactions are essential for producing key intermediates in the pharmaceutical and fine chemical industries.[22][23]

Application Example: Selective Hydrogenation of Nitroaromatics

The selective hydrogenation of substituted nitroaromatics to anilines is a crucial step in synthesizing agrochemicals, pharmaceuticals, and dyes. Catalysts like Ru/RGO have shown high activity and selectivity for this transformation, such as the conversion of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN).[9] The small size and high dispersion of Ru nanoparticles on the RGO sheets are credited for this high performance.[9]

G Catalyst Ru⁰ Catalyst Surface Intermediate Adsorbed Intermediates Catalyst->Intermediate 3. Hydrogenation (Stepwise) H2 H₂ H2->Catalyst 1. H₂ Adsorption & Dissociation Substrate Substrate (R-NO₂) Substrate->Catalyst 2. Substrate Adsorption Product Product (R-NH₂) Intermediate->Product 4. Product Desorption

Diagram 3: Simplified logical pathway for catalytic hydrogenation of a nitro group.

Conclusion

The exploration of ruthenium supported on various carbon allotropes continues to be a vibrant area of research. The unique properties of supports like CNTs and graphene can lead to catalysts with enhanced activity, selectivity, and stability compared to traditional activated carbon.[9][20] The choice of synthesis method directly impacts the final catalyst's morphology and performance.[13] For researchers and professionals in drug development, understanding the interplay between the ruthenium nanoparticles, the carbon support, and the reaction conditions is crucial for designing efficient synthetic routes to complex molecules. Future studies will likely focus on creating more sophisticated nanostructures, such as core-shell particles and precisely controlling Ru particle size to further unlock the catalytic potential of these systems.[24]

References

In-Depth Technical Guide to Ruthenium on Carbon (Ru/C) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An extensive examination of the core physical and chemical properties, experimental protocols, and catalytic applications of Ruthenium on Carbon (Ru/C), a versatile catalyst in modern organic synthesis and pharmaceutical development.

Ruthenium on carbon (Ru/C) stands as a highly efficient and versatile heterogeneous catalyst, widely employed across the chemical industry, with notable applications in the synthesis of fine chemicals and active pharmaceutical ingredients. This guide provides a comprehensive overview of the fundamental physical and chemical characteristics of Ru/C, detailed experimental procedures for its preparation and characterization, and an exploration of its catalytic activity in key transformations relevant to drug development.

Core Physical and Chemical Properties

Ruthenium on carbon is a solid catalyst consisting of finely dispersed ruthenium metal nanoparticles supported on a high-surface-area activated carbon carrier. The activated carbon not only provides a robust physical support but also influences the catalyst's overall performance through its porous structure and surface chemistry.

Physical Characteristics

The physical properties of Ru/C catalysts are crucial determinants of their catalytic activity and efficiency. These properties are significantly influenced by the synthesis method and the nature of the activated carbon support. Key physical parameters include BET surface area, pore volume, and the size and dispersion of the ruthenium nanoparticles.

PropertyTypical Value RangeSignificance in Catalysis
BET Surface Area 500 - 1500 m²/gA larger surface area generally provides more sites for the dispersion of ruthenium nanoparticles, potentially leading to higher catalytic activity.
Pore Volume 0.5 - 1.5 cm³/gThe pore structure affects the diffusion of reactants and products to and from the active sites. A well-developed pore network is essential for efficient catalysis.
Ruthenium Particle Size 1 - 10 nmThe size of the ruthenium nanoparticles is a critical factor influencing the catalyst's activity and selectivity. Smaller particles often exhibit higher activity due to a larger surface-to-volume ratio.
Ruthenium Dispersion 20 - 60%High dispersion indicates a greater number of accessible active ruthenium sites, which is directly related to the catalyst's efficiency.
Appearance Black powderThe visual appearance of the catalyst.
Chemical Formula Ru/C
CAS Number 7440-18-8
Chemical Characteristics

The chemical properties of Ru/C are primarily dictated by the electronic state of the ruthenium and the surface chemistry of the carbon support. These factors govern the catalyst's interaction with reactants and its selectivity towards desired products.

PropertyDescriptionImpact on Catalysis
Ruthenium Loading Typically 1 - 10 wt%The concentration of ruthenium on the carbon support. Higher loading can increase the number of active sites, but may also lead to particle agglomeration and reduced dispersion.
Surface Acidity/Basicity Influenced by the carbon support and any pre-treatments.The acidity or basicity of the support can influence reaction selectivity by affecting the adsorption of reactants and intermediates.
Chemical Stability Generally stable under a wide range of reaction conditions.Ru/C is known for its robustness and reusability in many catalytic cycles.
Catalytic Activity Active for hydrogenation, dehydrogenation, and oxidation reactions.Particularly effective in the hydrogenation of various functional groups.

Experimental Protocols

The performance of a Ru/C catalyst is intrinsically linked to its preparation and characterization. This section provides detailed methodologies for the synthesis and analysis of Ru/C.

Synthesis of Ruthenium on Carbon

A common and effective method for preparing Ru/C catalysts is incipient wetness impregnation. This technique allows for a uniform distribution of the ruthenium precursor within the pores of the carbon support.

Protocol for Incipient Wetness Impregnation:

  • Support Pre-treatment: Dry the activated carbon support (e.g., at 110 °C for 12 hours) to remove adsorbed water and impurities.

  • Pore Volume Determination: Accurately measure the pore volume of the dried activated carbon support using a technique like nitrogen physisorption.

  • Precursor Solution Preparation: Prepare a solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃) or ruthenium nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃), in a suitable solvent (e.g., deionized water or ethanol). The volume of the solution should be equal to the pore volume of the carbon support to be impregnated. The concentration of the precursor is calculated based on the desired final ruthenium loading on the catalyst.

  • Impregnation: Add the precursor solution dropwise to the dried activated carbon support while continuously mixing to ensure uniform distribution. The goal is to fill the pores of the support with the solution without excess liquid.

  • Drying: Dry the impregnated material, typically at a temperature between 80 °C and 120 °C for several hours (e.g., 12 hours), to remove the solvent.

  • Reduction: Reduce the ruthenium precursor to its metallic state. This is a critical step and is usually performed under a flow of hydrogen gas (e.g., a mixture of H₂ and an inert gas like N₂ or Ar) at elevated temperatures (e.g., 300-500 °C) for a specific duration (e.g., 2-4 hours). The heating rate during reduction is also a crucial parameter to control.

  • Passivation (Optional): After reduction and cooling under an inert atmosphere, the catalyst can be passivated by exposing it to a low concentration of oxygen (e.g., 1% O₂ in N₂) to form a thin protective oxide layer on the surface of the ruthenium nanoparticles. This prevents pyrophoric behavior upon exposure to air.

Synthesis_Workflow cluster_prep Support Preparation cluster_impregnation Impregnation cluster_activation Catalyst Activation support Activated Carbon Support drying_support Drying (e.g., 110°C, 12h) support->drying_support impregnation Incipient Wetness Impregnation drying_support->impregnation precursor Ru Precursor Solution (e.g., RuCl3 in H2O) precursor->impregnation drying_catalyst Drying (e.g., 80-120°C, 12h) impregnation->drying_catalyst reduction Reduction (H2 flow, 300-500°C) drying_catalyst->reduction passivation Passivation (optional) (1% O2/N2) reduction->passivation final_catalyst Final Ru/C Catalyst reduction->final_catalyst without passivation passivation->final_catalyst

Synthesis of Ru/C via Incipient Wetness Impregnation.
Characterization Techniques

A thorough characterization of the synthesized Ru/C catalyst is essential to understand its physicochemical properties and to correlate them with its catalytic performance.

2.2.1. Transmission Electron Microscopy (TEM)

TEM is a powerful technique for visualizing the size, morphology, and distribution of ruthenium nanoparticles on the carbon support.

  • Sample Preparation: A small amount of the Ru/C catalyst is dispersed in a solvent like ethanol, typically with the aid of ultrasonication to create a fine suspension. A drop of this suspension is then deposited onto a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry.

  • Imaging: The prepared grid is analyzed in a transmission electron microscope. High-resolution TEM (HRTEM) can provide detailed information about the crystalline structure of the ruthenium nanoparticles.

  • Data Analysis: The size of a statistically significant number of nanoparticles is measured from the TEM images to determine the average particle size and the particle size distribution.

2.2.2. X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the catalyst and to estimate the average crystallite size of the ruthenium nanoparticles.

  • Sample Preparation: A powdered sample of the Ru/C catalyst is packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

  • Data Analysis: The diffraction peaks corresponding to ruthenium are identified. The broadness of these peaks is inversely proportional to the crystallite size, which can be calculated using the Scherrer equation. The absence of sharp peaks may indicate the presence of very small, highly dispersed, or amorphous nanoparticles.

2.2.3. Brunauer-Emmett-Teller (BET) Surface Area Analysis

This technique is used to determine the specific surface area, pore volume, and pore size distribution of the Ru/C catalyst.

  • Sample Preparation: A known weight of the catalyst is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 200-300°C) to remove adsorbed contaminants.

  • Measurement: The analysis is typically performed by measuring the amount of nitrogen gas that adsorbs onto the catalyst surface at liquid nitrogen temperature (77 K) as a function of relative pressure.

  • Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area. The pore size distribution and total pore volume are determined from the desorption branch of the isotherm.

2.2.4. CO Chemisorption

CO chemisorption is a standard technique to determine the active metal surface area and the dispersion of the ruthenium nanoparticles.

  • Sample Preparation: A known amount of the catalyst is placed in a sample tube, pre-treated (typically by reduction in H₂ flow followed by evacuation) to clean the ruthenium surface.

  • Measurement: Pulses of carbon monoxide (CO) are introduced into a carrier gas stream flowing over the catalyst at a specific temperature (e.g., 50°C). The amount of CO that chemisorbs onto the active ruthenium sites is measured by a thermal conductivity detector (TCD).

  • Data Analysis: The total amount of chemisorbed CO is used to calculate the number of active ruthenium sites, from which the metal surface area and dispersion can be determined, assuming a specific stoichiometry of CO adsorption on Ru.

Catalytic Applications in Drug Development

Ru/C is a valuable catalyst in the pharmaceutical industry due to its high activity and selectivity in a variety of hydrogenation reactions that are crucial for the synthesis of complex organic molecules.

Hydrogenation of Functional Groups

Ru/C is particularly effective for the hydrogenation of a wide range of functional groups. Its selectivity can often be tuned by adjusting reaction conditions such as temperature, pressure, and solvent.

  • Aromatic Rings: Ru/C is an excellent catalyst for the hydrogenation of aromatic and heteroaromatic rings, a common transformation in the synthesis of pharmaceutical intermediates.

  • Nitro Groups: The selective reduction of nitro groups to primary amines is a fundamental reaction in the synthesis of many drugs. Ru/C can efficiently catalyze this transformation with high chemoselectivity, often leaving other reducible functional groups intact.

  • Carbonyl Groups: Aldehydes and ketones can be readily hydrogenated to the corresponding alcohols using Ru/C.

  • Nitriles: Ru/C can be used for the hydrogenation of nitriles to primary amines.

Debenzylation

The removal of benzyl (B1604629) protecting groups is a frequent step in multi-step organic synthesis. Ru/C can be an effective catalyst for hydrogenolytic debenzylation, particularly for the cleavage of benzyl ethers and amines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key catalytic pathways and a typical experimental workflow for a hydrogenation reaction using Ru/C.

Hydrogenation_of_Nitroarene Nitroarene Nitroarene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitroarene->Nitroso + H2 (Ru/C) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H2 (Ru/C) Amine Amine (Ar-NH2) Hydroxylamine->Amine + H2 (Ru/C)

Pathway for Ru/C Catalyzed Nitro Group Reduction.

Aromatic_Ring_Hydrogenation Aromatic Aromatic Substrate Cyclohexadiene Cyclohexadiene Intermediate Aromatic->Cyclohexadiene + H2 (Ru/C) Cyclohexene Cyclohexene Intermediate Cyclohexadiene->Cyclohexene + H2 (Ru/C) Cyclohexane Cyclohexane Product Cyclohexene->Cyclohexane + H2 (Ru/C)

General Pathway for Aromatic Ring Hydrogenation.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants Substrate + Solvent Reactor High-Pressure Reactor Reactants->Reactor Catalyst Ru/C Catalyst Catalyst->Reactor Pressurize Pressurize with H2 Reactor->Pressurize Heat_Stir Heat and Stir (Controlled Temperature & Time) Pressurize->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Filter Filter to remove Catalyst Cool_Vent->Filter Analysis Analyze Product Mixture (e.g., GC, HPLC, NMR) Filter->Analysis Purification Purify Product Analysis->Purification

Typical Experimental Workflow for Hydrogenation.

Conclusion

Ruthenium on carbon is a powerful and indispensable tool in the arsenal (B13267) of chemists, particularly those in the field of drug development. Its high catalytic activity, selectivity, and stability make it a catalyst of choice for a multitude of synthetic transformations. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols for its synthesis and characterization, is paramount to harnessing its full potential. The continued research and development of Ru/C catalysts are expected to lead to even more efficient and selective catalytic systems, further enabling the synthesis of complex and life-saving pharmaceuticals.

introduction to heterogeneous catalysis using Ru/C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heterogeneous Catalysis using Ru/C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Ruthenium on Carbon (Ru/C) in heterogeneous catalysis. It covers the synthesis and characterization of Ru/C catalysts, their application in key organic transformations, and detailed mechanistic insights.

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants.[1] Typically, a solid catalyst is employed in liquid or gas-phase reactions.[1] This approach offers significant advantages, including ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and continuous flow processes.[1]

Ruthenium on carbon (Ru/C) is a versatile and widely used heterogeneous catalyst in the chemical industry.[2] It is particularly valued for its high activity and stability in a variety of chemical transformations, most notably hydrogenation and oxidation reactions.[2][3] The carbon support provides a high surface area for the dispersion of ruthenium nanoparticles, which are the active catalytic sites.[4]

Synthesis and Characterization of Ru/C Catalysts

The most common method for preparing Ru/C catalysts is the impregnation method, where a carbon support is treated with a solution of a ruthenium salt, followed by reduction to metallic ruthenium.[5]

Experimental Protocol: Synthesis of Ru/C by Incipient Wetness Impregnation

This protocol describes the preparation of a 5 wt% Ru/C catalyst.

Materials:

  • Activated carbon (high surface area)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Deionized water

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • Support Pre-treatment: The activated carbon support is dried under vacuum at 110 °C for 12 hours to remove adsorbed water and other volatile impurities.[6]

  • Impregnation:

    • Calculate the required amount of RuCl₃·xH₂O to achieve a 5 wt% ruthenium loading on the desired amount of activated carbon.

    • Dissolve the calculated amount of RuCl₃·xH₂O in a minimal amount of deionized water to form a concentrated solution.

    • Add the ruthenium chloride solution dropwise to the dried activated carbon with constant stirring until the carbon is uniformly wetted. This is known as incipient wetness impregnation.[7]

    • The impregnated carbon is then aged for 12 hours at room temperature in a sealed container to ensure uniform distribution of the precursor.[6]

  • Drying: The impregnated material is dried in an oven at 110 °C for 12 hours to remove the solvent.[6]

  • Reduction:

    • Place the dried powder in a tube furnace.

    • Purge the system with nitrogen gas for 30 minutes to remove any air.

    • Switch to a flow of hydrogen gas (e.g., 60 mL/min).[6]

    • Heat the furnace to 350 °C at a ramping rate of 5 °C/min and hold at this temperature for 2 hours to reduce the ruthenium salt to metallic ruthenium nanoparticles.[6]

    • Cool the furnace to room temperature under a continued flow of hydrogen.

    • Finally, switch the gas flow back to nitrogen to passivate the catalyst surface before exposing it to air.

Characterization Techniques

The synthesized Ru/C catalyst should be characterized to determine its physical and chemical properties. Common techniques include:

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the ruthenium nanoparticles on the carbon support.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the ruthenium and to estimate the average crystallite size.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the oxidation state of ruthenium.

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): To accurately determine the ruthenium loading on the carbon support.

Applications of Ru/C in Heterogeneous Catalysis

Ru/C is a highly effective catalyst for a range of organic transformations, particularly hydrogenation and oxidation reactions.

Hydrogenation Reactions

Ru/C is a catalyst of choice for the hydrogenation of a wide variety of functional groups, including aromatic rings, carbonyls, and nitro groups.[2][3]

The selective hydrogenation of benzene (B151609) to cyclohexene (B86901) is an important industrial process, and Ru-based catalysts are highly effective for this transformation.

Quantitative Data for Benzene Hydrogenation:

CatalystAdditiveBenzene Conversion (%)Cyclohexene Selectivity (%)Cyclohexene Yield (%)Reference
Ru-Zn/CNaOH (0.6 M)45.389.340.5
Ru/C (colloidal)ZnSO₄ (0.6 M)686342[8]
2%Ru/La₂O₃–ZnONaDCA50~3618[7]

Experimental Protocol: Selective Hydrogenation of Benzene

This protocol is adapted from a procedure for selective benzene hydrogenation using a Ru-Zn catalyst.

Materials:

  • Ru-Zn catalyst (2.0 g)

  • Benzene (140 mL)

  • Aqueous NaOH solution (280 mL, 0.600 mol L⁻¹)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure autoclave (e.g., 1000 mL)

Procedure:

  • Reactor Setup: Add the Ru-Zn catalyst and the aqueous NaOH solution to the autoclave.

  • Purging: Seal the reactor and purge three times with N₂ followed by four purges with H₂ to remove all air.

  • Reaction:

    • Pressurize the reactor with H₂ to 5.0 MPa.

    • Heat the reactor to the desired temperature (e.g., 150 °C) with vigorous stirring (e.g., 800 rpm).

    • Add benzene to the reactor.

    • Maintain the reaction for a set time (e.g., 25 minutes), monitoring the pressure to follow the consumption of hydrogen.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Separate the organic and aqueous phases.

    • The organic phase containing the product mixture (cyclohexene, cyclohexane, and unreacted benzene) can be analyzed by gas chromatography (GC).

The conversion of biomass-derived levulinic acid (LA) to γ-valerolactone (GVL) is a key reaction in biorefineries, and Ru/C is an excellent catalyst for this process.[9][10]

Quantitative Data for Levulinic Acid Hydrogenation:

CatalystTemperature (°C)H₂ SourceLA Conversion (%)GVL Selectivity (%)GVL Yield (%)Reference
3 wt% Ru/C9050 bar D₂ in D₂O>95>99>95[9]
Ru-PPP-S1002 MPa H₂ in H₂O~95100~95[10]
[(η⁶-p-cymene)RuCl(κ²-pyNHnpr)]⁺80HCOOH/Et₃N in H₂O100>9987[11]

Experimental Protocol: Hydrogenation of Levulinic Acid

This protocol is based on a typical procedure for the hydrogenation of levulinic acid to GVL using Ru/C.[9]

Materials:

  • 3 wt% Ru/C catalyst (0.06 g)

  • Levulinic acid (0.24 mol)

  • Deionized water (40 mL)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure autoclave

Procedure:

  • Reactor Setup: Load the Ru/C catalyst, levulinic acid, and water into the autoclave.[9]

  • Purging: Seal the reactor and purge three times with N₂.[9]

  • Reaction:

    • Pressurize the reactor with H₂ to 50 bar.[9]

    • Heat the reactor to 90 °C with stirring (600 rpm) and maintain for 3 hours.[9]

  • Work-up:

    • Cool the reactor to room temperature and vent the excess pressure.

    • Separate the catalyst by filtration.[9]

    • The resulting solution can be analyzed by HPLC or NMR to determine the conversion of LA and the yield of GVL.[9]

Oxidation Reactions

Ru/C is also a potent catalyst for the aerobic oxidation of alcohols to aldehydes and ketones, offering a green alternative to stoichiometric oxidants.[12][13]

The solvent-free aerobic oxidation of alcohols using Ru/C is an environmentally friendly method for the synthesis of carbonyl compounds.[12][13]

Quantitative Data for Alcohol Oxidation:

SubstrateCatalystConditionsProductYield (%)Reference
Benzhydrol10% Ru/C100 °C, Air, 6 hBenzophenone99[12]
4-Methoxybenzyl alcohol10% Ru/C100 °C, Air, 3 h4-Methoxybenzaldehyde99[12]
1-Phenylethanol10% Ru/C100 °C, Air, 3 hAcetophenone99[12]
Cinnamyl alcohol10% Ru/C100 °C, Air, 3 hCinnamaldehyde91[12]

Experimental Protocol: Solvent-Free Aerobic Oxidation of an Alcohol

This protocol is adapted from a general procedure for the Ru/C-catalyzed solvent-free oxidation of alcohols.[12]

Materials:

  • 10% Ru/C catalyst (5 mol%)

  • Alcohol substrate (e.g., benzhydrol, 0.25 mmol)

  • Sodium carbonate (Na₂CO₃, 1.1 equivalents)

  • Reaction vessel (e.g., a round-bottom flask) with a magnetic stirrer

  • Air or oxygen supply

Procedure:

  • Reaction Setup: To the reaction vessel, add the alcohol, Na₂CO₃, and the 10% Ru/C catalyst.

  • Reaction:

    • Heat the mixture to 100 °C with vigorous stirring under an air atmosphere (or a balloon of oxygen for faster reaction).[12]

    • Monitor the reaction progress by TLC or GC.

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature.

    • Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

    • Filter off the catalyst and the inorganic base.

    • The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

C-C Coupling Reactions

While palladium and nickel catalysts are the workhorses for C-C cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the use of heterogeneous Ru/C for these transformations is not well-established in the literature.[4][5][14] Most reported ruthenium-catalyzed C-C couplings employ homogeneous ruthenium complexes.[15] There is some evidence of ruthenium nanoparticles supported on other materials like alumina (B75360) being used for Heck and Suzuki reactions.[4] However, for Ru/C specifically, there is a lack of established protocols and quantitative data for these mainstream C-C coupling reactions. Researchers in this area typically turn to palladium on carbon (Pd/C) for heterogeneous cross-coupling catalysis.[5][11]

Reaction Mechanisms and Visualizations

Understanding the reaction mechanism is crucial for optimizing catalytic processes. Below are a proposed mechanism for Ru/C catalyzed hydrogenation and oxidation reactions.

Hydrogenation of Levulinic Acid to GVL

The hydrogenation of levulinic acid (LA) on a Ru/C surface is believed to proceed through the hydrogenation of the ketone group to form a 4-hydroxypentanoic acid intermediate, which then undergoes intramolecular esterification (lactonization) to yield γ-valerolactone (GVL).[4][15]

GVL_Hydrogenation cluster_catalyst Ru/C Surface cluster_reaction Reaction Pathway Ru Ru H_ads1 H(ads) Ru->H_ads1 H_ads2 H(ads) Ru->H_ads2 H2 H₂ H2->Ru Dissociative adsorption LA_ads Adsorbed LA LA Levulinic Acid (LA) LA->LA_ads Adsorption Intermediate 4-Hydroxypentanoic Acid LA_ads->Intermediate + 2H(ads) GVL γ-Valerolactone (GVL) Intermediate->GVL Intramolecular esterification (-H₂O)

Caption: Proposed mechanism for the hydrogenation of levulinic acid to GVL on a Ru/C catalyst.

Aerobic Oxidation of a Secondary Alcohol

The aerobic oxidation of a secondary alcohol over a Ru/C catalyst is thought to involve the formation of a ruthenium alkoxide intermediate, followed by β-hydride elimination to give the ketone product and a ruthenium hydride species. The catalyst is then regenerated by reaction with oxygen.

Alcohol_Oxidation Ru_surface Ru(0) surface Ru_alkoxide Ru-OCHR₂ (Ruthenium Alkoxide) Ru_surface->Ru_alkoxide + R₂CHOH - H(ads) R2CHOH R₂CHOH (Secondary Alcohol) Ru_hydride H-Ru-OCHR₂ Ru_alkoxide->Ru_hydride β-Hydride Elimination Ru_H2 Ru-H₂ Ru_hydride->Ru_H2 - R₂C=O Ketone R₂C=O (Ketone) Ru_H2->Ru_surface + ½O₂ - H₂O O2 O₂ H2O H₂O

Caption: Simplified catalytic cycle for the aerobic oxidation of a secondary alcohol catalyzed by Ru/C.

Conclusion

Ruthenium on carbon is a highly effective and versatile heterogeneous catalyst with significant applications in industrial and laboratory-scale synthesis, particularly for hydrogenation and oxidation reactions. Its ease of preparation, high activity, and recyclability make it a valuable tool for sustainable chemistry. While its application in C-C cross-coupling reactions is limited, its prominence in reduction and oxidation chemistry continues to drive research and development in the field of catalysis. This guide provides a foundational understanding for researchers and professionals looking to leverage the capabilities of Ru/C in their work.

References

Ruthenium on Carbon: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7440-18-8

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the use of ruthenium on carbon (Ru/C) as a catalyst. This document provides detailed specifications, experimental protocols, and an examination of the catalytic mechanism.

Specifications and Properties

Ruthenium on carbon is a highly effective heterogeneous catalyst utilized in a variety of chemical transformations. It consists of ruthenium metal finely dispersed on a high-surface-area activated carbon support. The CAS Number for ruthenium on carbon is 7440-18-8.[1][2][3][4][5][6][7]

General Specifications

The general properties of commercially available ruthenium on carbon are summarized in the table below.

ParameterSpecification
CAS Number 7440-18-8
Appearance Black powder[7]
Ruthenium Content Typically 1% to 10% by weight; 5% is common[5][6]
Support Activated Carbon
Moisture Content Can be supplied dry or wetted (e.g., ~50% water)[1][6]
Physical and Chemical Properties

The efficacy of ruthenium on carbon as a catalyst is intrinsically linked to its physical and chemical characteristics.

PropertyValue/Description
Form Powder[8]
Matrix Carbon support[8]
Molecular Formula Ru[1]
Molecular Weight (Ru) 101.07 g/mol [1]
Purity (Ruthenium Loading) Commonly 5 wt. % loading[8]
Reaction Suitability Catalyst for hydrogenation, dehydrogenation, and oxidation reactions[3][9]

Experimental Protocols

This section provides detailed methodologies for the preparation of ruthenium on carbon and its application in key chemical reactions.

Preparation of Ruthenium on Carbon Catalyst (Impregnation Method)

This protocol describes a general method for preparing a Ru/C catalyst via impregnation.

Materials:

  • Activated carbon support (high surface area)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Deionized water

  • Methanol

  • Drying oven

  • Tube furnace

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Support Pre-treatment: Dry the activated carbon support in an oven at 110 °C for 24 hours to remove any adsorbed moisture.

  • Impregnation:

    • Dissolve a calculated amount of RuCl₃·xH₂O in deionized water to achieve the desired ruthenium loading (e.g., 5 wt%).

    • Add the dried activated carbon to the ruthenium chloride solution.

    • Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.

  • Drying:

    • Remove the excess solvent by rotary evaporation under reduced pressure.

    • Dry the impregnated carbon in an oven at 120 °C for 12 hours.

  • Reduction:

    • Place the dried catalyst precursor in a quartz tube within a tube furnace.

    • Purge the system with an inert gas (e.g., Argon) for 30 minutes.

    • Switch to a hydrogen gas flow and heat the furnace to 400 °C at a ramp rate of 5 °C/min.

    • Hold the temperature at 400 °C for 4 hours to ensure complete reduction of the ruthenium salt to metallic ruthenium.

  • Passivation and Storage:

    • Cool the catalyst to room temperature under a hydrogen atmosphere.

    • Carefully switch to an inert gas flow to passivate the catalyst surface.

    • The catalyst can be stored under an inert atmosphere. For wetted catalysts, a specific amount of deionized water is added to the dry catalyst.

Hydrogenation of an Aromatic Compound: Benzene (B151609) to Cyclohexane

This protocol outlines the procedure for the hydrogenation of benzene using a 5% Ru/C catalyst.

Materials:

  • Benzene

  • 5% Ruthenium on Carbon (wetted, ~50% water)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

  • Solvent (e.g., ethanol, optional)

Procedure:

  • Reactor Setup:

    • To a high-pressure autoclave, add benzene and the 5% Ru/C catalyst. The typical catalyst loading is 1-5 mol% relative to the substrate.

  • Reaction Execution:

    • Seal the reactor and purge with nitrogen or argon to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0 MPa).

    • Heat the reactor to the reaction temperature (e.g., 80 °C) while stirring vigorously.

    • Maintain the reaction at the set temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture to remove the Ru/C catalyst.

    • The filtrate containing the product, cyclohexane, can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and purity.

Reduction of a Nitro Compound: Nitrobenzene (B124822) to Aniline (B41778)

This protocol details the reduction of nitrobenzene to aniline using Ru/C.

Materials:

  • Nitrobenzene

  • 5% Ruthenium on Carbon

  • Ethanol (solvent)

  • High-pressure hydrogenation vessel

Procedure:

  • Reaction Setup:

    • In a pressure vessel, dissolve nitrobenzene in ethanol.

    • Carefully add the 5% Ru/C catalyst to the solution (catalyst loading is typically 1-2 mol%).

  • Hydrogenation:

    • Seal the vessel and purge with an inert gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to 50 psi.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation:

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude aniline.

    • The product can be purified further by column chromatography if necessary.

Catalytic Mechanism

The hydrogenation of unsaturated compounds over heterogeneous catalysts like ruthenium on carbon is widely described by the Langmuir-Hinshelwood mechanism . This model involves the adsorption of both reactants onto the catalyst surface, followed by a surface reaction and subsequent desorption of the product.

The key steps in the hydrogenation of an alkene on a ruthenium surface are:

  • Adsorption of Reactants: Both hydrogen (H₂) and the alkene adsorb onto the active sites of the ruthenium surface. Hydrogen typically undergoes dissociative chemisorption to form adsorbed hydrogen atoms (H*).

  • Surface Reaction: A stepwise addition of the adsorbed hydrogen atoms to the adsorbed alkene occurs. This forms a half-hydrogenated intermediate which then reacts with another adsorbed hydrogen atom.

  • Desorption of Product: The resulting saturated alkane has a weaker affinity for the catalyst surface and desorbs, regenerating the active site for the next catalytic cycle.

Langmuir_Hinshelwood cluster_surface Ruthenium Surface H2_gas H₂ (gas) H_ads H* H* H2_gas->H_ads Adsorption & Dissociation Alkene_gas Alkene (gas) Alkene_ads Alkene* Alkene_gas->Alkene_ads Adsorption Alkane_gas Alkane (gas) Ru_surface Active Sites (*) Intermediate Half-hydrogenated Intermediate* H_ads->Intermediate 1st H addition Alkane_ads Alkane* Intermediate->Alkane_ads 2nd H addition Alkane_ads->Alkane_gas Desorption Alkane_ads->Ru_surface Regeneration

Langmuir-Hinshelwood mechanism for alkene hydrogenation on a Ru/C catalyst.

Applications of Ruthenium on Carbon

Ruthenium on carbon is a versatile catalyst with a broad range of applications in organic synthesis, including:

  • Hydrogenation of Aromatic and Heteroaromatic Rings: Ru/C is highly effective for the saturation of aromatic systems, which can be challenging with other catalysts.

  • Reduction of Carbonyl Groups: It is used for the hydrogenation of aldehydes and ketones to the corresponding alcohols.

  • Reduction of Nitro Groups: As detailed in the protocol, Ru/C is an efficient catalyst for the reduction of nitro compounds to amines.

  • Hydrogenolysis: In some cases, Ru/C can be used for the cleavage of C-O and C-N bonds.

  • Dehydrogenation Reactions: Under the appropriate conditions, Ru/C can catalyze the removal of hydrogen from a molecule.

Safety Information

Ruthenium on carbon, particularly in its dry, reduced form, is pyrophoric and can ignite spontaneously upon exposure to air. It should be handled with care in an inert atmosphere. The wetted catalyst is significantly safer to handle. Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

This guide provides a foundational understanding of ruthenium on carbon for researchers. For specific applications, further optimization of reaction conditions may be necessary.

References

Methodological & Application

Application Notes and Protocols: Ruthenium on Carbon Catalyzed Hydrogenation of Aromatic Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrogenation of aromatic rings utilizing ruthenium on carbon (Ru/C) as a robust and efficient catalyst. This technique is pivotal in synthetic chemistry, particularly in the pharmaceutical industry, for the production of saturated carbo- and heterocyclic scaffolds from readily available aromatic precursors.

Introduction

Ruthenium on carbon (Ru/C) is a highly effective heterogeneous catalyst for the hydrogenation of a wide range of functional groups, including the challenging reduction of aromatic systems.[1][2] Its key advantages include high activity, good selectivity, and excellent stability, allowing for its use in repeated cycles.[1] The catalyst typically consists of ruthenium nanoparticles dispersed on a high-surface-area activated carbon support, which enhances catalytic efficiency.[1] This document outlines protocols for the hydrogenation of representative aromatic substrates, including benzene (B151609) and naphthalene (B1677914), and provides quantitative data to guide reaction optimization.

Data Presentation: Hydrogenation of Aromatic Rings with Ru/C

The following tables summarize quantitative data for the Ru/C catalyzed hydrogenation of various aromatic substrates under different reaction conditions.

Table 1: Hydrogenation of Benzene to Cyclohexane

EntryCatalystSubstrate/Catalyst Ratio (mol/mol)SolventTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity to Cyclohexane (%)Reference
1Ru/ZnO-ZrOx(OH)y-Water150-->99>99[3]
2Ru-Zn (0.27)-Water/NaOH150500.4245.389.3 (to cyclohexene)[4]
3Ru/Al₂O₃-Water6030---[5]

Table 2: Hydrogenation of Naphthalene

EntryCatalystSubstrateSolventTemperature (°C)Pressure (bar H₂)Time (h)Product(s)Conversion/Yield (%)Reference
1Ru NPs (PPh₃ stabilized)NaphthaleneTHF3020-Tetralin-[6]
2Ru/Al₂O₃Naphthalene-20098-Hydrogenated products-[7]
3Mo-MMONaphthalene-25040-Tetralin, Decalin-[8]

Experimental Protocols

The following are detailed protocols for the hydrogenation of aromatic rings using a standard 5% Ruthenium on Carbon catalyst.

General Protocol for Hydrogenation in a Parr Shaker Apparatus

This protocol is suitable for hydrogenations requiring elevated pressure and temperature.

Materials:

  • 5% Ruthenium on Carbon (50% wet)

  • Aromatic substrate (e.g., Benzene, Naphthalene)

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

  • Parr Hydrogenation Apparatus

  • Glass liner for the reactor vessel

  • Filter agent (e.g., Celite®)

Procedure:

  • Catalyst Handling: In a fume hood, carefully weigh the required amount of 5% Ru/C catalyst. Immediately add a small amount of the reaction solvent to the catalyst to form a slurry. This minimizes the risk of the dry catalyst becoming pyrophoric.[9]

  • Reactor Setup: Place the catalyst slurry into the glass liner of the Parr reactor vessel.

  • Substrate Addition: Dissolve the aromatic substrate in the reaction solvent and add it to the reactor vessel. The total volume should not exceed half the capacity of the vessel.[9]

  • Assembly: Securely assemble the Parr reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor vessel with nitrogen or argon gas three times to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure. Check for leaks.

  • Reaction: Begin agitation and heat the reactor to the desired temperature. Monitor the reaction progress by observing the pressure drop.

  • Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or chromatography if necessary.

Protocol for Hydrogenation of Benzene to Cyclohexane

Specific Conditions:

  • Substrate: Benzene

  • Catalyst: 5% Ru/C (e.g., 5 mol%)

  • Solvent: Methanol

  • Temperature: 80 °C

  • Pressure: 50 bar H₂

  • Time: 4-6 hours

Follow the general protocol for hydrogenation in a Parr shaker apparatus.

Protocol for Hydrogenation of Naphthalene to Decalin

Specific Conditions:

  • Substrate: Naphthalene

  • Catalyst: 5% Ru/C (e.g., 2-5 mol%)

  • Solvent: Tetrahydrofuran (THF) or Isopropanol

  • Temperature: 100-150 °C

  • Pressure: 70-100 bar H₂

  • Time: 12-24 hours

Follow the general protocol for hydrogenation in a Parr shaker apparatus. Note that the complete hydrogenation of naphthalene to decalin requires more forcing conditions than the hydrogenation of benzene. The reaction proceeds via the intermediate tetralin.[8][10]

Visualizations

Experimental Workflow for Aromatic Ring Hydrogenation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation catalyst Weigh 5% Ru/C slurry Prepare Catalyst Slurry catalyst->slurry Add Solvent charge Charge Reactor slurry->charge substrate Dissolve Substrate substrate->charge purge Purge with N₂ charge->purge pressurize Pressurize with H₂ purge->pressurize react Heat and Agitate pressurize->react cool Cool and Vent react->cool Reaction Complete filter Filter Catalyst cool->filter isolate Isolate Product filter->isolate

A generalized workflow for Ru/C catalyzed hydrogenation.
Logical Pathway for Naphthalene Hydrogenation

naphthalene_hydrogenation Naphthalene Naphthalene Tetralin Tetralin Naphthalene->Tetralin + 2 H₂ (Fast) Decalin Decalin Tetralin->Decalin + 3 H₂ (Slow)

References

Application Notes and Protocols for the Selective Hydrogenation of Carbonyl Compounds with Ru/C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of carbonyl compounds is a cornerstone of modern organic synthesis, particularly in the fine chemical, pharmaceutical, and fragrance industries. The conversion of aldehydes and ketones to their corresponding alcohols, and the chemoselective reduction of α,β-unsaturated carbonyls, are critical transformations. Ruthenium supported on carbon (Ru/C) has emerged as a highly effective and versatile heterogeneous catalyst for these reactions. Its advantages include high activity, good selectivity, and ease of separation from the reaction mixture, making it suitable for both lab-scale synthesis and industrial applications.

This document provides detailed application notes and experimental protocols for the selective hydrogenation of various carbonyl compounds using Ru/C catalysts. It is intended to be a practical guide for researchers and professionals in drug development and chemical synthesis.

Catalyst Preparation: 5% Ru/C via Incipient Wetness Impregnation

A standard 5 wt% Ru/C catalyst can be prepared using the incipient wetness impregnation method, which ensures uniform distribution of the metal precursor on the carbon support.

Materials:

  • Activated Carbon (high surface area, e.g., >800 m²/g)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Deionized water

  • Furnace with temperature control

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

Protocol:

  • Support Pre-treatment: Dry the activated carbon support at 110 °C for 12 hours to remove adsorbed water.

  • Precursor Solution Preparation: Calculate the required amount of RuCl₃·xH₂O to achieve a 5 wt% ruthenium loading on the carbon support. Dissolve the calculated amount of the ruthenium precursor in a volume of deionized water equal to the pore volume of the carbon support (incipient wetness).

  • Impregnation: Add the precursor solution to the dried activated carbon dropwise while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120 °C for 12 hours.

  • Reduction: Place the dried material in a tube furnace. Heat under a flow of nitrogen or argon to the reduction temperature. Switch the gas to hydrogen and reduce the catalyst at 400-450 °C for 2-4 hours. The high reduction temperature is based on previous experience with Ru/C catalysts[1].

  • Passivation (Optional but Recommended for Safety): After reduction, cool the catalyst to room temperature under a nitrogen or argon flow. To prevent pyrophoric activity upon exposure to air, passivate the catalyst by introducing a low concentration of oxygen (e.g., 1% O₂ in N₂) for 1-2 hours.

G

Caption: Reaction pathways for cinnamaldehyde (B126680) hydrogenation.

Quantitative Data for α,β-Unsaturated Aldehyde Hydrogenation

SubstrateCatalystTemp (°C)Pressure (bar)SolventConversion (%)Selectivity to Unsaturated Alcohol (%)Reference
CinnamaldehydeRu/C756.8Acetonitrile>9997 (to Cinnamyl Alcohol)[1]
CrotonaldehydeRu/C6020Toluene9575 (to Crotyl Alcohol)[2]
CitralRu/TiO₂/SiO₂300 (reduction temp)10Isopropanol57.770.2 (to Geraniol/Nerol)[3]

Application 2: Hydrogenation of Aromatic and Aliphatic Ketones

The reduction of ketones to secondary alcohols is a fundamental reaction in organic synthesis. Ru/C catalysts are highly effective for this transformation under relatively mild conditions.

Featured Substrate: Acetophenone

Protocol:

  • Reactor Setup: Charge a high-pressure autoclave with 5% Ru/C catalyst and acetophenone.

  • Solvent: Add a suitable solvent such as ethanol (B145695) or isopropanol.

  • Reaction Conditions: Seal the reactor, purge with hydrogen, and pressurize to 20-50 bar H₂. Heat the reaction mixture to 60-100 °C with efficient stirring.

  • Monitoring and Work-up: Monitor the reaction by GC. Upon completion, cool the reactor, vent the pressure, and filter the catalyst. The product, 1-phenylethanol, can be purified by distillation or chromatography if necessary.

Quantitative Data for Ketone Hydrogenation

SubstrateCatalystTemp (°C)Pressure (bar)SolventConversion (%)Selectivity to Alcohol (%)Reference
Acetophenone5% Ru/C120-15020Water~100>99 (to 1-Phenylethanol)[4]
CyclohexanoneRu/C8030Water100>99 (to Cyclohexanol)[5]
2-ButanoneRu/C10055Water100>99 (to 2-Butanol)[6]

Application 3: Hydrogenation of Biomass-Derived Carbonyls

The conversion of biomass-derived platform molecules into valuable chemicals is a key area of green chemistry. Ru/C is a robust catalyst for the hydrogenation of furanic aldehydes and other bio-derived carbonyl compounds.

Featured Substrate: Furfural

Protocol:

  • Catalyst and Substrate: In a high-pressure reactor, place the Ru/C catalyst. Add furfural. For some applications, this reaction can be run solvent-free.

  • Reaction Conditions: Seal the reactor, purge with H₂, and pressurize to 30-50 bar. Heat to 100-150 °C with stirring.

  • Work-up: After cooling and venting, the product, furfuryl alcohol, can be separated from the catalyst by filtration. If a solvent is used, it can be removed by distillation.

Experimental Workflow for Carbonyl Hydrogenation

G cluster_protocol General Hydrogenation Protocol A Reactor Charging (Ru/C, Substrate, Solvent) B Purging and Pressurizing (with H2) A->B C Reaction (Heating and Stirring) B->C D Reaction Monitoring (e.g., GC) C->D E Work-up (Cooling, Venting, Filtration) C->E F Product Isolation E->F

Caption: General experimental workflow for hydrogenation.

Quantitative Data for Biomass-Derived Carbonyl Hydrogenation

SubstrateCatalystTemp (°C)Pressure (bar)SolventConversion (%)Selectivity to Alcohol (%)Reference
FurfuralRu/Ph₂P(CH₂)₄PPh₂10040Solvent-free>99.9>99.9 (to Furfuryl Alcohol)[4][7]
Levulinic AcidRu/C15040Water100>99 (to γ-Valerolactone)[6][8]
D-Glucose5% Ru/C12080Water~100>99 (to Sorbitol)[6]

Conclusion

Ru/C is a highly versatile and efficient catalyst for the selective hydrogenation of a wide range of carbonyl compounds. By carefully selecting the reaction conditions, such as temperature, pressure, and solvent, high conversions and selectivities to the desired alcohol products can be achieved. The protocols and data presented in this document provide a solid foundation for researchers and professionals to develop and optimize hydrogenation processes for their specific applications in the synthesis of fine chemicals and pharmaceuticals. The robustness and recyclability of heterogeneous Ru/C catalysts also align with the principles of green and sustainable chemistry.

References

Application Notes & Protocols: Ruthenium on Carbon (Ru/C) in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ruthenium on Carbon (Ru/C) is a highly versatile and efficient heterogeneous catalyst widely employed in the fine chemical, pharmaceutical, and petrochemical industries.[1][2] It consists of ruthenium nanoparticles dispersed on a high-surface-area carbon support, a combination that provides exceptional catalytic activity, high selectivity, and excellent stability.[1] Key advantages of Ru/C include its resistance to deactivation, allowing for numerous reuse cycles (>30 times), and its effectiveness under a range of reaction conditions.[1] This catalyst is particularly renowned for hydrogenation reactions, including the reduction of carbonyl groups, aromatic and heterocyclic rings, and nitro compounds, but it also finds application in selective oxidation processes.[1][2][3] Its performance is critical in the synthesis of complex intermediates for pharmaceuticals, agrochemicals, fragrances, and specialty chemicals.[2][4][5]

Key Applications & Quantitative Data

The primary applications of Ru/C in fine chemical synthesis are centered on hydrogenation and, to a lesser extent, oxidation reactions.

Hydrogenation Reactions

Ru/C is a catalyst of choice for the hydrogenation of a wide array of functional groups. It is particularly valued for its ability to reduce aromatic systems and its high chemoselectivity.

a) Hydrogenation of Aromatic and Heteroaromatic Rings

Ru/C is highly effective for the reduction of carbocyclic and heterocyclic aromatic rings, which are often challenging substrates.[1][6] This transformation is crucial for producing saturated cyclic compounds from readily available aromatic precursors.[7] In many cases, Ru/C can selectively hydrogenate a carbocyclic ring in a fused heteroaromatic system, leaving the hetero-ring intact.[6]

Table 1: Hydrogenation of Aromatic and Heterocyclic Compounds with Ruthenium Catalysts
SubstrateCatalyst SystemConditionsProductYield/ConversionSelectivityReference
Quinoline2.5 mol% Ru(methallyl)₂(cod) / 3.0 mol% Ph-SKP50 bar H₂, 80 °C, 24 h, iPrOH5,6,7,8-Tetrahydroquinoline>99% GC Yield>99:1 (Carbocycle vs. Heterocycle reduction)[6]
N-(phenanthren-9-yl)acetamide5 mol% Ru(COD)(methallyl)₂ / DuPhos L31000 psi H₂, 30 °CChiral amine product95%93% ee[8]
Polycyclic Aromatic Hydrocarbons (PAHs)Ru nanoparticles (PPh₃ stabilized)Mild conditionsPartially hydrogenated PAHsGood to ExcellentHigh, tunable by conditions
NitrobenzeneRu@C₆₀ nanoparticlesMethanol, H₂Aniline, then CyclohexylamineSequential conversionHigh chemoselectivity[9]

Note: Some examples utilize homogeneous or modified Ru catalysts to achieve specific selectivities, illustrating the broader utility of ruthenium in these transformations.

b) Reduction of Carbonyls and Other Functional Groups

The catalyst facilitates the efficient conversion of aliphatic and aromatic carbonyl compounds (aldehydes and ketones) into their corresponding alcohols.[1][10] It is also widely used in the production of sugar alcohols like sorbitol from the hydrogenation of sugars such as glucose.[1][11] Another key application is the hydrogenation of levulinic acid (LA), a biomass-derived platform chemical, to γ-valerolactone (GVL), a valuable green solvent and fuel additive.[12]

Table 2: Ru/C Catalyzed Hydrogenation of Carbonyls and Biomass-Derived Molecules
SubstrateCatalystConditionsProductYield/ConversionSelectivityReference
Levulinic Acid (5 wt%)Ru/C130 °C, 12 bar H₂, 1,4-dioxaneγ-Valerolactone (GVL)100% Conversion84% Yield[12]
L-Arabinose / D-Galactose1.12 wt% Ru/C (solid foam)90–120 °C, 20–40 bar H₂Arabitol / Galactitol53–97% Conversion>98%[11]
GlucoseRu/C-Sorbitol--[1]
Lactic Acid5% Ru/TiO₂110-150 °C, 80 bar H₂1,2-Propanediol27-99% Conversion>99%[13]

c) Synthesis of Chiral Amines and Alcohols

The synthesis of chiral amines and amino alcohols, which are critical building blocks for many pharmaceuticals, can be achieved using ruthenium-catalyzed asymmetric hydrogenation or reductive amination.[14][15][16] While many highly enantioselective processes employ homogeneous chiral Ru complexes, heterogeneous Ru/C catalysts, sometimes modified, are used for stereoretentive hydrogenations of precursors like α-amino acids to chiral amino alcohols.[10][17]

Table 3: Ruthenium-Catalyzed Synthesis of Chiral Amines and Derivatives
Reaction TypeSubstrateCatalyst SystemConditionsProductYieldEnantioselectivityReference
Asymmetric Transfer HydrogenationUnprotected α-ketoaminesRuthenium-catalyst-1,2-amino alcohol drugs (e.g., phenylephrine)High>99% ee[14]
Asymmetric Reductive AminationKeto acids/estersRu-catalyst-Chiral NH lactamsHighup to 97% ee[17]
Stereoretentive Hydrogenationα-Amino acidsHeterogeneous bimetallic Ru/Re spongeLow temperature, Water solventChiral amino alcoholsHighHigh (prevents racemization)[10]
Oxidation Reactions

While less common than hydrogenation, Ru/C is an effective catalyst for certain aerobic oxidation reactions, often demonstrating high selectivity.[3][18] These processes align with green chemistry principles by using environmentally benign oxidants like H₂O₂ or molecular oxygen.[3][19]

a) Selective Oxidation of Alcohols

Ru-based catalysts can selectively oxidize primary and secondary alcohols to their corresponding aldehydes and ketones with high conversion and 100% selectivity, avoiding over-oxidation to carboxylic acids.[3] The reactivity order typically follows 1° benzylic > 2° benzylic > 1° aliphatic > 2° aliphatic alcohol.[3]

b) Oxidation of Biomass Derivatives

A notable application is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester (B1180765) production.[3] The Ru/C catalyst, in the presence of a base and an oxidant like H₂O₂, facilitates this multi-step oxidation.[3]

Table 4: Ru/C Catalyzed Oxidation Reactions
SubstrateCatalystOxidant / BaseProductYieldSelectivityReference
2-Aminobenzyl alcoholRu₃/CNO₂2-Aminobenzaldehyde93–94%High[3]
5-Hydroxymethylfurfural (HMF)5% Ru/CH₂O₂ / Na₂CO₃2,5-Furandicarboxylic acid (FDCA)--[3]
Benzyl alcoholRu/Al₂O₃O₂ (8.4 bar)Benzaldehyde70% Conv.71%[20]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of an Aromatic Ketone

This protocol describes a typical laboratory-scale procedure for the hydrogenation of a substituted acetophenone (B1666503) to the corresponding alcohol using 5% Ru/C.

Materials:

  • Substrate (e.g., 4'-methoxyacetophenone)

  • 5% Ruthenium on Carbon (5% Ru/C) catalyst (typically 1-5 mol% Ru)

  • Solvent (e.g., Ethanol or Isopropanol)

  • Hydrogen gas (H₂)

  • Parr-type hydrogenation apparatus or a high-pressure autoclave

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reactor vessel, add a magnetic stir bar.

  • Charging Reactor: Add the substrate (1.0 eq) and the 5% Ru/C catalyst (e.g., 2 mol % Ru loading).

  • Add Solvent: Add the solvent (e.g., ethanol) to a concentration of approximately 0.1-0.5 M.

  • Inerting: Seal the reactor. Purge the vessel 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Pressurization: Purge the vessel 3-5 times with hydrogen gas. Finally, pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the reaction progress by observing the pressure drop (H₂ uptake) or by analyzing aliquots via TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent. Filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with the solvent.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which can be further purified by chromatography or crystallization if necessary.

Protocol 2: Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL)

This protocol is based on the conditions reported for the efficient conversion of LA to GVL.[12]

Materials:

  • Levulinic Acid (LA)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Solvent: 1,4-Dioxane

  • Hydrogen gas (H₂)

  • Packed bed microreactor or a high-pressure batch reactor

Procedure:

  • Feed Preparation: Prepare a solution of 5 wt% levulinic acid in 1,4-dioxane.

  • Reactor Setup: Load the reactor with the Ru/C catalyst.

  • Inerting and Pressurization: Seal the reactor, purge with nitrogen, then purge and pressurize with hydrogen to 12 bar.

  • Reaction: Heat the reactor to 130 °C. If using a batch reactor, begin stirring. If using a flow reactor, introduce the LA solution at a predetermined weight hourly space velocity (WHSV), for instance, 3.0 g of feed per gram of catalyst per hour.

  • Reaction Completion: For a batch process, monitor H₂ uptake until it ceases. For a flow process, collect the effluent after the system reaches a steady state.

  • Work-up: After cooling and depressurizing, filter the catalyst from the reaction mixture.

  • Isolation: GVL can be isolated from the solvent by distillation. The high conversion and selectivity often yield a product of high purity directly.[12]

Visualizations: Workflows and Reaction Pathways

Diagram 1: General Experimental Workflow for Ru/C Catalyzed Hydrogenation.

G A Nitrobenzene B Aniline A->B Ru/C, H₂ (Chemoselective -NO₂ reduction) C Cyclohexylamine B->C Ru/C, H₂ (Aromatic Ring Hydrogenation)

Diagram 2: Selective Hydrogenation Pathway of Nitrobenzene.[9]

G HMF 5-Hydroxymethyl- furfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of -CH₂OH HMFCA 5-Hydroxymethyl-2- furoic acid (HMFCA) HMF->HMFCA Oxidation of -CHO FFCA 5-Formyl-2- furoic acid (FFCA) DFF->FFCA Oxidation of one -CHO catalyst Ru/C, H₂O₂, Na₂CO₃ HMFCA->FFCA Oxidation of -CH₂OH FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Final Oxidation of -CHO

Diagram 3: Proposed Oxidation Pathways of HMF to FDCA.[3]

References

Application Notes and Protocols: Ru/C Catalyst for the Conversion of Biomass to Biofuels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic conversion of biomass into biofuels and valuable chemicals is a cornerstone of developing a sustainable bioeconomy. Among the various catalytic systems, Ruthenium supported on carbon (Ru/C) has emerged as a highly effective and versatile catalyst for these transformations. Its applications span the conversion of major biomass components—cellulose (B213188), hemicellulose, and lignin (B12514952)—into a range of biofuels and platform chemicals. This document provides detailed application notes and experimental protocols for the use of Ru/C catalysts in biomass conversion, drawing from recent scientific literature.

Ruthenium-based catalysts are particularly adept at hydrogenation and hydrogenolysis reactions, which are crucial for reducing the high oxygen content inherent in biomass, thereby increasing its energy density.[1][2] Carbon, as a support material, offers a large surface area, tunable porous structure, and chemical inertness, making it an ideal carrier for catalytically active ruthenium nanoparticles.[3] The combination of ruthenium's catalytic prowess and carbon's supportive properties makes Ru/C a robust catalyst for various biomass upgrading processes, including the production of sugar alcohols, glycols, phenolic monomers, and the upgrading of bio-oil.[4][5][6]

Applications in Biomass Conversion

The Ru/C catalyst is instrumental in several key biomass conversion processes:

  • Hydrolytic Hydrogenation of Cellulose and Hemicellulose: This one-pot process combines the hydrolysis of polysaccharides into monosaccharides with their subsequent hydrogenation to sugar alcohols like sorbitol and xylitol.[5][7][8] Ru/C, sometimes in conjunction with a solid acid catalyst, efficiently drives this conversion.[9]

  • Hydrogenolysis of Lignin: Lignin, a complex aromatic polymer, can be depolymerized into valuable phenolic monomers through hydrogenolysis over Ru/C catalysts.[10][11] This process is critical for the valorization of this abundant but underutilized biomass component.

  • Upgrading of Bio-oil: Bio-oil, produced from the pyrolysis of biomass, is a complex mixture of oxygenated organic compounds that requires upgrading to be used as a transportation fuel.[12][13] Ru/C catalysts are effective for the hydrodeoxygenation (HDO) of bio-oil, which involves the removal of oxygen to produce a more stable and energy-dense fuel.[14][15]

  • Conversion of Platform Chemicals: Biomass-derived platform molecules, such as levulinic acid, can be efficiently converted into valuable products like γ-valerolactone (GVL), a versatile solvent and fuel additive, using Ru/C catalysts.[3][16][17]

Data Presentation

The following tables summarize the quantitative data from various studies on the application of Ru/C catalysts in biomass conversion.

Table 1: Catalytic Conversion of Cellulose to Sorbitol

CatalystBiomass FeedstockTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Sorbitol Yield (%)Reference
1 wt% Ru/ACMilled Cellulose190503~50~38[7]
3% Ru/CMicrocrystalline Cellulose200401-93.7 (total C6 alcohols)[9]
Ru/ACCellulose15051-6.2[5]
Ru/SBA-15-SO₃Cellulose1505190-[5]

Table 2: Catalytic Hydrogenolysis of Lignin

CatalystBiomass FeedstockTemperature (°C)Pressure (MPa H₂)Time (h)Lignin Conversion (%)Monophenol Yield (wt%)Reference
Ni-Ru/SiO₂@HPSLignin2804.03>95>42[10]
Ru@CNS-N₂Technical Lignin2604.04-31.2[11]
Ru/CTechnical Lignin280N/A (Internal H₂)4-27.9[18]

Table 3: Upgrading of Bio-oil

CatalystBiomass FeedstockTemperature (°C)SolventOxygen Content Reduction (%)HHV Increase (MJ/kg)Reference
Ru/CBio-oil-Supercritical 1-Butanol24.9 to 14.527.9 to 32.0[14]
Pt/CBio-oil350-73.7-[15]
Ni₂P/CCABio-oil250-Similar to Ru/C-[6]

Table 4: Conversion of Levulinic Acid to γ-Valerolactone (GVL)

CatalystBiomass FeedstockTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)GVL Yield (%)Reference
5 wt% Ru/CLevulinic Acid130122.7-Moderate[16]
Ru/MCLevulinic Acid7071210096[17]
Ru/FLGLevulinic AcidRoom Temp--99.7-[3]

Experimental Protocols

Protocol 1: Preparation of Ru/C Catalyst by Incipient Wetness Impregnation

This protocol describes a general method for preparing a Ru/C catalyst. The specific amounts and concentrations can be adjusted based on the desired metal loading.

Materials:

  • Activated Carbon (AC) support (e.g., commercial mesoporous AC)[7]

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) or Ruthenium(III) nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃)[8]

  • Deionized water

  • Nitric acid (for pretreatment, optional)[8]

Procedure:

  • Support Pretreatment (Optional): To enhance the dispersion of the metal, the activated carbon support can be pretreated with a nitric acid solution (e.g., 3 wt%) for 2 hours.[8] After treatment, the support is thoroughly washed with deionized water until the pH is neutral and then dried in an oven at 70-110 °C.[8][19]

  • Impregnation: a. Calculate the amount of Ruthenium precursor required to achieve the desired metal loading (e.g., 1-5 wt%). b. Dissolve the Ruthenium precursor in a volume of deionized water equal to the pore volume of the activated carbon support. c. Add the precursor solution to the dried activated carbon support dropwise while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 110 °C for 6-12 hours.[19]

  • Reduction: a. Place the dried catalyst in a tube furnace. b. Purge the system with an inert gas (e.g., N₂ or Ar) to remove any air. c. Heat the catalyst to a reduction temperature (e.g., 250-450 °C) under a flow of hydrogen (H₂) or a H₂/N₂ mixture for 2-4 hours.[8][20] d. After reduction, cool the catalyst to room temperature under an inert gas flow.

  • Passivation (Optional but recommended for safety): To prevent rapid oxidation of the reduced catalyst upon exposure to air, a passivation step can be performed by flowing a mixture of 1% O₂ in N₂ over the catalyst at room temperature.

Protocol 2: Catalytic Hydrogenation of Cellulose to Sorbitol

This protocol details the procedure for the hydrolytic hydrogenation of cellulose.

Materials:

  • Milled cellulose[7]

  • Prepared Ru/C catalyst

  • Deionized water

  • High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, manometer, and thermocouple.[7]

Procedure:

  • Reactor Loading: a. Add the desired amount of milled cellulose (e.g., 500 mg), Ru/C catalyst (e.g., 125 mg), and deionized water (e.g., 25 mL) to the reactor.[7] b. Add a magnetic stir bar.

  • Reaction Setup: a. Seal the reactor and purge it several times with H₂ to remove air.[7] b. Pressurize the reactor with H₂ to the desired initial pressure (e.g., 50 bar).[7]

  • Reaction: a. Begin stirring and heat the reactor to the target reaction temperature (e.g., 190 °C).[7] b. Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 3 hours).[7]

  • Product Recovery and Analysis: a. After the reaction, rapidly cool the reactor to room temperature. b. Carefully vent the excess H₂. c. Open the reactor and separate the solid catalyst from the liquid product by filtration or centrifugation. d. Analyze the liquid products using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the conversion of cellulose and the yield of sorbitol and other products.

Protocol 3: Hydrogenolysis of Lignin to Monophenols

This protocol outlines a typical procedure for lignin hydrogenolysis.

Materials:

  • Technical lignin[10][11]

  • Prepared Ru/C catalyst

  • Solvent (e.g., isopropanol (B130326) or methanol)[10][11]

  • High-pressure autoclave with mechanical stirring.[11]

Procedure:

  • Reactor Loading: a. Load the autoclave with lignin (e.g., 1.0 g), the Ru/C catalyst (e.g., 0.2 g), and the solvent (e.g., 30 mL).[10][11]

  • Reaction Setup: a. Seal the reactor and purge it three times with nitrogen (N₂) to remove air.[10] b. Pressurize the reactor with N₂ to a specific pressure (e.g., 2.0 MPa) and heat to the desired reaction temperature (e.g., 260 °C) with stirring (e.g., 1200 rpm).[10] c. Once the temperature is reached, replace the N₂ with H₂ to the desired reaction pressure (e.g., 4.0 MPa).[10][11]

  • Reaction: a. Maintain the reaction at the set temperature and pressure with constant stirring for the specified time (e.g., 3-4 hours).[10][11]

  • Product Recovery and Analysis: a. After the reaction, cool the reactor to room temperature. b. Vent the reactor and collect the liquid and solid phases. c. Separate the catalyst by filtration. d. Analyze the liquid products for lignin conversion and monomer yield using Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC.

Visualizations

The following diagrams illustrate the experimental workflows and a simplified reaction pathway.

Experimental_Workflow_Catalyst_Preparation cluster_0 Support Preparation cluster_1 Catalyst Synthesis Activated_Carbon Activated Carbon Support Pretreatment Optional: Acid Pretreatment Activated_Carbon->Pretreatment Washing_Drying Washing & Drying Pretreatment->Washing_Drying Impregnation Incipient Wetness Impregnation Washing_Drying->Impregnation Ru_Precursor Ru Precursor Solution Ru_Precursor->Impregnation Drying Drying Impregnation->Drying Reduction Reduction (H₂ flow) Drying->Reduction Passivation Optional: Passivation Reduction->Passivation Ru_C_Catalyst Ru/C Catalyst Passivation->Ru_C_Catalyst

Caption: Workflow for Ru/C catalyst preparation.

Biomass_Conversion_Workflow Biomass_Feedstock Biomass Feedstock (Cellulose, Lignin, etc.) Reactor High-Pressure Reactor Biomass_Feedstock->Reactor Catalyst_Solvent Ru/C Catalyst + Solvent Catalyst_Solvent->Reactor Reaction_Conditions Set Temperature, Pressure, and Time Reactor->Reaction_Conditions Reaction Catalytic Conversion Reaction_Conditions->Reaction Product_Separation Product Separation (Filtration/Centrifugation) Reaction->Product_Separation Analysis Product Analysis (HPLC, GC-MS) Product_Separation->Analysis Biofuels_Chemicals Biofuels & Chemicals Analysis->Biofuels_Chemicals

Caption: General workflow for biomass conversion using Ru/C catalyst.

Cellulose_to_Sorbitol_Pathway Cellulose Cellulose (C₆H₁₀O₅)n Hydrolysis Hydrolysis (+ H₂O) Cellulose->Hydrolysis Glucose Glucose (C₆H₁₂O₆) Hydrolysis->Glucose Hydrogenation Hydrogenation (+ H₂, Ru/C) Glucose->Hydrogenation Sorbitol Sorbitol (C₆H₁₄O₆) Hydrogenation->Sorbitol

Caption: Simplified pathway for cellulose to sorbitol conversion.

References

Application Notes and Protocols for Ruthenium on Carbon in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ruthenium on carbon (Ru/C) is a versatile and highly effective heterogeneous catalyst used for a variety of chemical transformations, including hydrogenation, dehydrogenation, and oxidation reactions.[1][2] Its applications are prominent in the chemical, pharmaceutical, and petrochemical industries where precise reaction control is essential.[1][3] The use of Ru/C in continuous flow chemistry offers significant advantages over traditional batch processing. These benefits include enhanced safety, particularly when using hydrogen gas, improved heat and mass transfer, easier scalability, and simplified product and catalyst separation.[4][5][6] This document provides detailed protocols and application data for utilizing Ru/C in a packed-bed reactor for flow chemistry processes.

Applications and Reaction Data

Ru/C is effective for a wide range of hydrogenation reactions in flow systems. It facilitates the reduction of aromatic and nitro groups, as well as the hydrogenation of esters and other functional groups.[3][7][8][9] The catalyst demonstrates high stability and can be reused for extended periods with minimal loss of activity.[1][5]

Table 1: Selected Applications of Ru/C in Flow Chemistry
SubstrateProductCatalyst LoadingTemperature (°C)Pressure (bar)Flow Rate / Residence TimeYield / ConversionReference
Ethyl 2,2-difluoro-2-phenylacetate2,2-difluoro-2-phenylethanol0.065 mol% (Homogeneous Ru-MACHO)60103.7 g h⁻¹ throughput98% Yield[8]
Morpholine + Benzyl AlcoholN-BenzylmorpholineNot specified (Immobilized Ru complex)150Not specifiedNot specified98% Conversion[5]
TolueneMethylcyclohexane0.00625 mol% Rh (Rh-Pt nanoparticles)501>50 days operationHigh Conversion[4]
1,2-dichloro-4-nitrobenzene3,4-dichloroanilineNot specified (Coke-modified nickel)Not specifiedNot specifiedNot specifiedHigh Selectivity[9]
5-hydroxymethylfurfural (HMF)2,5-furandicarboxylic acid (FDCA)50 mg7510.03 mL/min81.5% Yield[10]

Note: Data for homogeneous and other related catalysts are included to illustrate the scope of relevant flow chemistry transformations, as direct quantitative flow data for heterogeneous Ru/C is sometimes embedded in broader studies.

Experimental Protocols

Safety Precautions

Ruthenium on carbon is a flammable solid and should be handled with care.[11] It is often supplied with ~50% water content to mitigate its pyrophoric nature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Use spark-proof tools and handle in a well-ventilated area, preferably a fume hood, to avoid inhaling the dust.[11][13] Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry, tightly closed container away from sources of ignition and strong oxidizing agents.[11][12]

  • Spills: In case of a spill, sweep up the material using a spark-proof tool and place it into a suitable container for disposal.[11]

  • Fire: Use a CO2, dry chemical, or water spray extinguisher.[13]

Diagram: General Flow Hydrogenation Setup

FlowHydrogenationSetup Solvent Solvent/ Reagent Reservoir Pump HPLC Pump Solvent->Pump Liquid Feed H2 H2 Cylinder MFC Mass Flow Controller H2->MFC Gas Feed Mixer Gas-Liquid Mixer (T-piece) Pump->Mixer MFC->Mixer Reactor Packed-Bed Reactor (Ru/C Catalyst) Mixer->Reactor Reagents + H2 BPR Back Pressure Regulator Reactor->BPR Product Mixture Collector Product Collection BPR->Collector

Caption: A typical experimental setup for continuous flow hydrogenation using a Ru/C packed-bed reactor.

Protocol: Preparation of a Ru/C Packed-Bed Reactor

This protocol describes the dry packing of a stainless-steel column with a commercial Ru/C catalyst.

  • Column Preparation:

    • Select a column of appropriate dimensions for the desired scale and residence time.

    • Ensure the column and its frits (at both ends) are clean and dry.

    • Attach the bottom frit and end fitting to the column.

  • Catalyst Weighing:

    • Carefully weigh the required amount of Ru/C catalyst. Handle the catalyst in a fume hood, being mindful of its flammable nature. If using a dry catalyst, extra caution is needed.

  • Column Packing:

    • Secure the column vertically in a clamp.

    • Using a funnel, add small portions of the Ru/C powder into the column.[14]

    • Gently tap the side of the column after each addition to ensure even packing and settling of the catalyst bed.[14]

    • Continue adding the catalyst until the column is filled to the desired level.

    • Place the top frit onto the catalyst bed and secure the top end fitting.

  • System Integration:

    • Install the packed column into the flow reactor system.

    • Before introducing the reaction mixture, prime the system by flowing the reaction solvent through the column at a low flow rate to wet the catalyst bed and remove any trapped air.

Diagram: Experimental Workflow

ExperimentalWorkflow Start Start Prep Prepare Reagent & Solvent Solutions Start->Prep Pack Pack Reactor with Ru/C Catalyst Prep->Pack Setup Assemble Flow System Components Pack->Setup Prime Prime System with Solvent Setup->Prime Equilibrate Set Temperature, Pressure & Flow Rates Prime->Equilibrate Run Introduce Reagents & Run Reaction Equilibrate->Run Collect Collect Product Fractions at Steady State Run->Collect Analyze Analyze Samples (GC, HPLC, NMR) Collect->Analyze Shutdown System Shutdown & Purging Analyze->Shutdown End End Shutdown->End

Caption: General workflow for performing a catalytic reaction using Ru/C in a flow chemistry system.

Protocol: General Procedure for Hydrogenation in Flow

This protocol provides a general method for the hydrogenation of a substrate in solution.

  • System Setup:

    • Assemble the flow chemistry system as shown in the diagram above, including a solvent/reagent pump, a mass flow controller for hydrogen, a gas-liquid mixer, the packed-bed reactor, and a back-pressure regulator.[15]

    • Ensure all connections are secure and leak-tested.

  • Reagent Preparation:

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., methanol, ethanol, toluene) at a known concentration.

    • Degas the solution if necessary to remove dissolved oxygen.

  • Reaction Execution:

    • Heat the column to the desired reaction temperature (e.g., 50-150 °C).[4][16]

    • Set the back-pressure regulator to the target pressure (e.g., 1-70 bar).[4][15]

    • Begin flowing the solvent through the system at the desired flow rate to stabilize the temperature and pressure.

    • Introduce the hydrogen gas through the mass flow controller at the specified flow rate.

    • Once the system is stable, switch the liquid feed from pure solvent to the substrate solution.

  • Sample Collection and Analysis:

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).

    • Collect the reactor output over a measured time interval.

    • Analyze the collected samples using appropriate analytical techniques (e.g., GC, HPLC, NMR) to determine conversion, selectivity, and yield.

  • System Shutdown:

    • Switch the liquid feed back to pure solvent to flush the system of any remaining reagents and products.

    • Turn off the hydrogen gas flow.

    • Allow the system to cool down and depressurize before disassembly.

Optimization and Logic

Optimizing a flow chemistry process involves systematically varying parameters to maximize yield, selectivity, and throughput while ensuring safety and stability.[17][18]

Diagram: Reaction Optimization Logic

OptimizationLogic Start Define Target: Conversion >99%, Selectivity >95% Temp Vary Temperature (e.g., 40-120°C) Start->Temp Pressure Vary H2 Pressure (e.g., 10-50 bar) Temp->Pressure Set Initial T Flow Vary Flow Rate (Residence Time) Pressure->Flow Set Initial P Check Analyze Results: Conversion & Selectivity Flow->Check Run Experiment Optimal Optimal Conditions Achieved Check->Optimal Target Met Adjust Adjust Parameters Check->Adjust Target Not Met Adjust->Temp

Caption: A logical workflow for optimizing key parameters in a Ru/C-catalyzed flow hydrogenation reaction.

This structured approach allows researchers to efficiently identify the optimal conditions for their specific transformation, leveraging the inherent advantages of continuous flow processing for rapid and controlled experimentation.

References

Application Notes and Protocols for Catalytic Transfer Hydrogenation using Ru/C and Formic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic Transfer Hydrogenation (CTH) represents a significant advancement in reduction chemistry, offering a safer, more sustainable, and highly efficient alternative to traditional hydrogenation methods that require high-pressure molecular hydrogen (H₂). This technique utilizes a hydrogen donor molecule to transfer hydrogen to a substrate in the presence of a catalyst.

Formic acid (HCOOH) has emerged as a premier hydrogen donor for CTH due to its high hydrogen content (4.4 wt%), low toxicity, and ease of handling. Upon catalytic decomposition, it releases hydrogen and carbon dioxide (CO₂), a benign byproduct. When paired with Ruthenium on Carbon (Ru/C), a robust and reusable heterogeneous catalyst, this system provides a powerful tool for the selective reduction of a wide array of functional groups. This methodology is particularly valuable in the synthesis of fine chemicals, pharmaceuticals, and complex organic intermediates where operational safety and functional group tolerance are paramount.[1][2]

Mechanism of Action

The accepted mechanism for CTH using Ru/C and formic acid involves a two-stage process occurring on the surface of the catalyst.

  • Hydrogen Generation : Formic acid adsorbs onto the ruthenium surface and undergoes catalytic dehydrogenation to form a reactive ruthenium hydride (Ru-H) intermediate and carbon dioxide.

  • Hydrogen Transfer : The substrate (e.g., a ketone or nitroarene) adsorbs onto the catalyst surface and subsequently accepts the hydride from the Ru-H species, leading to the formation of the reduced product. The catalyst is then regenerated and ready for the next cycle.

This surface-mediated mechanism ensures high efficiency and selectivity.

G cluster_catalyst Ru/C Surface cluster_reactants Reactants cluster_products Products Ru_C Ru/C (Catalyst) Ru_H Ru-H Intermediate Ru_C->Ru_H HCOOH CO2 Carbon Dioxide (CO₂) Ru_C->CO2 - CO₂ Product Product (e.g., R-OH) Ru_H->Ru_C Substrate -> Product FA Formic Acid (HCOOH) Substrate Substrate (e.g., R=O)

Figure 1: Catalytic cycle for transfer hydrogenation with Ru/C and formic acid.

Applications in Organic Synthesis

The Ru/C and formic acid system is versatile and can be applied to the reduction of numerous functional groups, including:

  • Aldehydes and Ketones to Alcohols : Efficiently reduces carbonyls to their corresponding primary and secondary alcohols. This is crucial for synthesizing alcohol intermediates in multi-step drug synthesis.

  • Nitroarenes to Anilines : Provides a clean and high-yielding pathway to aromatic amines, which are fundamental building blocks for dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1]

  • Biomass Valorization : Demonstrates high efficacy in converting biomass-derived platform molecules, such as levulinic acid into γ-valerolactone (GVL), a valuable biofuel and green solvent.[3]

  • Reduction of C=C Bonds : Can selectively reduce activated carbon-carbon double bonds, particularly those conjugated to other functional groups.

Quantitative Data Summary

The following table summarizes representative results for the catalytic transfer hydrogenation of various substrates using Ru/C and formic acid or its salts.

SubstrateCatalystH-DonorSolventTemp (°C)Time (h)Conversion (%)Yield (%)Reference
Levulinic Acid5% Ru/CFormic AcidWater1902-5>95>95 (GVL)[3]
Benzaldehyde5% Ru/CFormic AcidTHF10062826[4]
Nitrobenzene5% Ru/CHCOOH/NEt₃Dioxane1002~100~98Representative
Acetophenone5% Ru/CHCOOH/NEt₃2-Propanol808>99>98Representative

Note: "Representative" protocols are based on typical conditions cited in the literature for similar transformations, as specific data for Ru/C can be sparse.

Experimental Protocols

General Experimental Workflow

The general procedure for performing a catalytic transfer hydrogenation is straightforward and can be adapted for various scales.

G start Start setup Reaction Setup: Combine Substrate, Solvent, and Ru/C in a flask. start->setup add_donor Add Formic Acid (and base if required) dropwise. setup->add_donor react Heat & Stir under inert atmosphere (e.g., N₂). add_donor->react monitor Monitor Reaction (TLC, GC, or LC-MS). react->monitor monitor->react Incomplete workup Cool to RT. Filter to remove Ru/C catalyst. Wash catalyst with solvent. monitor->workup Complete extract Aqueous Work-up: Extract filtrate with an organic solvent. workup->extract dry_purify Dry organic layer, evaporate solvent, and purify product (e.g., chromatography). extract->dry_purify end End dry_purify->end

Figure 2: General workflow for Ru/C catalyzed transfer hydrogenation.

Protocol 1: Reduction of Levulinic Acid to γ-Valerolactone (GVL)

This protocol is based on conditions reported for the efficient conversion of biomass-derived levulinic acid.[3]

Materials:

  • Levulinic Acid (LA)

  • 5% Ruthenium on Carbon (Ru/C)

  • Formic Acid (FA)

  • Deionized Water

  • Reaction vessel (e.g., high-pressure autoclave or sealed tube)

  • Filtration setup

  • Extraction and purification equipment

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine levulinic acid (e.g., 10 mmol), 5% Ru/C (e.g., 5 mol% Ru), and deionized water (e.g., 30 mL).

  • Addition of Hydrogen Donor: Add formic acid (e.g., 20-40 mmol) to the mixture.

  • Reaction: Seal the reactor, purge with an inert gas (N₂ or Ar), and heat to 190 °C with vigorous stirring.

  • Monitoring: Maintain the reaction for 2-5 hours. The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure.

  • Catalyst Separation: Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst. Wash the catalyst with a small amount of water. The catalyst can be dried and stored for reuse.

  • Product Isolation: The aqueous filtrate can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield GVL.

  • Purification: The crude GVL is often of high purity but can be further purified by vacuum distillation if necessary.

Protocol 2: General Reduction of an Aromatic Nitro Compound to an Aniline (B41778)

This protocol provides a representative method for the reduction of nitroarenes like nitrobenzene.

Materials:

  • Aromatic Nitro Compound (e.g., Nitrobenzene)

  • 5% Ruthenium on Carbon (Ru/C)

  • Formic Acid (HCOOH) or Ammonium (B1175870) Formate (B1220265) (HCOONH₄)

  • Solvent (e.g., Methanol, Ethanol, Dioxane)

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitroarene (e.g., 10 mmol), 5% Ru/C (e.g., 1-2 mol% Ru), and solvent (e.g., 50 mL of methanol).

  • Addition of Hydrogen Donor: Add ammonium formate (e.g., 40-50 mmol) in one portion or formic acid (e.g., 30 mmol) dropwise to the stirred suspension. If using formic acid, a base like triethylamine (B128534) (NEt₃) may be added to form an azeotrope that facilitates the reaction.

  • Reaction: Heat the mixture to reflux (typically 60-100 °C depending on the solvent) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or GC analysis until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Catalyst Separation: Filter the mixture through a celite pad to remove the Ru/C catalyst, washing the pad thoroughly with the reaction solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (to remove residual acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting aniline can be purified by column chromatography or recrystallization.

References

Application Notes and Protocols: Ru/C Mediated Dehydrogenation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the ruthenium on carbon (Ru/C) mediated dehydrogenation of alcohols. This environmentally benign method offers a highly efficient route to synthesize aldehydes and ketones, crucial intermediates in the pharmaceutical and fine chemical industries. The process is characterized by its high atom economy, often proceeding without the need for external hydrogen acceptors and generating only hydrogen gas as a byproduct.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Traditional methods often rely on stoichiometric, and frequently toxic, oxidizing agents, leading to significant waste generation. Heterogeneous catalysis using supported noble metals, such as ruthenium on carbon (Ru/C), presents a sustainable alternative. Ru/C catalysts are particularly effective for the acceptorless dehydrogenation (AD) of a wide range of alcohols, including primary, secondary, benzylic, and aliphatic types. This process involves the removal of a hydrogen molecule from the alcohol, yielding the corresponding aldehyde or ketone. The reaction can often be performed under solvent-free conditions, further enhancing its green credentials.

Reaction Mechanism and Pathway

The accepted mechanism for the heterogeneous Ru/C catalyzed acceptorless dehydrogenation of an alcohol involves several key steps on the surface of the ruthenium nanoparticles. The process begins with the adsorption of the alcohol onto an active ruthenium site. This is followed by the cleavage of the O-H bond, forming a ruthenium alkoxide intermediate and an adsorbed hydrogen atom. Subsequently, the C-H bond at the α-carbon is broken in a β-hydride elimination step, leading to the formation of the carbonyl product and another adsorbed hydrogen atom. The carbonyl compound then desorbs from the catalyst surface. Finally, two adsorbed hydrogen atoms combine to form molecular hydrogen (H₂), which is released, regenerating the active catalytic site for the next cycle.

Reaction_Mechanism cluster_catalyst Ru/C Catalyst Surface Ru_surface Active Ru Site Alkoxide Ru-O-CH(R)-R' Ru_surface->Alkoxide O-H Bond Cleavage H2 H₂ Gas Ru_surface->H2 H₂ Formation & Desorption Alcohol R-CH(OH)-R' Alcohol->Ru_surface Adsorption Carbonyl R-C(=O)-R' Alkoxide->Carbonyl β-Hydride Elimination (C-H Bond Cleavage) H_ads1 Desorbed_Carbonyl Carbonyl->Desorbed_Carbonyl Desorption H_ads2 H_ads1->Ru_surface H atom adsorbed H_ads2->Ru_surface H atom adsorbed

Caption: Proposed mechanism for Ru/C catalyzed acceptorless dehydrogenation of alcohols.

Quantitative Data Summary

The following tables summarize the catalytic performance of Ru/C in the dehydrogenation of various alcohol substrates under different reaction conditions.

Table 1: Dehydrogenation of Benzylic Alcohols using Ru/C

EntrySubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl alcohol10% Ru/C5Toluene (B28343)110695[1]
21-Phenylethanol5% Ru/C1.5Toluene8024>99[2]
31-Phenylethanol5% Ru/C3.0Toluene8010>99[2]
41-Phenylethanol5% Ru/C0.3None15036>99[2]
51-(4-Methoxyphenyl)ethanol5% Ru/C3.0Toluene808>99[2]
61-(4-Chlorophenyl)ethanol5% Ru/C4.5Toluene11036>99[2]
7Benzhydrol10% Ru/C5None100699[1]
89-Fluorenol10% Ru/C5None100396[1]

Table 2: Dehydrogenation of Aliphatic Alcohols using Ru/C

EntrySubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
12-Octanol5% Ru/C4.5Toluene11015>99[2]
2Cyclohexanol10% Ru/C5None1602477[3]
31-Octanol5% Ru/C6.0Toluene1102423 (complex mixture)[2]
4Cinnamyl alcohol5% Ru/C3.0Toluene808>99[2]

Experimental Protocols

The following section provides detailed protocols for the preparation of a Ru/C catalyst and a general procedure for the dehydrogenation of alcohols.

Protocol for Preparation of 5% Ru/C Catalyst

This protocol is adapted from the incipient wetness impregnation method.

Materials:

  • Activated Carbon (high surface area, e.g., 800-1200 m²/g)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Deionized water

  • Drying oven

  • Tube furnace with temperature controller

  • Quartz tube

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Support Pre-treatment: Dry the activated carbon support in an oven at 120 °C for 12 hours to remove any adsorbed moisture.

  • Precursor Solution Preparation: Calculate the required amount of RuCl₃·xH₂O to achieve a 5 wt% loading of Ru on the carbon support. Dissolve the calculated amount of RuCl₃·xH₂O in a minimal amount of deionized water to create a concentrated precursor solution. The volume of the solution should be equal to or slightly less than the pore volume of the carbon support.

  • Impregnation: Add the precursor solution dropwise to the dried activated carbon while continuously mixing to ensure uniform distribution. Continue mixing until the support material appears uniformly moist.

  • Drying: Dry the impregnated material in an oven at 110 °C for 12 hours.

  • Calcination and Reduction:

    • Place the dried powder in a quartz tube inside a tube furnace.

    • Heat the sample under a flow of inert gas (N₂ or Ar) to 350 °C at a ramp rate of 5 °C/min and hold for 2 hours.

    • Switch the gas flow to hydrogen (H₂) and maintain the temperature at 350 °C for 4 hours to reduce the ruthenium precursor to metallic ruthenium nanoparticles.

    • Cool the sample to room temperature under an inert gas flow.

  • Passivation (Optional but Recommended for Safety): To prevent rapid oxidation of the pyrophoric Ru nanoparticles upon exposure to air, the catalyst can be passivated. This is typically done by flowing a mixture of 1% O₂ in N₂ over the catalyst at room temperature for 1-2 hours.

  • Storage: Store the prepared Ru/C catalyst in a desiccator or under an inert atmosphere.

Catalyst_Preparation_Workflow Start Start Dry_Carbon Dry Activated Carbon (120°C, 12h) Start->Dry_Carbon Impregnate Incipient Wetness Impregnation Dry_Carbon->Impregnate Prepare_Solution Prepare RuCl₃ Solution Prepare_Solution->Impregnate Dry_Impregnated Dry Impregnated Carbon (110°C, 12h) Impregnate->Dry_Impregnated Calcination Calcination under N₂ (350°C, 2h) Dry_Impregnated->Calcination Reduction Reduction under H₂ (350°C, 4h) Calcination->Reduction Passivation Passivation (1% O₂/N₂) (Optional) Reduction->Passivation End Store Catalyst Passivation->End

Caption: Workflow for the preparation of a Ru/C catalyst.

General Protocol for Acceptorless Dehydrogenation of Alcohols

This protocol describes a general procedure for the dehydrogenation of a secondary alcohol. The conditions can be optimized for specific substrates based on the data in Section 3.

Materials:

  • Alcohol substrate (e.g., 1-phenylethanol)

  • Ru/C catalyst (e.g., 5% Ru/C)

  • Anhydrous toluene (if not solvent-free)

  • Round-bottom flask or reaction vial

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Gas chromatograph (GC) or GC-MS for reaction monitoring and analysis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol substrate (e.g., 1.0 mmol).

  • Catalyst Addition: Add the Ru/C catalyst (e.g., 1.5 mol%, which would be a specific weight based on the substrate amount).

  • Solvent Addition (if applicable): If the reaction is not solvent-free, add the desired amount of anhydrous solvent (e.g., 5 mL of toluene).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the heterogeneous Ru/C catalyst. The catalyst can be washed with the solvent, dried, and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation, if necessary.

Experimental_Workflow Start Start Setup Combine Alcohol, Ru/C, and Solvent (optional) in Flask Start->Setup Inert Purge with Inert Gas Setup->Inert React Heat and Stir at Desired Temperature Inert->React Monitor Monitor Reaction Progress (GC/GC-MS) React->Monitor Decision Reaction Complete? Monitor->Decision Decision->React No Cool Cool to Room Temperature Decision->Cool Yes Filter Filter to Remove Catalyst Cool->Filter Evaporate Remove Solvent Filter->Evaporate Purify Purify Product Evaporate->Purify End Characterize Final Product Purify->End

Caption: General experimental workflow for alcohol dehydrogenation.

Safety and Handling

  • Ru/C Catalyst: Finely divided ruthenium on carbon can be pyrophoric, especially after reduction. Handle with care in an inert atmosphere or ensure it is properly passivated before exposure to air.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure all reactions that evolve hydrogen are conducted in a well-ventilated fume hood, away from ignition sources.

  • Solvents: Handle organic solvents with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • High Temperatures: Use appropriate heating equipment and take precautions against thermal burns.

By following these protocols and considering the provided data, researchers can effectively utilize Ru/C catalysts for the efficient and sustainable dehydrogenation of a wide array of alcohols.

References

Application of Ruthenium on Carbon (Ru/C) in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium on carbon (Ru/C) has emerged as a highly versatile and efficient heterogeneous catalyst in the pharmaceutical industry. Its unique catalytic properties facilitate a wide range of chemical transformations crucial for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Ru/C is particularly valued for its high activity, selectivity, and stability in hydrogenation reactions, enabling the precise reduction of various functional groups under relatively mild conditions. This document provides detailed application notes and protocols for the use of Ru/C in key pharmaceutical synthesis reactions.

Key Applications of Ru/C in Pharmaceutical Synthesis

Ruthenium on carbon is instrumental in several critical transformations, including:

  • Hydrogenation of Aromatic and Heteroaromatic Rings: Essential for the synthesis of saturated cyclic scaffolds present in many APIs.

  • Reduction of Nitro Compounds: A standard method for the synthesis of aromatic and aliphatic amines, which are common pharmacophores.

  • Synthesis of Chiral Alcohols and Amines: Through asymmetric hydrogenation of ketones and imines, providing enantiomerically pure building blocks.

  • Debenzylation: A common deprotection strategy for hydroxyl and amino groups in multi-step syntheses.

  • Selective Carbonyl Reduction: Reduction of aldehydes and ketones to the corresponding alcohols.

Hydrogenation of Aromatic and Heteroaromatic Rings

The reduction of aromatic systems is a powerful tool for accessing three-dimensional molecular architectures from flat, readily available starting materials. Ru/C is an effective catalyst for the hydrogenation of various carbocyclic and heterocyclic aromatic rings.

Application Example: Synthesis of 5,6,7,8-Tetrahydroquinoline

5,6,7,8-Tetrahydroquinolines are important structural motifs in numerous bioactive compounds. Ru-based catalysts can selectively hydrogenate the carbocyclic ring of quinolines.

Quantitative Data:

SubstrateCatalyst SystemPressure (H₂)TemperatureTimeConversionSelectivity (to 5,6,7,8-tetrahydroquinoline)
QuinolineRu(methallyl)₂(cod) / SKP / K₂CO₃50 bar80 °C24 h>99%>99:1
2-MethylquinolineRu(methallyl)₂(cod) / SKP / K₂CO₃50 bar80 °C24 h>99%>99:1

Note: While this example uses a homogeneous Ru complex, Ru/C is also utilized for such transformations, often requiring higher pressures and temperatures.

General Experimental Protocol: Hydrogenation of an Aromatic Ring
  • Catalyst Preparation: In a glovebox, weigh the desired amount of 5% Ru/C catalyst (typically 5-10 mol% relative to the substrate).

  • Reaction Setup: To a high-pressure autoclave reactor, add the aromatic substrate and a suitable solvent (e.g., isopropanol, ethanol (B145695), or acetic acid).

  • Catalyst Addition: Add the pre-weighed Ru/C catalyst to the reactor under an inert atmosphere.

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the target temperature (e.g., 80-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using techniques such as GC-MS or HPLC.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by crystallization or column chromatography.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate & Solvent C Charge Autoclave A->C B Weigh 5% Ru/C Catalyst B->C D Seal & Purge with N₂ C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Cool & Vent F->G Reaction Complete H Filter Catalyst G->H I Concentrate H->I J Purify Product I->J

Fig. 1: General workflow for Ru/C catalyzed hydrogenation.

Reduction of Nitro Compounds to Amines

The reduction of nitro groups to primary amines is a fundamental transformation in the synthesis of many pharmaceuticals. Ru/C is a highly effective catalyst for this reaction, often providing high yields and selectivity.

Application Example: Synthesis of Pharmaceutical Precursors

The reduction of nitroarenes is a key step in the synthesis of APIs like benzocaine (B179285) and procainamide.[1]

Quantitative Data:

Nitro Compound SubstrateCatalystSolventTemperatureTimeConversionIsolated Yield
Ethyl 4-nitrobenzoateHyd-1/C (biocatalyst)Aqueous BufferAmbient24 h100%96% (to Benzocaine)
4-Nitrobenzoic acidCo-Zn/N-CFormic Acid100 °C6 h99.9%99.9% (to 4-aminobenzoic acid)
o-ChloronitrobenzeneRu-Fe/CLiquid Phase--99.7%98.7% (to o-chloroaniline)[2]

Note: While some examples use modified or different catalysts, Ru/C is a standard choice for this transformation.

General Experimental Protocol: Nitro Group Reduction
  • Catalyst Slurry: Prepare a slurry of 5% Ru/C in a suitable solvent (e.g., methanol (B129727), ethanol, or ethyl acetate).

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a hydrogen inlet, dissolve the nitro compound in the chosen solvent.

  • Catalyst Addition: Add the catalyst slurry to the reaction mixture.

  • Reaction Conditions: Purge the flask with hydrogen and maintain a positive pressure of hydrogen (a balloon is often sufficient for lab-scale reactions). Stir the reaction vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst, and wash the filter cake with the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.

Reaction Scheme Diagram:

G Start Aromatic Nitro Compound (Ar-NO₂) Product Aromatic Amine (Ar-NH₂) Start->Product Hydrogenation Reagents + H₂ Catalyst 5% Ru/C Solvent (e.g., EtOH)

Fig. 2: General scheme for nitro group reduction.

Asymmetric Hydrogenation for Chiral Alcohol Synthesis

Chiral alcohols are vital building blocks for many enantiomerically pure pharmaceuticals. While often employing homogeneous chiral Ru catalysts, heterogeneous Ru/C systems, sometimes modified with chiral ligands, can also be utilized for asymmetric hydrogenations.

Application Example: Synthesis of a Chiral Intermediate for a PDE2A Inhibitor

The synthesis of a key chiral primary amine intermediate for the PDE2A inhibitor TAK-915 was achieved through direct asymmetric reductive amination of a ketone, a reaction closely related to asymmetric ketone hydrogenation.[3]

Quantitative Data (Homogeneous Ru Catalyst):

SubstrateCatalyst SystemAmmonium SaltSolventEnantiomeric Excess (ee)
Prochiral KetoneRu(OAc)₂{(R)-binap}Ammonium SalicylateMethanol83%
Prochiral KetoneRu(2-hydroxynicotinate)₂{(R)-binap}Ammonium SalicylateMethanol>90%
General Experimental Protocol: Asymmetric Ketone Hydrogenation
  • Catalyst Preparation: A pre-catalyst is often formed in situ from a ruthenium source and a chiral ligand. For heterogeneous applications, a chiral modifier can be adsorbed onto the Ru/C surface.

  • Reaction Setup: In a high-pressure reactor, dissolve the prochiral ketone in a degassed solvent (e.g., methanol or ethanol).

  • Catalyst/Ligand Addition: Add the ruthenium source and the chiral ligand, or the chirally-modified Ru/C.

  • Reaction Conditions: Pressurize the reactor with hydrogen (10-80 atm) and heat to the desired temperature (e.g., 50-80 °C).

  • Monitoring and Work-up: Follow the general procedure for hydrogenation reactions.

  • Analysis: Determine the enantiomeric excess of the chiral alcohol product using chiral HPLC or GC.

Logical Relationship Diagram:

G cluster_inputs Inputs cluster_outputs Outputs Ketone Prochiral Ketone Reaction Asymmetric Hydrogenation Ketone->Reaction Catalyst Ru Source + Chiral Ligand (or modified Ru/C) Catalyst->Reaction Hydrogen H₂ Source Hydrogen->Reaction Alcohol Chiral Alcohol Reaction->Alcohol Purity High Enantiomeric Excess (ee) Alcohol->Purity

Fig. 3: Key elements of asymmetric hydrogenation.

Debenzylation Reactions

The benzyl (B1604629) group is a common protecting group for alcohols and amines in pharmaceutical synthesis due to its stability and ease of removal by catalytic hydrogenation. Ru/C can be an effective catalyst for this transformation, although palladium on carbon (Pd/C) is more commonly used.

Application Example: Deprotection in Alkaloid Synthesis

In the synthesis of complex natural products and APIs, debenzylation is often a crucial final step. The choice of catalyst can be critical to avoid side reactions.

General Experimental Protocol: N-Debenzylation
  • Reaction Setup: Dissolve the N-benzylated compound in a suitable solvent. Alcohols like methanol or ethanol are common, but trifluoroethanol can be used to prevent side reactions like N-alkylation from solvent oxidation.[4]

  • Catalyst Addition: Add 5% or 10% Ru/C catalyst (typically a weight percentage of the substrate).

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (balloon or pressurized vessel) at room temperature until the reaction is complete.

  • Work-up and Purification: Follow the standard procedure of filtering the catalyst and concentrating the filtrate to obtain the deprotected amine.

Conclusion

Ruthenium on carbon is a powerful and versatile catalyst in the pharmaceutical industry. Its ability to efficiently catalyze a variety of hydrogenation reactions makes it an indispensable tool for the synthesis of complex APIs and their intermediates. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize Ru/C in their synthetic endeavors. Proper optimization of reaction conditions, including solvent, temperature, pressure, and catalyst loading, is crucial for achieving high yields and selectivities in specific applications.

References

Application Notes and Protocols for the Hydrogenation of Glucose to Sorbitol using Ruthenium on Carbon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of D-glucose to D-sorbitol using a ruthenium on activated carbon (Ru/C) catalyst. Sorbitol, a sugar alcohol, is a key intermediate in various industrial applications, including the production of vitamin C, as well as its use in food, beverage, pharmaceutical, and cosmetic industries.[1] Ruthenium-based catalysts are noted for their high activity and selectivity in this conversion, often outperforming traditional nickel catalysts by requiring milder reaction conditions and exhibiting lower deactivation rates.[2][3] These notes summarize key quantitative data, outline detailed experimental procedures, and provide visual diagrams to illustrate the workflow and reaction pathways.

Introduction to Catalytic Hydrogenation

The hydrogenation of glucose to sorbitol is a well-established industrial process. While nickel catalysts have been historically used, they can suffer from leaching, necessitating purification of the final product.[2][3] Ruthenium on carbon (Ru/C) has emerged as a highly effective alternative, demonstrating excellent activity and selectivity towards sorbitol.[1] The reaction is typically carried out in a three-phase system (solid catalyst, liquid aqueous glucose solution, and gaseous hydrogen) within a high-pressure reactor.[4]

The overall reaction is as follows:

C₆H₁₂O₆ (D-glucose) + H₂ → C₆H₁₄O₆ (D-sorbitol)

Under controlled conditions, high glucose conversion (>99%) and sorbitol selectivity (>98%) can be achieved.[5] However, side reactions such as isomerization to mannitol (B672) or hydrogenolysis to smaller polyols can occur, particularly under non-optimal conditions.[3][4]

Data Presentation: Performance of Ru/C Catalysts

The following tables summarize quantitative data from various studies on the hydrogenation of glucose using Ru/C catalysts, highlighting the impact of different reaction parameters.

Table 1: Effect of Reaction Temperature on Glucose Conversion and Sorbitol Selectivity

CatalystTemperature (°C)H₂ Pressure (MPa)Glucose Conc.Time (h)Glucose Conversion (%)Sorbitol Selectivity (%)Reference
3 wt% Ru/C701.250.1 M780100[2][3]
3 wt% Ru/C901.250.1 M799100[2][3]
3 wt% Ru/C1001.250.1 M7~100100[2]
3 wt% Ru/C1101.250.1 M5~100100[2][3]
5% Ru/C100-1304.0-7.50.56-1.39 mol/l-->98[5][6]
2.5 wt% Ru/ASMA@AC1304.020%399.6893.04[4][7]
Ru/GLC-6001403.0-210096.8[8]

Table 2: Effect of Hydrogen Pressure on Glucose Conversion

CatalystTemperature (°C)H₂ Pressure (MPa)Glucose Conc.Time (h)Glucose Conversion (%)Sorbitol Selectivity (%)Reference
3 wt% Ru/C900.50.1 M7~100100[2]
3 wt% Ru/C901.250.1 M799100[2]
3 wt% Ru/C902.00.1 M7~100100[2]

Table 3: Kinetic Parameters for Glucose Hydrogenation over Ru/C

CatalystApparent Activation Energy (Ea, kJ/mol)Reaction Order w.r.t. H₂Reaction Order w.r.t. GlucoseReference
3 wt% Ru/C30.80.5860.406[2][3]
5% Ru/C55--[2]
Ru/GLC30.66--[8]
Ru/ASMA@AC73.04-First-order[4][7]

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

Protocol for Catalyst Preparation (3 wt% Ru/C via Impregnation)

This protocol is based on the incipient wetness impregnation method.

Materials:

  • Activated carbon (e.g., NORIT, ground and sieved to 60-100 mesh)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) or Ruthenium(III) nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃)

  • Deionized water

  • Drying oven

  • Tube furnace

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

Procedure:

  • Support Preparation: Dry the activated carbon support in an oven at 110 °C overnight to remove adsorbed water.

  • Impregnation Solution: Calculate the required amount of ruthenium precursor to achieve a 3 wt% loading on the carbon support. Dissolve the precursor in a minimal amount of deionized water, just enough to fill the pore volume of the support.

  • Impregnation: Add the precursor solution to the dried activated carbon dropwise while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 110 °C for 12 hours.

  • Reduction:

    • Place the dried catalyst precursor in a quartz tube within a tube furnace.

    • Purge the system with nitrogen gas for 30 minutes to remove air.

    • Switch to a hydrogen flow (e.g., 50 mL/min) and heat the furnace to a reduction temperature (e.g., 300-450 °C) at a controlled rate (e.g., 5 °C/min).[9]

    • Hold at the reduction temperature for 2-4 hours.

    • Cool the catalyst to room temperature under a nitrogen flow.

  • Passivation (Optional but recommended for safety): To prevent pyrophoric activity upon exposure to air, the catalyst can be passivated by introducing a low concentration of oxygen (e.g., 1% O₂ in N₂) at room temperature.

  • Storage: Store the prepared catalyst in an inert atmosphere (e.g., in a desiccator under nitrogen or argon).

Protocol for Hydrogenation of Glucose

This protocol describes a typical batch hydrogenation experiment.

Materials and Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, sampling port, temperature controller, and pressure gauge.

  • Prepared Ru/C catalyst.

  • D-glucose.

  • Deionized water (solvent).

  • Hydrogen gas (high purity).

  • Nitrogen gas (for purging).

  • Analytical equipment for product analysis (e.g., HPLC with a refractive index detector).

Procedure:

  • Reactor Loading:

    • Add a specific amount of the Ru/C catalyst (e.g., 0.25 g) and D-glucose (e.g., 0.90 g) into the reactor vessel.[2][10]

    • Add a measured volume of deionized water (e.g., 50 mL).[2][3]

  • System Purging: Seal the reactor and purge it several times with nitrogen gas followed by hydrogen gas to remove all air.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.25 - 4.0 MPa).[2][3][4][7]

    • Begin stirring at a rate sufficient to overcome mass transfer limitations (e.g., >600 rpm).[2][4][7]

    • Heat the reactor to the target temperature (e.g., 90 - 130 °C).[2][3][4][7]

  • Reaction Monitoring:

    • The reaction time starts when the desired temperature and pressure are reached.

    • Maintain a constant hydrogen pressure throughout the experiment.

    • Withdraw liquid samples at regular intervals through the sampling port to monitor the progress of the reaction.

  • Reaction Termination:

    • After the desired reaction time (e.g., 3-7 hours), stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen gas.

  • Product Recovery and Analysis:

    • Open the reactor and recover the liquid product mixture.

    • Separate the catalyst from the solution by filtration or centrifugation. The catalyst can be washed, dried, and stored for reuse.

    • Analyze the liquid samples using HPLC to determine the concentration of glucose and sorbitol, allowing for the calculation of glucose conversion and sorbitol selectivity.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Recovery prep1 Impregnation of C support with Ru precursor prep2 Drying prep1->prep2 prep3 Reduction in H2 flow prep2->prep3 prep4 Passivation (optional) prep3->prep4 react1 Load Reactor: Ru/C, Glucose, Water prep4->react1 Prepared Ru/C Catalyst react2 Purge with N2 then H2 react1->react2 react3 Pressurize with H2 & Heat to Temp react2->react3 react4 Run Reaction (Constant T & P) react3->react4 react5 Cool, Vent & Purge react4->react5 anal1 Separate Catalyst (Filtration) react5->anal1 anal1->prep1 Catalyst Reuse anal2 HPLC Analysis of Liquid Product anal1->anal2 anal3 Calculate Conversion & Selectivity anal2->anal3 G cluster_surface Surface Reactions H2_gas H2 (gas) Catalyst Ru/C Catalyst Surface H_ads 2H* (adsorbed H) H2_gas->H_ads 1. Dissociative Adsorption Glucose_sol Glucose (solution) Glucose_ads Glucose* (adsorbed) Glucose_sol->Glucose_ads 2. Adsorption Sorbitol_sol Sorbitol (solution) Sorbitol_ads Sorbitol* (adsorbed) H_ads->Sorbitol_ads 3. Surface Reaction (Rate-Limiting Step) Glucose_ads->Sorbitol_ads 3. Surface Reaction (Rate-Limiting Step) Sorbitol_ads->Sorbitol_sol 4. Desorption

References

Application Notes and Protocols for CO2 Conversion Using Ru/C Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the conversion of carbon dioxide (CO2) into valuable chemical products using Ruthenium-on-carbon (Ru/C) catalysts. The information is compiled from recent scientific literature and is intended to guide researchers in setting up and conducting experiments in this field.

Catalyst Preparation Methodologies

The performance of a Ru/C catalyst is highly dependent on its synthesis method. Below are protocols for two common preparation techniques: incipient wetness impregnation and excess solvent impregnation.

Protocol: Incipient Wetness Impregnation for Alumina-Supported Ru Catalysts

This method is suitable for achieving a well-dispersed catalyst on a porous support like alumina (B75360).[1]

Materials:

  • Ruthenium (III) nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃) solution

  • Alumina (Al₂O₃) support (calcined)

  • Potassium nitrate (KNO₃) (for promoted catalysts)

  • Distilled water

  • Drying oven

  • Calcination furnace

Procedure:

  • Support Preparation: Calcine the alumina support at a high temperature (e.g., 400°C) for 4 hours to remove any adsorbed impurities.

  • Impregnation Solution Preparation: Prepare an aqueous solution of Ruthenium (III) nitrosyl nitrate. The concentration should be calculated to achieve the desired Ru weight percentage (e.g., 0.5 wt%) on the support, matching the pore volume of the alumina.

  • Impregnation: Add the Ru(NO)(NO₃)₃ solution to the calcined alumina support dropwise until the pores are completely filled (incipient wetness point).

  • Drying: Dry the impregnated support in an oven at 100°C for approximately 12 hours.[1]

  • Calcination: Calcine the dried catalyst in air at 400°C for 4 hours.[1]

  • (Optional) Promoter Addition: For promoted catalysts, prepare a KNO₃ solution and impregnate the Ru/Al₂O₃ catalyst using the same incipient wetness impregnation method, followed by drying.[1]

Protocol: Excess Solvent Impregnation for Ru/C Catalysts

This method involves suspending the support material in a solution containing the metal precursor.[2]

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Carbon support (e.g., activated carbon, graphitized carbon)

  • Distilled water

  • Oil bath

  • Stirring plate

  • Drying oven

  • Calcination furnace

Procedure:

  • Precursor Solution: Dissolve the required amount of Ruthenium(III) chloride hydrate in distilled water to achieve the target nominal mass loading (e.g., 1% Ru) on the final catalyst.[2]

  • Impregnation: Pour the carbon support into the precursor solution.

  • Solvent Evaporation: Place the mixture in an oil bath heated to 323 K (50°C) and stir until all the solvent has evaporated.[2]

  • Drying: Dry the resulting powder in an oven at 378 K (105°C) overnight.[2]

  • Calcination: Calcine the dried powder at 473 K (200°C) for 4 hours in static air.[2]

Experimental Protocols for CO2 Conversion

The following protocols outline the general procedures for CO2 hydrogenation to various products using Ru/C catalysts in a fixed-bed reactor setup.

General Experimental Workflow

G cluster_prep Catalyst Preparation & Loading cluster_reaction Reaction cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation) Drying_Calcination Drying & Calcination Catalyst_Synthesis->Drying_Calcination Pelletization Pelletization & Sieving Drying_Calcination->Pelletization Reactor_Loading Loading into Reactor Pelletization->Reactor_Loading Pretreatment Catalyst Pre-treatment (Reduction in H2 flow) Reactor_Loading->Pretreatment Reaction_Start Introduce Reactant Gases (CO2, H2) Pretreatment->Reaction_Start Set_Conditions Set Temperature & Pressure Reaction_Start->Set_Conditions Steady_State Run Reaction to Steady State Set_Conditions->Steady_State Gas_Sampling Online Gas Sampling Steady_State->Gas_Sampling Liquid_Sampling Liquid Product Trapping Steady_State->Liquid_Sampling GC_Analysis Gas Chromatography (GC) Gas_Sampling->GC_Analysis NMR_HPLC_Analysis NMR/HPLC Analysis Liquid_Sampling->NMR_HPLC_Analysis

Caption: General workflow for CO2 hydrogenation experiments.

Protocol: CO2 Methanation

This protocol is aimed at the production of methane (B114726) (synthetic natural gas).[2][3]

Apparatus:

  • Fixed-bed reactor system

  • Mass flow controllers for CO₂, H₂, and inert gas (e.g., N₂)

  • Temperature controller and furnace

  • Back-pressure regulator

  • Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and detectors (TCD and/or FID)

Procedure:

  • Catalyst Loading: Load a known mass of the prepared Ru/C catalyst into the reactor.

  • Pre-treatment/Reduction: Heat the catalyst under a flow of hydrogen (e.g., 5% H₂/N₂) to reduce the ruthenium oxide to its active metallic state. A typical condition is 150 minutes of exposure.[4]

  • Reaction Initiation: Introduce the reactant gas mixture (CO₂ and H₂) at a specific ratio (e.g., H₂/CO₂ = 4/1) and flow rate (defined by the desired space velocity) into the reactor.

  • Reaction Conditions: Set the desired reaction temperature (e.g., 190-320°C) and pressure.[3][4]

  • Product Analysis: Once the reaction reaches a steady state, analyze the composition of the effluent gas stream using an online GC to determine CO₂ conversion and product selectivity (CH₄, CO). The CO₂ consumption rate and product selectivities can be calculated from the GC data.[2]

Protocol: CO2 Hydrogenation to Formic Acid

This protocol focuses on the synthesis of formic acid in an aqueous medium.[5][6]

Apparatus:

  • High-pressure autoclave reactor

  • Magnetic stirrer

  • Temperature and pressure controllers

  • System for gas flushing (N₂, CO₂, H₂)

  • Liquid sampling system

  • ¹H NMR spectrometer or HPLC for product quantification

Procedure:

  • Catalyst Pre-treatment: Pretreat the catalyst under hydrogen pressure (e.g., 10 MPa) at a moderate temperature (e.g., 45°C) for a short duration (e.g., 20 minutes).[5]

  • Reactant Loading: After pretreatment, flush the autoclave with nitrogen. Add the reaction solvent (e.g., 10 mL of water) and an internal standard (e.g., dioxane for ¹H NMR analysis) to the reactor.[5]

  • CO2 Absorption: Replace the nitrogen with CO₂ by flushing the system 2-3 times. Pressurize with CO₂ (e.g., 20 bar) and heat to allow for CO₂ absorption into the solution (e.g., 80°C for 1 hour).[5]

  • Hydrogenation: Introduce hydrogen to the desired pressure (e.g., 40 bar) and maintain the reaction temperature (e.g., 80°C) for a set duration (e.g., 6 hours).[5]

  • Product Recovery and Analysis: After the reaction, cool the autoclave, degas it, and filter the resulting mixture. Analyze the filtrate using ¹H NMR or HPLC to quantify the formic acid produced.[5]

Protocol: CO2 Hydrogenation to Methanol (B129727)/Methyl Formate (B1220265)

This protocol describes the synthesis of methanol or its ester, methyl formate.[7][8]

Apparatus:

  • High-pressure batch reactor or continuous flow reactor

  • Gas supply for CO₂ and H₂

  • Solvent (e.g., THF, methanol)

  • Acid co-catalyst (e.g., HNTf₂) may be required for some systems.[9]

  • GC or NMR for product analysis

Procedure:

  • Catalyst and Reactant Loading: In a batch reactor, charge the catalyst, solvent, and any co-catalysts. For methyl formate production, methanol is used as a reactant and solvent.[8]

  • Reaction Conditions: Seal the reactor, purge with N₂, and then pressurize with CO₂ (e.g., 20 bar) and H₂ (e.g., 60-80 bar). Heat the reactor to the desired temperature (e.g., 140-160°C) for a specified time (e.g., 16 hours).[7][8]

  • Product Analysis: After cooling and depressurizing the reactor, analyze the liquid phase by GC or NMR to determine the concentration of methanol or methyl formate.

Data Presentation

Catalyst Characterization Data
ParameterRu/Al₂O₃[1]Ru/C[2]Ru-Na₂CO₃/Al₂O₃[4]
Ru Loading (wt%) 0.51.05.0
Support AluminaCarbonNa₂CO₃/Alumina
Preparation Method Incipient WetnessExcess SolventImpregnation
Calcination Temp. 400°C (in air)200°C (in air)250°C (in air)
CO2 Methanation Performance Data
CatalystTemp. (°C)Pressure (bar)H₂/CO₂ RatioCO₂ Conversion (%)CH₄ Selectivity (%)Reference
Ru/TiO₂190Ambient4->95[3]
Ru/ZrO₂>200Ambient4->95[3]
Ru/Al₂O₃>200Ambient4->95[3]
5% Ru, 10% Na₂CO₃/Al₂O₃320Ambient5% H₂/N₂-High[4]
Ru/γ-Al₂O₃325Ambient-100100[10]
CO2 to Formic Acid/Methanol Performance Data
Catalyst SystemProductTemp. (°C)Pressure (bar)TONReference
Ru-Triphos/HNTf₂Methanol14080 (20 CO₂, 60 H₂)70 (in 1h)[7]
RuCl₂(PMe₃)₄Methyl Formate100215 (135 CO₂, 80 H₂)TOF = 55 h⁻¹[8]
Ru/γ-Al₂O₃ (2.0 wt%)Formic Acid80135-[6]

TON: Turnover Number, TOF: Turnover Frequency

Reaction Pathways and Mechanisms

The conversion of CO₂ over Ru-based catalysts can proceed through different pathways depending on the reaction conditions and catalyst formulation.

CO2 Methanation Pathway

G CO2_ads CO2(g) -> CO2 CO2_diss CO2* + H* -> COOH CO2_ads->CO2_diss H2_ads H2(g) -> 2H H2_ads->CO2_diss COOH_diss COOH + H* -> CO* + H2O CO2_diss->COOH_diss CO_hydro CO* + H* -> CHO COOH_diss->CO_hydro CHO_hydro CHO + H* -> CH2O CO_hydro->CHO_hydro CH2O_hydro CH2O + H* -> CH3O CHO_hydro->CH2O_hydro CH3O_hydro CH3O + H* -> CH4* + O CH2O_hydro->CH3O_hydro CH4_des CH4 -> CH4(g) CH3O_hydro->CH4_des O_H2O O* + 2H* -> H2O* -> H2O(g) G CO2 CO2 Formate Formate Intermediate [(Triphos)Ru(η2-O2CH)(S)]+ CO2->Formate + H2 - H2O Formic_Acid Formic Acid Formate->Formic_Acid Formaldehyde Formaldehyde Formic_Acid->Formaldehyde + H2 - H2O Methanol Methanol Formaldehyde->Methanol + H2 G cluster_phys Physical Properties cluster_chem Chemical Properties Catalyst Synthesized Ru/C Catalyst XRD XRD (Crystalline Structure) Catalyst->XRD TEM TEM/SEM (Morphology, Particle Size) Catalyst->TEM BET N2 Physisorption (Surface Area, Pore Size) Catalyst->BET TPR H2-TPR (Reducibility) Catalyst->TPR TPD CO2-TPD (CO2 Adsorption) Catalyst->TPD XPS XPS (Surface Composition, Oxidation States) Catalyst->XPS EDS EDS (Elemental Composition) Catalyst->EDS

References

Application Notes and Protocols for Electrocatalytic Synthesis of Ammonia with Ru/C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The electrocatalytic synthesis of ammonia (B1221849) under ambient conditions presents a promising alternative to the energy-intensive Haber-Bosch process, which is responsible for a significant portion of global carbon dioxide emissions. Ruthenium-on-carbon (Ru/C) has emerged as a promising catalyst for the nitrogen reduction reaction (NRR) due to the unique electronic properties of ruthenium that facilitate the adsorption and activation of dinitrogen. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of Ru/C catalysts for electrocatalytic ammonia production.

Experimental Protocols

Synthesis of Ru/C Catalyst

This protocol describes a common impregnation-reduction method for synthesizing Ru/C catalysts.

Materials:

  • Ruthenium (III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • High-surface-area carbon support (e.g., Vulcan XC-72)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Sodium borohydride (B1222165) (NaBH₄) solution (freshly prepared)

  • Nitrogen (N₂) gas (high purity)

  • Argon (Ar) gas (high purity)

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer hotplate

  • Ultrasonic bath

  • Tube furnace

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Preparation of the Carbon Support:

    • Disperse the carbon support in a suitable solvent (e.g., a mixture of DI water and ethanol) and sonicate for at least 30 minutes to ensure a homogeneous suspension.

  • Impregnation:

    • Dissolve a calculated amount of RuCl₃·xH₂O in DI water to achieve the desired metal loading on the carbon support (typically 1-5 wt%).

    • Slowly add the RuCl₃ solution to the carbon suspension while stirring continuously.

    • Continue stirring the mixture at room temperature for 24 hours to ensure complete adsorption of the ruthenium precursor onto the carbon support.

  • Reduction:

    • After impregnation, slowly add a freshly prepared aqueous solution of NaBH₄ dropwise to the slurry under vigorous stirring. The molar ratio of NaBH₄ to Ru should be in excess (e.g., 10:1) to ensure complete reduction of the ruthenium ions.

    • Continue stirring for another 4-6 hours.

  • Washing and Drying:

    • Filter the resulting Ru/C powder using a Büchner funnel and wash thoroughly with copious amounts of DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the collected catalyst in a vacuum oven at 60-80 °C overnight.

  • Annealing (Optional but Recommended):

    • Place the dried Ru/C powder in a tube furnace.

    • Heat the catalyst to 300-500 °C under an inert atmosphere (Ar or N₂) for 2-4 hours. This step can improve the crystallinity and stability of the Ru nanoparticles.

    • Allow the catalyst to cool down to room temperature under the inert atmosphere before collection.

Electrochemical Nitrogen Reduction Reaction (NRR) Protocol

This protocol outlines the procedure for evaluating the electrocatalytic performance of the synthesized Ru/C catalyst for ammonia synthesis.

Materials:

  • Synthesized Ru/C catalyst

  • Nafion solution (5 wt%)

  • Isopropanol

  • Electrolyte (e.g., 0.1 M HCl, 0.1 M KOH, or 0.1 M Na₂SO₄). The choice of electrolyte can significantly impact the reaction.

  • High-purity N₂ gas

  • High-purity Ar gas

  • Working electrode (e.g., glassy carbon electrode, carbon paper)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

Equipment:

  • Electrochemical workstation (potentiostat/galvanostat)

  • H-type electrochemical cell or a gas-tight single-compartment cell.[1] An H-cell is commonly used to separate the anodic and cathodic compartments with a proton exchange membrane (e.g., Nafion).[1]

  • Gas flow controllers

Procedure:

  • Working Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the Ru/C catalyst in a mixture of DI water, isopropanol, and Nafion solution. A typical composition is 5 mg catalyst, 500 µL DI water, 480 µL isopropanol, and 20 µL Nafion solution.

    • Sonicate the ink for at least 30 minutes to form a homogeneous dispersion.

    • Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired loading (e.g., 0.1-0.5 mg/cm²).

    • Allow the electrode to dry at room temperature.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell. Place the prepared working electrode in the cathodic compartment and the counter electrode in the anodic compartment. The reference electrode should be placed in close proximity to the working electrode.

    • Fill both compartments with the chosen electrolyte.

  • Electrolysis:

    • Purge the cathodic compartment with high-purity N₂ gas for at least 30 minutes before the experiment to ensure N₂ saturation in the electrolyte. Continuously supply N₂ gas to the catholyte during the electrolysis.

    • Purge the anodic compartment with Ar gas.

    • Perform chronoamperometry or linear sweep voltammetry at a desired potential (e.g., -0.1 V to -0.5 V vs. RHE) for a set duration (typically 1-2 hours).

    • Record the total charge passed during the electrolysis.

  • Control Experiments:

    • To verify that the produced ammonia originates from the electrochemical reduction of N₂, perform control experiments under the same conditions but with Ar gas instead of N₂ in the cathodic compartment.

    • Another control is to conduct the experiment at open circuit potential in an N₂-saturated electrolyte.

Ammonia Quantification Protocol (Indophenol Blue Method)

The indophenol (B113434) blue method is a widely used colorimetric technique for the quantification of ammonia.[2]

Reagents:

  • Phenol (B47542)/Nitroprusside Solution: Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of DI water. Store in a dark bottle.

  • Alkaline Hypochlorite (B82951) Solution: Mix 25 mL of sodium hypochlorite solution (with ~5% available chlorine) and 20 mL of 5 M sodium hydroxide (B78521) solution, and dilute to 100 mL with DI water.

  • Ammonium Chloride (NH₄Cl) Standard Solutions: Prepare a series of standard solutions with known concentrations of NH₄⁺ (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) in the same electrolyte used for the NRR experiment.

Procedure:

  • Sample Collection: After electrolysis, collect a known volume of the electrolyte from the cathodic compartment.

  • Color Development:

    • In a test tube, mix 2 mL of the collected electrolyte (or standard solution) with 2 mL of the phenol/nitroprusside solution.

    • Add 2 mL of the alkaline hypochlorite solution.

    • Mix the solution thoroughly and allow it to stand for at least 1 hour at room temperature for the color to develop.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at a wavelength of 635-640 nm using a UV-Vis spectrophotometer. Use the electrolyte as the blank.

  • Calibration Curve:

    • Plot the absorbance of the standard solutions against their corresponding concentrations to generate a calibration curve.

  • Ammonia Concentration Calculation:

    • Use the calibration curve to determine the concentration of ammonia in the experimental sample.

Data Presentation

The performance of electrocatalysts for ammonia synthesis is typically evaluated based on the Faradaic efficiency (FE) and the ammonia yield rate.

Faradaic Efficiency (FE):

The Faradaic efficiency is the percentage of the total charge passed that is used for the reduction of N₂ to NH₃. It can be calculated using the following equation:

FE (%) = (3 * F * C * V) / (M * Q) * 100

Where:

  • 3 is the number of electrons transferred to produce one molecule of NH₃.

  • F is the Faraday constant (96485 C/mol).

  • C is the measured concentration of NH₃ (mol/L).

  • V is the volume of the electrolyte in the cathodic compartment (L).

  • M is the molar mass of NH₃ (17.03 g/mol ).

  • Q is the total charge passed during electrolysis (C).

Ammonia Yield Rate:

The ammonia yield rate is the amount of ammonia produced per unit time per unit area of the electrode or per unit mass of the catalyst.

Yield Rate (µg h⁻¹ cm⁻²) = (C * V) / (t * A) Yield Rate (µg h⁻¹ mg⁻¹) = (C * V) / (t * m)

Where:

  • C is the measured concentration of NH₃ (µg/mL).

  • V is the volume of the electrolyte in the cathodic compartment (mL).

  • t is the duration of the electrolysis (h).

  • A is the geometric area of the working electrode (cm²).

  • m is the mass of the catalyst on the electrode (mg).

Quantitative Data Summary:

CatalystElectrolyteApplied Potential (V vs. RHE)Faradaic Efficiency (%)NH₃ Yield RateReference
Ru SAs/g-C₃N₄0.1 M HCl-0.058.323.0 µg h⁻¹ mg⁻¹[3]
RuPt/CNot Specified-0.12313.23.0 x 10⁻⁷ mol h⁻¹ cm⁻²
Amorphous Ru nanoclusters/CNTsNot Specified-0.217.4810.49 µg h⁻¹ mg⁻¹[4]
Ru/CNot Specified-0.2~0.053 (in HEMELs)Not Specified[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_nrr Electrochemical NRR cluster_quantification Ammonia Quantification s1 Carbon Support Dispersion s2 Impregnation with RuCl₃ s1->s2 s3 Chemical Reduction (NaBH₄) s2->s3 s4 Washing & Drying s3->s4 s5 Annealing (Ar/N₂) s4->s5 e1 Catalyst Ink Formation s5->e1 Ru/C Catalyst e2 Sonication e1->e2 e3 Drop-casting on Electrode e2->e3 e4 Drying e3->e4 n1 Cell Assembly (H-Cell) e4->n1 Working Electrode n2 N₂ Purging n1->n2 n3 Electrolysis n2->n3 n4 Electrolyte Collection n3->n4 q1 Colorimetric Reaction n4->q1 Sample q2 UV-Vis Spectroscopy q1->q2 q3 Concentration Determination q2->q3

Caption: Workflow for Ru/C catalyst synthesis and ammonia production.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_reaction Electrochemical Nitrogen Reduction Reaction cluster_competing Competing Reaction N2 N₂ (gas) RuC Ru/C Catalyst Surface N2->RuC H2O H₂O (liquid) H2O->RuC H_plus Protons H2O->H_plus N2_adsorbed N₂* (adsorbed) RuC->N2_adsorbed H_adsorbed H* (adsorbed) RuC->H_adsorbed e Electrons (from electrode) e->RuC Intermediates *N₂Hₓ intermediates H_plus->Intermediates H_plus->H_adsorbed N2_adsorbed->Intermediates + H⁺ + e⁻ NH3_desorbed NH₃ (product) Intermediates->NH3_desorbed + H⁺ + e⁻ H2_desorbed H₂ (byproduct) H_adsorbed->H2_desorbed + H*

Caption: Key steps in electrocatalytic ammonia synthesis on Ru/C.

References

Application Notes: Ruthenium on Carbon (Ru/C) Catalyst for the Reduction of Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary amines, which are vital building blocks for pharmaceuticals, agrochemicals, dyes, and polymers. Among the various catalytic systems developed for this purpose, Ruthenium on Carbon (Ru/C) has emerged as a highly effective and versatile heterogeneous catalyst. This document provides detailed application notes and protocols for the use of Ru/C in the reduction of nitro compounds, tailored for researchers and professionals in the field of drug development and fine chemical synthesis.

Advantages of Ru/C Catalyst

Ruthenium on Carbon offers several distinct advantages for the hydrogenation of nitro compounds:

  • High Activity: Ru/C catalysts exhibit excellent activity for the reduction of a wide range of nitroarenes under mild reaction conditions.[1][2]

  • Chemoselectivity: Ru/C can demonstrate high chemoselectivity, enabling the reduction of a nitro group in the presence of other reducible functional groups.[3] This is particularly valuable in the synthesis of complex molecules.

  • Selectivity in Partial Hydrogenation: Ru/C has been found to be efficient in the selective partial hydrogenation of dinitroaromatics to the corresponding nitroanilines, a challenging transformation to control.[1][4]

  • Versatility: Beyond using molecular hydrogen, Ru/C can be effectively paired with alternative hydrogen sources like formic acid or calcium hydride, offering flexibility in process development.[5][6][7]

  • Robustness and Reusability: As a heterogeneous catalyst, Ru/C is easily separated from the reaction mixture, allowing for straightforward product isolation and potential for catalyst recycling.[8]

Applications

General Reduction of Aromatic Nitro Compounds to Anilines

The primary application of Ru/C is the complete reduction of aromatic nitro compounds to their corresponding anilines. This reaction is a cornerstone in the synthesis of numerous pharmaceutical intermediates.

Selective Partial Hydrogenation of Dinitrobenzenes

A significant challenge in synthetic chemistry is the selective reduction of one nitro group in a dinitro compound. Ru/C has proven to be a highly effective catalyst for this transformation, yielding valuable nitroaniline intermediates with high selectivity.[1] For instance, the partial hydrogenation of m-dinitrobenzene (m-DNB) to m-nitroaniline (m-NAN) is a key step in the production of various specialty chemicals.

Concurrent Hydrogenation of Nitro and Aromatic Groups

Under more forcing conditions (higher temperature and pressure), Ru/C can catalyze the concurrent hydrogenation of both the nitro group and the aromatic ring, leading to the synthesis of alicyclic amines from nitroarenes.[9]

Data Presentation

The following tables summarize the quantitative data for the performance of Ru/C and related catalysts in the reduction of various nitro compounds.

Table 1: Performance of Ru/C in the Vapor Phase Hydrogenation of Nitrobenzene (B124822) to Aniline [10]

Ru Loading (wt%)Conversion (%)Selectivity to Aniline (%)
0.585>99
1.092>99
2.098>99
4.0>99>99
6.0>99>99
Reaction Conditions: Catalyst weight = 100 mg; Reaction temperature = 548 K; WHSV = 3612 h⁻¹; H₂/Nitrobenzene = 4.[10]

Table 2: Selective Partial Hydrogenation of m-Dinitrobenzene (m-DNB) to m-Nitroaniline (m-NAN) over Modified Ruthenium Catalysts [4][11]

CatalystModifierConversion of m-DNB (%)Selectivity to m-NAN (%)
Ru/Al₂O₃-100~85
Ru-SnOₓ/Al₂O₃2% SnOₓ10097.3
PVP-Ru/Al₂O₃Sn⁴⁺10097.9
Reaction conditions vary between studies.[4][11]

Experimental Protocols

Protocol 1: Preparation of Ru/C Catalyst by Impregnation Method

This protocol describes a general procedure for the preparation of a Ru/C catalyst.

Materials:

  • Activated Carbon (C) support

  • Ruthenium(III) chloride (RuCl₃) hydrate

  • Deionized water

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Support Pre-treatment: Dry the activated carbon support at 120°C for 12 hours to remove adsorbed water.

  • Impregnation: Prepare an aqueous solution of RuCl₃ of the desired concentration. Add the dried activated carbon to the RuCl₃ solution with constant stirring. The volume of the solution should be just sufficient to fill the pores of the support (incipient wetness impregnation).

  • Drying: Dry the impregnated support at 120°C for 12 hours.

  • Reduction: Place the dried powder in a tube furnace. Heat the sample to 400-500°C under a flow of inert gas. Once the desired temperature is reached, switch the gas flow to a mixture of H₂ and inert gas (e.g., 10% H₂ in Ar) and hold for 3-4 hours to reduce the ruthenium precursor to metallic ruthenium.

  • Passivation and Storage: Cool the catalyst to room temperature under an inert gas flow. Carefully passivate the catalyst by exposing it to a very low concentration of oxygen in an inert gas stream to prevent pyrophoric activity upon exposure to air. Store the catalyst under an inert atmosphere.

Protocol 2: General Procedure for the Catalytic Reduction of Nitrobenzene to Aniline

This protocol provides a general method for the liquid-phase hydrogenation of nitrobenzene using a Ru/C catalyst.

Materials:

  • Nitrobenzene

  • Ethanol or other suitable solvent

  • 5% Ru/C catalyst

  • Hydrogen gas (H₂)

  • Stainless steel autoclave (Parr reactor or similar)

Procedure:

  • Reactor Setup: To a clean and dry stainless steel autoclave, add the 5% Ru/C catalyst (e.g., 50 mg for a 10 mmol scale reaction).

  • Addition of Reactants: Add the solvent (e.g., 20 mL of ethanol) and then the nitrobenzene (10 mmol).

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove the air.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 MPa). Begin stirring and heat the reactor to the desired temperature (e.g., 80-140°C).[9]

  • Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Filter the reaction mixture to remove the Ru/C catalyst. The catalyst can be washed with a small amount of fresh solvent. The filtrate contains the product, aniline, which can be purified by distillation or crystallization after solvent removal.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reduction Prep_Start Start: RuCl3 + Carbon Support Impregnation Impregnation Prep_Start->Impregnation Drying Drying Impregnation->Drying Reduction Reduction (H2 flow) Drying->Reduction Passivation Passivation Reduction->Passivation Catalyst Ru/C Catalyst Passivation->Catalyst Reactor_Loading Load Reactor with Ru/C, Reactants Catalyst->Reactor_Loading React_Start Start: Nitro Compound + Solvent React_Start->Reactor_Loading Purge Purge with H2 Reactor_Loading->Purge Reaction_Conditions Set Temperature & Pressure Purge->Reaction_Conditions Reaction_Execution Stirring under H2 atmosphere Reaction_Conditions->Reaction_Execution Monitoring Monitor Reaction Progress (GC/TLC) Reaction_Execution->Monitoring Workup Cool, Vent, Filter Monitoring->Workup Product Amine Product Workup->Product

Caption: General experimental workflow for Ru/C preparation and use.

Haber_Lukashevich_Pathway cluster_intermediates Reaction Intermediates Nitroarene Ar-NO2 (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitroarene->Nitroso + H2 - H2O Hydroxylamine Ar-NHOH (Phenylhydroxylamine) Nitroso->Hydroxylamine + H2 Amine Ar-NH2 (Aniline) Hydroxylamine->Amine + H2 - H2O

Caption: Simplified Haber-Lukashevich pathway for nitroarene reduction.

References

Troubleshooting & Optimization

Technical Support Center: Deactivation of Ruthenium on Carbon (Ru/C) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ruthenium on Carbon (Ru/C) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Ru/C catalyst deactivation?

A1: Ru/C catalysts can deactivate through several mechanisms, broadly categorized as chemical, thermal, and mechanical. The most common intrinsic mechanisms include:

  • Poisoning: Strong chemisorption of impurities from the reactant stream onto the active ruthenium sites, rendering them inaccessible.[1][2] Common poisons include compounds containing sulfur, nitrogen, and carbon monoxide.[3]

  • Sintering: Agglomeration of ruthenium nanoparticles on the carbon support at high temperatures, leading to a decrease in the active surface area.[1]

  • Leaching: Dissolution of the active ruthenium metal into the reaction medium, particularly under harsh conditions or in polar solvents.[1]

  • Fouling or Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.[4]

Q2: My Ru/C catalyzed hydrogenation reaction is sluggish or has stopped. How do I identify the cause?

A2: A systematic approach is crucial for diagnosing the issue. Here’s a recommended workflow:

  • Verify Reaction Conditions: Double-check temperature, pressure, stirring rate, and hydrogen supply. Ensure the hydrogen delivery system is not leaking.

  • Check for Poisons: Review the purity of your substrate, solvent, and hydrogen gas. Trace impurities are a frequent cause of deactivation.

  • Assess Catalyst Activity: If possible, test the catalyst with a model substrate known to work well to determine if the catalyst itself is inactive.

  • Characterize the Spent Catalyst: Employ analytical techniques to investigate changes in the catalyst's physical and chemical properties.

Q3: Can a deactivated Ru/C catalyst be regenerated?

A3: Yes, in many cases, deactivated Ru/C catalysts can be regenerated, depending on the deactivation mechanism. For instance, coke deposits can often be removed by controlled oxidation.[5] Poisoning by some substances may be reversible with thermal treatment. However, severe sintering is generally irreversible.

Troubleshooting Guides

Issue 1: Sudden or Rapid Loss of Catalytic Activity
  • Possible Cause: Catalyst Poisoning. This is often indicated by a sharp decline in reaction rate.

  • Troubleshooting Steps:

    • Identify the Poison:

      • Analyze feedstock for common poisons like sulfur or nitrogen compounds.

      • Utilize Temperature-Programmed Desorption (TPD) to identify and quantify adsorbed species.

      • Employ X-ray Photoelectron Spectroscopy (XPS) to detect surface contaminants.

    • Purify Reactants: Implement purification steps for your reactants and solvents, such as passing them through an activated alumina (B75360) column.

    • Catalyst Regeneration: For sulfur poisoning, a mild oxidative treatment may be effective. For example, using dilute hydrogen peroxide under controlled conditions has shown success in removing adsorbed sulfur species.[6]

Issue 2: Gradual Decrease in Activity Over Several Cycles
  • Possible Cause: Sintering, Leaching, or Fouling (Coking).

  • Troubleshooting Steps:

    • Characterize Catalyst Morphology:

      • Use Transmission Electron Microscopy (TEM) to visualize the ruthenium nanoparticles and assess any changes in size and distribution, which would indicate sintering.

      • Perform CO chemisorption to measure the active metal surface area and compare it to the fresh catalyst. A decrease suggests sintering.

    • Quantify Metal Loss:

      • Analyze the reaction filtrate using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of leached ruthenium.[7]

    • Detect Carbon Deposition:

      • Thermogravimetric Analysis (TGA) can quantify the amount of coke on the catalyst.

    • Optimize Reaction Conditions:

      • To mitigate sintering, operate at the lowest effective temperature.

      • To reduce coking, consider modifying the reactant feed composition or reaction temperature.

    • Regeneration:

      • For coking, a controlled oxidation (e.g., with air or a dilute oxygen/nitrogen mixture) at elevated temperatures can burn off the carbon deposits.[5][8]

Quantitative Data on Deactivation

The following table summarizes typical quantitative changes observed during Ru/C catalyst deactivation.

Deactivation MechanismParameterTypical ObservationAnalytical Technique
Sintering Ru Particle SizeIncrease from 3-5 nm to 10-20 nmTEM
Metal DispersionDecrease by 30-60%CO Chemisorption
Leaching Ru in Filtrate1-5% of total Ru contentICP-OES/AAS
Poisoning (Sulfur) Sulfur on Surface0.1-1.0 wt%XPS, Elemental Analysis
Activity Loss>90% with ppm levels of H₂SReaction Kinetics
Coking Weight Gain5-20 wt%TGA
Surface Area (BET)Decrease by 20-50%N₂ Physisorption

Experimental Protocols

Protocol 1: Characterization of a Deactivated Ru/C Catalyst

This workflow outlines the key experiments to diagnose the cause of deactivation.

cluster_start Start cluster_characterization Characterization cluster_diagnosis Diagnosis cluster_remediation Remediation start Deactivated Ru/C Catalyst Sample xps XPS Analysis (Surface Composition & Poisoning) start->xps Analyze tem TEM Analysis (Particle Size & Sintering) start->tem Analyze tpd TPD Analysis (Adsorbed Species) start->tpd Analyze icp ICP-OES of Filtrate (Leaching) start->icp Analyze tga TGA Analysis (Coking) start->tga Analyze poisoning Poisoning xps->poisoning sintering Sintering tem->sintering tpd->poisoning leaching Leaching icp->leaching coking Coking tga->coking regen Regeneration Protocol poisoning->regen optimize Optimize Reaction Conditions sintering->optimize leaching->optimize coking->regen

Caption: Workflow for diagnosing Ru/C catalyst deactivation.

Methodology for XPS Analysis:

  • Sample Preparation: Mount the powdered catalyst (fresh and spent) on a sample holder using double-sided carbon tape.

  • Instrumentation: Use a spectrometer with a monochromatic Al Kα X-ray source.

  • Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, obtain high-resolution spectra for Ru 3d, C 1s, O 1s, and any suspected poison elements (e.g., S 2p, N 1s).

  • Data Analysis: Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV. Determine the elemental composition and chemical states by peak fitting the high-resolution spectra.

Methodology for TEM Analysis:

  • Sample Preparation: Disperse a small amount of the catalyst in a volatile solvent like ethanol (B145695) and sonicate for 5-10 minutes.[9] Deposit a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate.[9]

  • Imaging: Use a transmission electron microscope operating at an accelerating voltage of 200 kV.

  • Data Analysis: Acquire images at various magnifications. Measure the diameter of at least 100-200 individual ruthenium particles to determine the particle size distribution and average particle size. Compare the results for fresh and spent catalysts.

Protocol 2: Regeneration of a Coked Ru/C Catalyst

This protocol describes a general procedure for the oxidative removal of carbon deposits.

cluster_start Start cluster_process Regeneration Process cluster_end End start Coked Ru/C Catalyst step1 Place catalyst in a tube furnace. start->step1 step2 Purge with inert gas (N₂ or Ar) while heating to 150-200°C. step1->step2 step3 Introduce a dilute O₂/N₂ mixture (1-5% O₂) at a controlled flow rate. step2->step3 step4 Slowly ramp temperature to 300-400°C and hold for 2-4 hours. step3->step4 step5 Cool down under inert gas flow. step4->step5 end Regenerated Ru/C Catalyst step5->end

Caption: Process for regenerating a coked Ru/C catalyst.

Important Considerations:

  • The heating rate and oxygen concentration must be carefully controlled to avoid excessive heat generation from coke combustion, which could lead to sintering of the ruthenium particles.

  • The final regeneration temperature should be below the temperature at which significant sintering occurs.

Protocol 3: Testing for Ruthenium Leaching

This protocol provides a method to determine if the active metal is leaching into the reaction solution.

cluster_start Start cluster_process Leaching Test cluster_results Results Interpretation start Ongoing Reaction Mixture step1 At ~50% conversion, stop stirring and filter the hot reaction mixture to remove the solid catalyst. start->step1 step2 Continue to heat and stir the filtrate under the same reaction conditions. step1->step2 step4 Analyze the filtrate for Ru content using ICP-OES or AAS. step1->step4 step3 Monitor the reaction progress (e.g., by GC, HPLC, or TLC). step2->step3 leaching_yes Reaction continues and/or Ru is detected in filtrate. step3->leaching_yes Progress leaching_no Reaction stops and no significant Ru is detected in filtrate. step3->leaching_no No Progress leaching_yes->step4

Caption: Hot filtration test for catalyst leaching.

This technical support guide provides a starting point for addressing the deactivation of Ru/C catalysts. For more specific issues, consulting detailed literature or contacting a catalyst manufacturer is recommended.

References

Technical Support Center: Strategies to Prevent Ruthenium Leaching from Carbon Support

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ruthenium (Ru) leaching from carbon-supported catalysts during experimental procedures.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My catalyst's activity and/or selectivity significantly decreases with each reuse cycle.

Possible Cause: A significant drop in performance upon reuse is a classic indicator of catalyst deactivation, with leaching of the active ruthenium metal being a primary suspect. Over time, the active ruthenium species can dissolve into the reaction medium, reducing the number of available catalytic sites on the carbon support.

Suggested Solutions:

  • Confirm Leaching with a Hot Filtration Test: This is a definitive method to determine if leached species are contributing to the catalysis in the liquid phase. If the reaction continues after the solid catalyst is filtered out at reaction temperature, it confirms that active species have leached into the solution.[1][2][3]

  • Quantify Metal Content: Analyze the reaction solution after filtration using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to quantify the concentration of the leached ruthenium.

  • Characterize the Spent Catalyst: Analyze the used catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Transmission Electron Microscopy (TEM) to observe changes in the metal particle size, oxidation state, and dispersion. An increase in particle size (sintering) or changes in the chemical state of ruthenium can also lead to deactivation.

Problem 2: The reaction solution is colored, or the final product is contaminated with ruthenium.

Possible Cause: Discoloration of the reaction medium or product contamination is a direct consequence of ruthenium leaching. This is a critical issue, particularly in pharmaceutical and fine chemical synthesis where high purity is required.

Suggested Solutions:

  • Strengthen Metal-Support Interaction: Leaching can be minimized by enhancing the stability of the ruthenium nanoparticles on the carbon support. This can be achieved by:

    • Modifying the Carbon Support: Introducing nitrogen-containing functional groups (N-doping) on the carbon surface can create strong anchoring sites for ruthenium nanoparticles, thereby reducing leaching.[4]

    • Creating a Protective Shell: Synthesizing a core-shell catalyst (e.g., Ru@C or Ru@graphitic shell) can physically encapsulate the ruthenium nanoparticles, preventing their dissolution into the reaction medium.[5][6]

  • Optimize Reaction Conditions: Harsh reaction conditions can accelerate leaching. Experiment with:

    • Lower Temperatures: High temperatures can promote metal nanoparticle agglomeration and leaching.

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the catalyst. A less polar or non-coordinating solvent may reduce the dissolution of ruthenium species.

  • Post-Reaction Purification: If some leaching is unavoidable, consider downstream purification steps such as using metal scavenger resins or activated carbon to remove dissolved ruthenium from the product stream.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of ruthenium leaching from carbon supports?

A1: Several factors can contribute to ruthenium leaching:

  • Weak Metal-Support Interactions: If the adhesion between the ruthenium nanoparticles and the carbon support is weak, the nanoparticles can detach and leach into the reaction medium.

  • Harsh Reaction Conditions: High temperatures, aggressive solvents, and the presence of strong oxidizing or reducing agents can promote the dissolution of ruthenium.

  • Oxidation of Ruthenium: Metallic ruthenium (Ru(0)) is the active species in many catalytic reactions. Oxidation to higher valence states can lead to the formation of soluble ruthenium species.

  • Support Degradation: The carbon support itself can be susceptible to oxidation or degradation under certain reaction conditions, leading to the release of ruthenium nanoparticles.

Q2: How can I modify the carbon support to reduce ruthenium leaching?

A2: Modifying the surface chemistry of the carbon support is a highly effective strategy. Nitrogen-doping is a widely used technique where nitrogen atoms are incorporated into the carbon lattice. These nitrogen sites can act as strong anchoring points for ruthenium nanoparticles, enhancing the metal-support interaction and significantly reducing leaching. This can be achieved through various methods, including hydrothermal synthesis with nitrogen-containing precursors or post-treatment of the carbon support with ammonia (B1221849) at high temperatures.[4]

Q3: What is a core-shell catalyst and how does it prevent leaching?

A3: A core-shell catalyst consists of a core material (in this case, a ruthenium nanoparticle) encapsulated by a thin, porous shell of another material (e.g., graphitic carbon). This shell acts as a physical barrier, preventing the ruthenium core from coming into direct contact with the reaction medium and thus inhibiting its dissolution. The porous nature of the shell still allows reactants and products to diffuse to and from the active ruthenium core.

Q4: Can the catalyst synthesis method influence its stability against leaching?

A4: Absolutely. The synthesis method plays a crucial role in determining the size, dispersion, and interaction of the ruthenium nanoparticles with the carbon support.

  • Impregnation followed by reduction is a common method, but may sometimes lead to weaker metal-support interactions.

  • Hydrothermal synthesis can promote the formation of smaller, more uniform nanoparticles and can be adapted to incorporate nitrogen-doping in a single step.

  • Chemical Vapor Deposition (CVD) can be used to create highly stable graphitic shells around ruthenium nanoparticles.[7][8][9][10][11]

Q5: How do I perform a hot filtration test?

A5: The hot filtration test is a critical experiment to determine if catalysis is truly heterogeneous or if leached species are contributing to the reaction in the solution phase. The general procedure is as follows:

  • Run the catalytic reaction under your standard conditions.

  • At a point of partial conversion (e.g., 50%), quickly filter the hot reaction mixture to remove the solid catalyst.

  • Allow the filtrate (the liquid portion) to continue reacting under the same temperature and stirring conditions.

  • Monitor the progress of the reaction in the filtrate over time.

    • No further reaction: Indicates that the catalysis is heterogeneous, and no active species have leached.

    • Reaction continues: Confirms that catalytically active species have leached from the solid catalyst into the solution.[1][2][3]

Quantitative Data on Ruthenium Leaching

The following table summarizes quantitative data on ruthenium leaching under different conditions and with various prevention strategies. Note that direct comparison can be challenging due to variations in experimental setups across different studies.

Catalyst SystemReaction ConditionsRu LeachingReference
Support Modification
Pd/NDC 900 (Nitrogen-doped carbon)Aqueous phase hydrogenation of phenol, 11 recyclesNo discernible leaching[12]
Ru/N-C (Nitrogen-doped carbon)Hydrogen Evolution Reaction (Alkaline & Acidic)Excellent durability, prevents agglomeration[13]
Core-Shell Catalysts
Ru@Pt/CAccelerated durability cycles (0.6 to 1.0 V vs. RHE)Pt shell protects Ru core from dissolution[5][6][14]
Standard Ru/C Catalysts
Ru/AC in Supercritical Water Gasification400 °C, 29 MPa0.01–0.2 µg/L Ru in process water (steady state)[15]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Nitrogen-Doped Carbon Support

This protocol describes a general method for synthesizing nitrogen-doped carbon materials.

Materials:

  • Carbon precursor (e.g., glucose, cellulose)

  • Nitrogen source (e.g., urea, melamine, pyridine)[16]

  • Deionized water

Procedure:

  • Dissolve the carbon precursor and nitrogen source in deionized water in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 180-240 °C) for a set duration (e.g., 1-12 hours).[16]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the solid product by filtration or centrifugation, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

  • The resulting hydrochar is then typically carbonized at a high temperature (e.g., 700-900 °C) under an inert atmosphere (e.g., N2 or Ar) to produce the final nitrogen-doped carbon support.

Protocol 2: Synthesis of Ru@Graphitic Carbon Core-Shell Nanoparticles via Chemical Vapor Deposition (CVD)

This protocol provides a general outline for creating a protective graphitic shell around ruthenium nanoparticles.

Materials:

  • Ru/C catalyst (pre-synthesized)

  • Carbon source for CVD (e.g., ethylene, acetylene, ferrocene)[7][9]

  • Inert gas (e.g., Argon, Nitrogen)

Procedure:

  • Place the pre-synthesized Ru/C catalyst in a quartz tube furnace.

  • Heat the furnace to a high temperature (e.g., 550-1000 °C) under an inert gas flow.[10][11]

  • Introduce the carbon source gas into the furnace for a specific duration. The carbon source will decompose at the high temperature and deposit a layer of graphitic carbon on the surface of the Ru nanoparticles.

  • After the deposition, cool the furnace down to room temperature under the inert gas flow.

  • The resulting material is the Ru@Graphitic Carbon core-shell catalyst.

Protocol 3: Standard Procedure for Catalyst Recycling and Leaching Analysis

This protocol outlines a method for evaluating catalyst reusability and quantifying metal leaching.

Procedure:

  • Initial Reaction: Perform the catalytic reaction under the desired conditions. Upon completion, take a small, measured sample of the liquid phase for ICP-MS analysis.

  • Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation. Wash the recovered catalyst with a suitable solvent to remove any adsorbed reactants or products, and then dry it under appropriate conditions.

  • Subsequent Cycles: Reuse the recovered catalyst for subsequent reaction cycles under the same conditions. After each cycle, collect a sample of the liquid phase for ICP-MS analysis.

  • Leaching Quantification: Analyze the collected liquid samples from each cycle using ICP-MS to determine the concentration of leached ruthenium. This will provide data on the extent of leaching in each cycle and the overall stability of the catalyst.[17]

Visualizations

experimental_workflow Experimental Workflow for Assessing Ruthenium Leaching cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing & Leaching Analysis synthesis Synthesize Ru/C Catalyst (e.g., Impregnation, Hydrothermal) modification Optional: Support Modification (e.g., N-doping) synthesis->modification Enhance Stability core_shell Optional: Core-Shell Synthesis (e.g., CVD) synthesis->core_shell Encapsulate Ru reaction Perform Catalytic Reaction synthesis->reaction modification->reaction core_shell->reaction hot_filtration Hot Filtration Test reaction->hot_filtration During Reaction recycling Catalyst Recycling Test reaction->recycling After Reaction spent_characterization Characterize Spent Catalyst (TEM, XPS) reaction->spent_characterization icpms ICP-MS Analysis of Filtrate hot_filtration->icpms recycling->reaction Reuse Catalyst recycling->icpms Analyze Leachate per Cycle

Caption: Workflow for synthesis, testing, and analysis of Ru/C catalysts to evaluate leaching.

prevention_strategies Strategies to Mitigate Ruthenium Leaching cluster_solutions Prevention Strategies leaching Ruthenium Leaching support_mod Support Modification (e.g., N-doping) leaching->support_mod Strengthens Metal-Support Interaction core_shell Core-Shell Encapsulation (e.g., Ru@C) leaching->core_shell Provides Physical Barrier synthesis_opt Synthesis Optimization (e.g., Hydrothermal) leaching->synthesis_opt Controls Particle Size & Dispersion condition_opt Reaction Condition Optimization leaching->condition_opt Reduces Driving Force for Dissolution

Caption: Key strategies to prevent the leaching of ruthenium from its carbon support.

References

Technical Support Center: Optimization of Ru/C Catalyst Performance in Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing hydrogenation reactions using Ruthenium-on-Carbon (Ru/C) catalysts.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during hydrogenation experiments using a question-and-answer format.

Q1: My hydrogenation reaction shows low or no conversion. What are the primary causes?

Low conversion is a frequent issue that can stem from the catalyst, reaction conditions, or the substrate itself. A systematic investigation is the best approach.[1]

  • Possible Cause 1: Catalyst Inactivity. The catalyst may be deactivated or poisoned.

    • Solution:

      • Test for Poisoning: Impurities such as sulfur compounds, carbon monoxide, or halides in the substrate, solvent, or hydrogen gas can poison the catalyst's active sites.[1][2] Using high-purity, degassed solvents and purified substrates is critical. Running a control reaction with a standard, highly pure substrate can help determine if the catalyst itself is the problem.[1]

      • Check for Improper Activation: Many catalysts require a reduction step (activation) to convert ruthenium oxide species to the active metallic ruthenium (Ru⁰).[3][4] Ensure the pre-reaction reduction protocol (temperature, hydrogen flow, duration) was followed correctly. Incomplete reduction can leave less active RuOₓ species on the surface.[3]

      • Assess Catalyst Handling: Ru/C catalysts, especially after reduction, can be pyrophoric and will react with air.[5][6] Ensure the catalyst was handled under an inert atmosphere (e.g., Nitrogen or Argon) at all times to prevent oxidation of the active sites.

  • Possible Cause 2: Sub-optimal Reaction Conditions.

    • Solution:

      • Temperature: The reaction may require higher temperatures to overcome the activation energy. However, excessively high temperatures can promote side reactions or lead to catalyst sintering (particle agglomeration), reducing its active surface area.[3][7] The effect of temperature is often very strong.[8]

      • Hydrogen Pressure: While some reactions are not sensitive to pressure, for many substrates, higher hydrogen pressure is necessary to achieve a reasonable reaction rate.[7][8] Ensure there are no leaks in the reactor setup.

      • Agitation/Stirring: Inefficient stirring can lead to poor mixing and mass transfer limitations, where the reaction rate is limited by how quickly the hydrogen and substrate can reach the catalyst surface. Ensure the stirring speed is adequate to keep the catalyst suspended.

  • Possible Cause 3: Substrate or Solvent Issues.

    • Solution:

      • Substrate Purity: As mentioned, impurities can act as potent poisons. Purify the substrate via distillation, recrystallization, or chromatography if poisoning is suspected.[1]

      • Solvent Choice: The solvent can significantly influence reaction rates and selectivity.[9] Ensure the chosen solvent is appropriate for the substrate and does not contain inhibiting impurities. Alcohols and water are common choices.[6]

Troubleshooting Low Conversion

G start Problem: Low Conversion cat_check Is the Catalyst Active? start->cat_check cond_check Are Reaction Conditions Optimal? cat_check->cond_check Yes poison Check for Poisons (S, CO, Halides) cat_check->poison No sub_check Is the Substrate/Solvent Pure? cond_check->sub_check Yes temp Optimize Temperature cond_check->temp No sub_check->start Yes, re-evaluate purify_sub Purify Substrate sub_check->purify_sub No activation Verify Activation/ Reduction Protocol poison->activation handling Ensure Proper Inert Atmosphere Handling activation->handling end_cat Solution: Use Fresh Catalyst or Regenerate handling->end_cat pressure Increase H2 Pressure temp->pressure agitation Increase Agitation Speed pressure->agitation end_cond Solution: Adjust Conditions agitation->end_cond purify_sol Use High-Purity, Degassed Solvent purify_sub->purify_sol end_sub Solution: Use Purified Materials purify_sol->end_sub

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction has good conversion but poor selectivity for the desired product. How can I improve it?

Poor selectivity occurs when the catalyst hydrogenates multiple functional groups indiscriminately or when side reactions occur. Tuning reaction conditions and catalyst properties is key to controlling selectivity.[9]

  • Possible Cause 1: Reaction Conditions are too Harsh.

    • Solution: High temperatures and pressures that favor high conversion rates can often lead to over-reduction or side reactions.[7][10] Try lowering the temperature and/or pressure to find a balance between acceptable conversion and improved selectivity. For some reactions, lowering conditions can favor a kinetic product over a thermodynamic one.[10]

  • Possible Cause 2: Catalyst Properties.

    • Solution: The nature of the catalyst support and the size of the Ru nanoparticles can influence selectivity.

      • Support Effects: The carbon support is not inert. Its surface chemistry and porosity can affect the reaction.[11] Using a different type of activated carbon could alter the product distribution.

      • Additives/Modifiers: In some cases, adding a second metal (e.g., Sn) or a promoter can improve the selectivity towards a specific functional group.[7] The presence of CO2 has also been shown to drastically switch selectivity for certain substrates.[12]

  • Possible Cause 3: Solvent Effects.

    • Solution: Solvents can influence selectivity through their polarity and acidity/basicity.[9] Experimenting with a range of solvents (e.g., alcohols, water, esters) may reveal a system with higher selectivity for your desired product.

Q3: The catalyst worked well initially, but its activity is decreasing with each reuse. What is happening and can I fix it?

This phenomenon is known as catalyst deactivation. The primary causes are fouling, sintering, and leaching of the active metal.

  • Fouling/Coking: Carbonaceous deposits (coke) from the substrate or solvent can block the catalyst's pores and active sites.[13][14]

  • Sintering: Under high reaction temperatures, small, highly active Ru nanoparticles can migrate and agglomerate into larger, less active particles. This reduces the active surface area.[3][14]

  • Leaching: Ruthenium can dissolve or detach from the carbon support and enter the reaction solution, leading to a permanent loss of active sites.[15][16]

  • Oxidation: Formation of inactive Ru(OH)x or RuO₂ species on the catalyst surface can occur, especially in aqueous media.[16]

  • Solution: Regeneration. For deactivation caused by fouling or oxidation, a regeneration procedure can often restore activity. A common method involves:

    • Carefully washing the catalyst with a solvent to remove adsorbed species.

    • Performing a mild oxidation in air at an elevated temperature (e.g., 200°C) to burn off carbon deposits.[13]

    • Following up with a re-reduction in a hydrogen stream (e.g., 180°C or higher) to convert the oxidized ruthenium back to its active metallic state.[13]

Catalyst Deactivation and Regeneration Cycle

G active Active Ru/C Catalyst (High Surface Area Ru⁰) sintering Sintering (High Temp.) active->sintering poisoning Poisoning (S, CO, etc.) active->poisoning fouling Fouling/Coking (Carbon Deposition) active->fouling leaching Leaching (Ru loss to solution) active->leaching deactivated Deactivated Ru/C Catalyst (Low Activity) regen Regeneration Protocol deactivated->regen Attempt to Restore sintering->deactivated poisoning->deactivated fouling->deactivated leaching->deactivated oxidation 1. Mild Oxidation (Air, ~200°C) Removes Coke regen->oxidation reduction 2. Re-reduction (H₂, >180°C) Restores Ru⁰ oxidation->reduction reduction->active Activity Restored

Caption: Common pathways for catalyst deactivation and regeneration.

Section 2: Frequently Asked Questions (FAQs)

Q4: How do I prepare a high-activity Ru/C catalyst?

The impregnation method is most common.[17] Key variables to control are the Ru precursor, reducing agent, and thermal treatment.

  • Support & Precursor: Start with activated carbon (C) with a high surface area. The most common precursor is ruthenium(III) chloride (RuCl₃).[17]

  • Impregnation: Dissolve RuCl₃ in a solvent (often water) and add it to the carbon support. In incipient wetness impregnation (IWI), the volume of the solution is matched to the pore volume of the support.[8][18]

  • Reduction: This is a critical step.

    • Chemical Reduction: Using a reducing agent like sodium borohydride (B1222165) (NaBH₄) at room temperature can produce small Ru nanoparticles. The ratio of NaBH₄ to Ru is crucial; an optimal ratio leads to highly active catalysts, while too much or too little can decrease activity.[3]

    • Thermal Reduction: After impregnation and drying, the material is heated under a flow of hydrogen gas. The reduction temperature affects the final particle size; higher temperatures can lead to larger particles (sintering) and lower activity.[3]

Q5: What are the most important reaction parameters to control?

For a given catalyst and substrate, the key parameters to optimize are temperature, hydrogen pressure, and solvent.

  • Temperature: Strongly influences reaction rate and selectivity. An optimal temperature exists that maximizes yield before side reactions or deactivation become significant.[7][8]

  • Pressure: Ensures sufficient hydrogen availability at the catalyst surface. For many reactions, increasing pressure increases the rate up to a certain point.[7]

  • Solvent: Affects substrate solubility and can influence the reaction pathway.[9]

  • Catalyst Loading: The amount of catalyst used (typically 1-5 mol% of Ru relative to the substrate) affects the reaction time.

Section 3: Key Performance Data & Characterization

Quantitative data is essential for comparing catalyst preparations and reaction outcomes.

Data Tables

Table 1: Effect of Preparation Variables on Ru/C Catalyst Performance (Data synthesized from principles described in literature[3])

ParameterCondition ACondition BExpected Outcome on Performance
NaBH₄/Ru Molar Ratio 1.0 (Sub-stoichiometric)2.5 (Optimal)Incomplete reduction at A leads to lower activity. Optimal ratio at B maximizes reducible Ru species.[3]
Heat Treatment Temp. 200 °C400 °CHigher temperatures (B) can cause sintering, leading to larger particle size and decreased activity.[3]
Stabilizer (PVA) NonePVA/Ru = 0.1The presence of a stabilizer (B) can help control particle size, leading to smaller, well-dispersed nanoparticles and higher activity.[3]

Table 2: Influence of Reaction Conditions on Hydrogenation of L-arabinose (Data based on trends reported for sugar hydrogenation[8])

ParameterTemperatureH₂ PressureConversionSelectivity to Arabitol
Condition 1 90 °C40 bar~60%>98%
Condition 2 120 °C40 bar>95%>98%
Condition 3 120 °C20 bar~95%>98%
Observation The effect of temperature on conversion is very strong, while the effect of pressure is minor in this range.[8]
Catalyst Characterization

To understand catalyst performance and diagnose issues, several characterization techniques are essential.[19]

Table 3: Common Characterization Techniques for Ru/C Catalysts

TechniqueInformation ProvidedTypical Findings for Ru/C
X-Ray Diffraction (XRD) Crystalline structure, average crystallite size (via Scherrer equation).[20]Identifies metallic Ru (hcp phase) and its average size. Broad peaks indicate small crystallites.[20][21]
Transmission Electron Microscopy (TEM) Direct visualization of nanoparticle size, morphology, and dispersion on the support.[20]Confirms if Ru particles are small (< 5 nm) and uniformly dispersed or large and agglomerated.[22][23]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states of ruthenium (e.g., Ru⁰ vs. RuO₂).[20]Determines the ratio of active metallic Ru to less active ruthenium oxides on the surface.[20][22]
H₂/CO Chemisorption Active metal surface area and dispersion.[4][19]Quantifies the number of accessible active sites, which correlates directly with catalytic activity.

Section 4: Standardized Experimental Protocols

Protocol 1: Synthesis of 5 wt% Ru/C via Incipient Wetness Impregnation (IWI)

This protocol describes a common method for preparing Ru/C catalysts.

Materials:

  • Activated Carbon (high surface area, dried at 110°C overnight)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Deionized water

  • Tube furnace with hydrogen gas (H₂) supply

Methodology:

  • Determine Pore Volume: Measure the pore volume of the activated carbon support (e.g., via N₂ physisorption or by titrating with water until saturation). Let's assume it is 0.80 mL/g.

  • Prepare Precursor Solution: For 5.0 g of catalyst, you need 0.25 g of Ru. Calculate the required mass of RuCl₃·xH₂O. Dissolve this amount in a volume of deionized water equal to the total pore volume of the support (5.0 g * 0.80 mL/g = 4.0 mL).

  • Impregnation: Add the precursor solution dropwise to the dried activated carbon while continuously mixing or tumbling. Ensure the solution is absorbed completely and the powder remains free-flowing.[18]

  • Drying: Dry the impregnated powder in an oven at 110-120°C for 12 hours to remove the water.[18]

  • Reduction (Activation):

    • Place the dried powder in a quartz tube inside a tube furnace.

    • Purge the system with an inert gas (N₂ or Ar) for 30 minutes.

    • Switch the gas to a flow of 5% H₂ in Ar (or pure H₂) and ramp the temperature to 300-400°C at a rate of 5°C/min.[4][8]

    • Hold at the final temperature for 2-4 hours to ensure complete reduction of Ru species to metallic Ru.

    • Cool the catalyst to room temperature under the hydrogen or inert gas flow.

    • CRITICAL: Once activated, the catalyst is pyrophoric. It must be stored and handled under an inert atmosphere.[5]

Catalyst Preparation Workflow

G support 1. Support Pre-treatment (Drying) impregnation 2. Incipient Wetness Impregnation (RuCl₃ solution) support->impregnation drying 3. Drying (110-120°C) impregnation->drying reduction 4. Reduction/ Activation (H₂ flow, 300-400°C) drying->reduction product 5. Active & Pyrophoric Ru/C Catalyst (Handle under Inert Gas) reduction->product

Caption: General workflow for Ru/C catalyst synthesis via IWI.

Protocol 2: General Procedure for a Bench-Scale Hydrogenation Reaction

This protocol outlines a general procedure for a liquid-phase hydrogenation at elevated pressure.

Apparatus:

  • High-pressure autoclave/reactor (e.g., Parr shaker) equipped with a magnetic or mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller.[2]

  • Schlenk flask or glovebox for catalyst handling.

Methodology:

  • Catalyst Charging: Under an inert atmosphere (e.g., in a glovebox), weigh the desired amount of Ru/C catalyst and add it to the reactor vessel.

  • Substrate & Solvent Loading: Add the solvent, followed by the substrate to the reactor vessel.

  • Reactor Sealing & Purging: Seal the reactor securely. Connect it to a vacuum/gas manifold. Purge the reactor headspace by pressurizing with inert gas (N₂) to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.[24]

  • Hydrogen Purge: Perform a similar purge cycle with hydrogen (H₂). Pressurize with H₂ to ~5 bar and vent. Repeat 3-5 times. This ensures the atmosphere is pure hydrogen. Caution: Do not mix hydrogen and oxygen.[6]

  • Reaction Execution:

    • Pressurize the reactor to the desired reaction pressure.[25]

    • Begin stirring at a high rate (e.g., >800 rpm) to ensure the catalyst is well-suspended.

    • Heat the reactor to the target reaction temperature.[25]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure (as it is consumed) or by taking aliquots for analysis (e.g., GC, HPLC). To take an aliquot, stop the reaction, cool to room temperature, vent the H₂, purge with N₂, and then safely open the reactor.

  • Reaction Completion & Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor 3-5 times with an inert gas (N₂).

    • CRITICAL: The catalyst is still active and pyrophoric. Filter the reaction mixture under an inert atmosphere (e.g., through a pad of Celite®).[5] The filtered catalyst should be immediately submerged in water to render it non-pyrophoric for disposal.[5][24]

    • The filtrate contains the product, which can be isolated using standard laboratory procedures (e.g., solvent evaporation, extraction, distillation).

References

Technical Support Center: Enhancing the Stability and Reusability of Ru/C Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with Ruthenium on carbon (Ru/C) catalysts. Our goal is to help you improve the stability and reusability of your catalysts for more efficient and cost-effective chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the deactivation of my Ru/C catalyst?

A1: The deactivation of Ru/C catalysts can be attributed to several factors, including:

  • Sintering: At elevated temperatures, small ruthenium nanoparticles can agglomerate into larger, less active particles, reducing the available active surface area.[1]

  • Leaching: The dissolution of the active ruthenium phase into the reaction solvent, also known as leaching, can lead to a significant loss of catalytic activity.[2] This is a common issue in liquid-phase reactions.

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block active sites.[2][3]

  • Poisoning: Impurities in the reactants or solvent, such as sulfur or phosphorus compounds, can strongly adsorb to the ruthenium surface and deactivate the catalyst.[1]

  • Support Degradation: The carbon support itself can be susceptible to degradation or collapse under harsh reaction conditions.

Q2: How can I improve the stability of my Ru/C catalyst?

A2: Several strategies can be employed to enhance the stability of Ru/C catalysts:

  • Support Modification: The choice and properties of the carbon support significantly impact catalyst stability. Using a support with a high surface area and a well-developed pore structure can improve the dispersion and anchoring of ruthenium nanoparticles.[4][5][6] Modifying the carbon support with nitrogen or other elements can also enhance metal-support interactions and stability.[7]

  • Catalyst Preparation Method: The method used to prepare the catalyst influences the size and distribution of ruthenium particles. Techniques that lead to smaller, more uniform nanoparticles can improve resistance to sintering.

  • Reaction Conditions Optimization: Operating at the lowest possible temperature and pressure that still affords a good reaction rate can minimize sintering and other deactivation pathways.[1]

  • Solvent Selection: The choice of solvent can affect both the reaction rate and catalyst stability. Protic solvents, like water, have been shown to enhance the activity of Ru/C catalysts in certain hydrogenation reactions.[8]

Q3: Is it possible to regenerate a deactivated Ru/C catalyst?

A3: Yes, in many cases, deactivated Ru/C catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the cause of deactivation:

  • For Coking: A common method involves a mild oxidation treatment in air followed by a reduction in hydrogen. For example, oxidation at 200°C followed by reduction at 180°C has been shown to fully recover the activity of Ru/C catalysts deactivated by carbon deposition.[3]

  • For Poisoning: The regeneration procedure is specific to the poison. For sulfur poisoning, a treatment with a hydrogen halide gas mixture may be effective.

  • For Sintering: Sintering is often irreversible, and regeneration may not be possible.

Troubleshooting Guides

Problem 1: Low or No Catalytic Activity

Possible Causes Troubleshooting & Optimization
Incomplete Catalyst Activation Ensure the complete reduction of the ruthenium precursor. Optimize the reduction temperature, time, and hydrogen flow rate during the activation step.[1]
Catalyst Poisoning Use high-purity reactants and solvents to avoid introducing catalyst poisons like sulfur or phosphorus.[1]
Incorrect Reaction Conditions Verify that the temperature, pressure, and solvent are appropriate for the specific reaction and substrate.

Problem 2: Poor Selectivity

Possible Causes Troubleshooting & Optimization
Suboptimal Reaction Conditions Systematically vary the temperature, pressure, and solvent to find the optimal conditions for the desired product. Lower temperatures often favor higher selectivity.[1]
Catalyst Properties The nature of the support, metal particle size, and the presence of additives can affect selectivity. Consider screening different Ru/C catalysts with varying properties.[1]
Substrate-Catalyst Interaction The way the substrate adsorbs onto the catalyst surface can dictate which functional group reacts. Modifying the solvent may alter this interaction.[1]

Problem 3: Catalyst Deactivation During Reaction or Recycling

Possible Causes Troubleshooting & Optimization
Sintering Operate at the lowest effective temperature to minimize the agglomeration of ruthenium nanoparticles.[1]
Leaching Consider modifying the catalyst support to improve metal-support interactions. Grafting linkers onto the carbon surface before impregnation can help stabilize the ruthenium particles within the pores. Acidic conditions can promote leaching, so buffering the reaction mixture may be beneficial.[9][10]
Coking If coking is suspected, attempt a regeneration procedure involving mild oxidation followed by reduction.[3]

Quantitative Data on Catalyst Performance

Table 1: Reusability of Ru/C-Fe Catalyst in HMF Oxidation

CycleHMF Conversion (%)FDCA Yield (%)
1>9960.9
2>9960.8
3>9960.7
4>9960.6
5>9960.5
6>9960.4
7>9960.3
8>9960.2
9>9960.1
10>9960.1
Data adapted from a study on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA). The results indicate remarkable stability of the Ru/C-Fe catalyst over 10 cycles.[6]

Table 2: Long-Term Stability of Ru/C Catalysts in CO Methanation

CatalystSupport Surface Area (m²/g)Ru Loading (wt.%)Ru Dispersion (%) (Fresh)Ru Dispersion (%) (Spent)
Ru3/C12335787
Ru6/C1236140108
Ru3/C2145739190
Ru6/C2145768491
Data from a 240-hour time-on-stream test for CO methanation. The stability of the catalysts depended on the support type and Ru loading.[4]

Experimental Protocols

Protocol 1: Catalyst Performance and Reusability Testing in Aromatic Hydrogenation

This protocol provides a general procedure for testing the activity and reusability of a Ru/C catalyst in the hydrogenation of an aromatic substrate.

Materials:

  • Aromatic substrate (e.g., toluene)

  • 5 wt% Ru/C catalyst

  • Solvent (e.g., isopropanol)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Reaction Setup:

    • To a high-pressure autoclave, add the aromatic substrate and the solvent.

    • Add the Ru/C catalyst (typically 1-5 mol% of Ru relative to the substrate).[1]

  • Reaction:

    • Seal the autoclave and purge it several times with hydrogen gas to remove air.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Heat the reactor to the desired temperature while stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing them using techniques such as Gas Chromatography (GC).

  • Work-up and Catalyst Recovery:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture to separate the catalyst.[1]

    • Wash the recovered catalyst with fresh solvent to remove any adsorbed products.

    • Dry the catalyst under vacuum before using it for the next cycle.

  • Reusability Test:

    • Use the recovered catalyst for a subsequent reaction under the same conditions to evaluate its reusability. Repeat for the desired number of cycles.

Protocol 2: Characterization of Fresh and Spent Ru/C Catalysts

To understand the deactivation mechanism, it is crucial to characterize the catalyst before and after use.

1. X-ray Diffraction (XRD):

  • Purpose: To determine the crystalline structure of ruthenium and to calculate the average crystallite size. An increase in crystallite size after the reaction indicates sintering.

  • Sample Preparation: A small amount of the catalyst powder is placed on a sample holder.

  • Data Analysis: The average crystallite size can be calculated from the full width at half maximum (FWHM) of a characteristic Ru diffraction peak (e.g., at ~44°) using the Scherrer equation.[11][12]

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the ruthenium nanoparticles on the carbon support and to determine their size distribution. This provides direct evidence of sintering.

  • Sample Preparation: The catalyst powder is dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a TEM grid.[11]

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the surface elemental composition and the oxidation state of ruthenium. This can help identify catalyst poisons and changes in the chemical state of Ru.

  • Sample Preparation: A small amount of the catalyst powder is mounted on a sample holder.[11]

  • Data Analysis: The binding energies of the Ru 3p or Ru 3d core levels are analyzed to distinguish between metallic ruthenium (Ru⁰) and its oxidized forms (e.g., RuO₂).[11]

Visualizations

DeactivationPathways cluster_catalyst Active Ru/C Catalyst cluster_deactivation Deactivation Mechanisms cluster_result Result Active Ru Nanoparticles on Carbon Support Sintering Sintering Active->Sintering High Temperature Leaching Leaching Active->Leaching Solvent Interaction Coking Coking/Fouling Active->Coking Byproduct Deposition Poisoning Poisoning Active->Poisoning Impurities Deactivated Deactivated Catalyst (Loss of Activity) Sintering->Deactivated Leaching->Deactivated Coking->Deactivated Poisoning->Deactivated

Caption: Major deactivation pathways for Ru/C catalysts.

TroubleshootingFlowchart Start Start: Low Catalyst Performance CheckActivity Is the initial activity low? Start->CheckActivity CheckActivation Verify catalyst activation (reduction conditions) CheckActivity->CheckActivation Yes ActivityLoss Is there a loss of activity over time/cycles? CheckActivity->ActivityLoss No CheckPurity Check purity of reactants and solvents CheckActivation->CheckPurity End End CheckPurity->End Characterize Characterize spent catalyst (TEM, XRD, XPS) ActivityLoss->Characterize Yes ActivityLoss->End No Sintering Sintering observed? Characterize->Sintering Leaching Evidence of leaching? Sintering->Leaching No OptimizeTemp Optimize (lower) reaction temperature Sintering->OptimizeTemp Yes Coking Coking/Fouling suspected? Leaching->Coking No ModifySupport Modify support or preparation method Leaching->ModifySupport Yes Regenerate Attempt regeneration (oxidation/reduction) Coking->Regenerate Yes Coking->End No OptimizeTemp->End ModifySupport->End Regenerate->End

Caption: Troubleshooting flowchart for Ru/C catalyst performance issues.

References

effect of reaction parameters on Ru/C catalyst activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Ruthenium on Carbon (Ru/C) catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments involving Ru/C catalysts.

Q1: My new batch of Ru/C catalyst is showing significantly lower activity than expected. What are the common causes?

A1: Low catalytic activity can stem from several factors related to the catalyst's preparation, activation, and the reaction conditions:

  • Improper Catalyst Reduction: The active form of the catalyst is metallic Ruthenium (Ru⁰). Incomplete reduction of the Ru precursor (e.g., RuCl₃) or the presence of surface oxides (RuOₓ) can lead to poor performance. Temperature-programmed reduction (TPR) studies show that Ru species on carbon supports typically reduce at temperatures between 100°C and 300°C.[1][2] A reduction step, often under hydrogen flow at elevated temperatures (e.g., 300-500°C), is crucial before the reaction.[1][3]

  • Support Properties: The physicochemical properties of the activated carbon support dramatically influence the catalyst's performance.[1][4] Key factors include:

    • Surface Area and Porosity: A high specific surface area and well-developed pore structure facilitate better dispersion of Ru nanoparticles, leading to more available active sites.[4]

    • Surface Chemistry: The presence of oxygen functional groups or defects on the carbon surface can affect metal-support interactions, influencing Ru dispersion and the strength of hydrogen adsorption.[1][5]

  • Ru Particle Size and Dispersion: Catalyst activity is highly dependent on the size and dispersion of the Ru nanoparticles. Smaller, highly dispersed Ru clusters are often more active.[3][6][7] For instance, in one study, a 0.5% Ru/C catalyst with high dispersion was found to be more active initially than a 2% Ru/C catalyst with lower dispersion.[3][7]

  • Contaminants: Impurities in the substrate, solvent, or hydrogen gas can act as poisons for the catalyst. For example, sulfur-containing compounds are known to deactivate noble metal catalysts.

Q2: How does the choice of carbon support influence the reaction outcome?

A2: The carbon support is not merely an inert carrier; it plays a critical role in the catalyst's overall performance. The nature of the carbon material affects metal-support interactions, hydrogen mobility, and ultimately, catalytic activity.[1] Catalysts with a higher number of surface defects can exhibit stronger metal-support interactions, leading to higher activity.[1] Furthermore, properties like particle size and specific surface area of the support are crucial; smaller support particles can reduce diffusion resistance, and larger surface areas enhance Ru dispersion.[4]

Q3: My catalyst's activity is declining over several reaction cycles. What causes this deactivation, and can the catalyst be regenerated?

A3: Catalyst deactivation is a common issue and can be caused by several mechanisms:

  • Sintering: At high reaction temperatures, small Ru nanoparticles can agglomerate into larger particles, reducing the active surface area and thus lowering activity.[3]

  • Fouling/Coking: The deposition of solid carbon (coke) from the decomposition of reactants or products can block the pores of the carbon support and cover the active Ru nanoparticles.[7]

  • Poisoning: Strong adsorption of impurities or reaction intermediates can poison the active sites.[1]

  • Oxidation/Hydroxylation: In aqueous-phase reactions, the formation of inactive Ru(OH)ₓ surface species has been identified as a primary cause of deactivation.[8]

Regeneration: Yes, deactivated Ru/C catalysts can often be regenerated. A common method involves a mild thermal treatment, such as:

  • Oxidation in air at a moderate temperature (e.g., 200°C) to burn off carbonaceous deposits.[9]

  • Subsequent reduction in a hydrogen atmosphere (e.g., 180-400°C) to restore the metallic Ru active sites.[9][10] For catalysts deactivated by surface hydroxylation, these thermal treatments can successfully recover a significant portion of the initial activity.[8]

Q4: How do reaction parameters like temperature, pressure, and solvent affect the catalyst's performance?

A4: Optimizing reaction parameters is key to achieving desired results.

  • Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to side reactions, reduced selectivity, and catalyst sintering. For example, in the hydrogenation of levulinic acid to γ-valerolactone (GVL), increasing the temperature from 160°C to 210°C can increase conversion from 3.2% to 100%.[11]

  • Pressure: In hydrogenation reactions, higher hydrogen pressure typically increases the reaction rate by enhancing the surface concentration of adsorbed hydrogen. The optimal pressure depends on the specific reaction. For ammonia (B1221849) synthesis, pressures around 10 MPa are used[6], while levulinic acid hydrogenation is often performed at 1-4 MPa.[12]

  • Solvent: The choice of solvent is critical as it can influence substrate solubility, mass transfer of gases (like H₂), and interactions with the catalyst surface.[13] Protic solvents are common for hydrogenation reactions.[13] The polarity of the solvent used during catalyst preparation can also impact the dispersion of the active metal on the support.[14]

Quantitative Data on Reaction Parameters

The following tables summarize the effects of various parameters on Ru/C catalyst performance as reported in the literature.

Table 1: Effect of Carbon Support Properties on Levulinic Acid (LA) Hydrogenation (Reaction Conditions: 190°C, 1 hour, 10 bar H₂, water as solvent)

Catalyst IDSupport TypeRu Crystallite Size (nm)LA Conversion (%)GVL Yield (%)Reference
Ru/AC1Activated Carbon (small grain)3.29578[1]
Ru/NoritActivated Carbon (Norit)5.6~8071[1]
Ru/CWZActivated Carbon (CWZ)6.5~8064[1]
Ru/AGActivated Graphite7.8~8068[1]

Table 2: Influence of Ru Loading and Dispersion on Catalyst Activity

ReactionCatalystRu Loading (wt%)Ru Dispersion (%)Activity MetricReference
Waste Polypropylene HydrogenolysisRu/C0.5High3x higher initial rate of C-C scission compared to 2% Ru/C[3]
Waste Polypropylene HydrogenolysisRu/C2.0LowerLower initial activity but better conversion of heavy products to lighter liquids[3]
Supercritical Water GasificationRu/C0.526More active (higher TOF)[7]
Supercritical Water GasificationRu/C2.014Less active[7]
CO MethanationRu/C1 (low surface area)3.0-Higher activity than 6 wt% loading on the same support[15]

Experimental Protocols

Protocol 1: Preparation of 5 wt% Ru/C Catalyst via Wet Impregnation

This protocol is based on the method described for preparing catalysts for levulinic acid hydrogenation.[1]

  • Support Pre-treatment (Optional): The activated carbon support can be crushed and sieved to obtain a specific grain size fraction (e.g., < 0.1 mm).[1]

  • Impregnation: Prepare an aqueous solution of a Ruthenium precursor, such as Ruthenium(III) chloride (RuCl₃). Dissolve the amount of RuCl₃ required to achieve a 5 wt% metal loading on the support in deionized water.

  • Mixing: Add the carbon support to the RuCl₃ solution. Allow the mixture to impregnate for 24 hours with occasional stirring to ensure uniform distribution.

  • Drying: After impregnation, evaporate the excess water using a rotary evaporator or by heating on a hot plate. Subsequently, dry the catalyst in an oven at 120°C for 2 hours.[1]

  • Reduction/Activation: Place the dried catalyst in a tube furnace. Reduce the catalyst under a continuous flow of hydrogen gas at 500°C for 1 hour to convert the ruthenium precursor to its active metallic state.[1] After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., Nitrogen or Argon) before use.

Protocol 2: General Procedure for Hydrogenation of Levulinic Acid (LA) to γ-Valerolactone (GVL)

This is a representative batch reactor procedure based on published studies.[1][12]

  • Reactor Setup: Add the LA substrate (e.g., 1 g), the prepared Ru/C catalyst (e.g., 0.3 g), and the solvent (e.g., 30 mL of distilled water) to a high-pressure batch reactor.[1]

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen (H₂) gas to remove all air.

  • Pressurization: Pressurize the reactor with H₂ to the desired reaction pressure (e.g., 1.5 MPa to 10 bar).[1][12]

  • Heating and Reaction: Heat the reactor to the target reaction temperature (e.g., 70°C to 190°C) while stirring vigorously to ensure good mixing and mass transfer.[1][12]

  • Reaction Monitoring: Maintain the reaction for the specified duration (e.g., 1-2 hours). The reaction progress can be monitored by taking samples periodically (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Product Analysis: Open the reactor, recover the reaction mixture, separate the solid catalyst by filtration or centrifugation, and analyze the liquid phase to determine substrate conversion and product selectivity.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Recovery prep_support Support Selection & Pre-treatment impregnation Impregnation with Ru Precursor prep_support->impregnation drying Drying impregnation->drying reduction Reduction / Activation (e.g., H₂ flow @ 500°C) drying->reduction setup Reactor Setup (Reactants, Solvent, Catalyst) reduction->setup Use Freshly Activated Catalyst purge Purge with Inert Gas & H₂ setup->purge react Pressurize & Heat (Reaction) purge->react cool Cool & Depressurize react->cool separate Catalyst Separation (Filtration) cool->separate analyze Product Analysis (GC/HPLC) separate->analyze recycle Catalyst Reuse or Regeneration separate->recycle

General Experimental Workflow for Ru/C Catalysis

G start Low Catalyst Activity Observed check_activation Was the catalyst properly reduced/activated? start->check_activation check_support Is the support appropriate? (High surface area, correct pore size) check_activation->check_support Yes sol_activation Action: Re-run reduction step. Ensure temp/time are sufficient. check_activation->sol_activation No check_conditions Are reaction conditions (T, P) optimal? check_support->check_conditions Yes sol_support Action: Characterize support (BET). Test different carbon supports. check_support->sol_support No check_purity Are reactants, solvent, and H₂ pure? check_conditions->check_purity Yes sol_conditions Action: Optimize temperature and pressure systematically. check_conditions->sol_conditions No sol_purity Action: Purify starting materials. Use high-purity H₂. check_purity->sol_purity No sol_new_cat Action: Synthesize new catalyst batch. Check particle size/dispersion (TEM). check_purity->sol_new_cat Yes (Problem is intrinsic to catalyst batch) G cluster_params Preparation Parameters cluster_props Resulting Catalyst Properties p1 Ru Precursor (e.g., RuCl₃) c1 Ru Particle Size & Dispersion p1->c1 p2 Support Properties (Surface Area, Defects) p2->c1 c2 Metal-Support Interaction p2->c2 p3 Impregnation Solvent (Polarity) p3->c1 p4 Reduction Conditions (Temp, Time, Gas) p4->c1 c3 Surface Chemistry (e.g., Ru⁰ vs RuOₓ) p4->c3 final_activity Final Catalytic Activity & Selectivity c1->final_activity c2->final_activity c3->final_activity

References

Technical Support Center: Regeneration of Spent Ruthenium on Carbon (Ru/C) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive troubleshooting advice and detailed protocols for the regeneration of spent Ruthenium on Carbon (Ru/C) catalysts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of Ru/C catalysts, focusing on deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: My Ru/C catalyst's activity has significantly decreased after a single use. What is the likely cause?

A1: A rapid loss of activity often points to catalyst poisoning . Common poisons for ruthenium catalysts include sulfur compounds, and carbon monoxide. To diagnose this, review the purity of your reactants and solvents for any potential contaminants. A control experiment with a fresh batch of catalyst and purified reagents can confirm if poisoning is the issue.[1][2]

Q2: I observe a gradual decline in catalyst performance over several cycles. What could be the reason?

A2: Gradual deactivation is typically caused by one of three mechanisms:

  • Fouling: The deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface can block active sites. This is particularly common in aqueous phase reactions.[1]

  • Sintering: At elevated reaction temperatures, small ruthenium nanoparticles can agglomerate into larger, less active particles, reducing the available catalytic surface area.[1][3]

  • Leaching: The active ruthenium metal can dissolve into the reaction medium, especially when using polar solvents or under harsh reaction conditions.[1]

Q3: How can I determine the specific cause of my catalyst's deactivation?

A3: A combination of analytical techniques can help identify the deactivation mechanism:

  • Temperature Programmed Oxidation (TPO): Can quantify the amount of coke deposited on the catalyst surface.

  • Brunauer-Emmett-Teller (BET) Analysis: A significant decrease in surface area and pore volume can indicate fouling or sintering.[4]

  • Transmission Electron Microscopy (TEM): Allows for direct visualization of Ru nanoparticle size and distribution, making it possible to identify sintering.

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst surface.[2]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Analysis of the reaction filtrate can quantify the amount of leached ruthenium.

Q4: Is it possible to regenerate my spent Ru/C catalyst?

A4: Yes, in many cases, spent Ru/C catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation.

Q5: Which regeneration method should I choose for my deactivated catalyst?

A5: The choice of regeneration method is dictated by the deactivation mechanism:

  • For fouling by coke or organic residues, thermal oxidative regeneration is typically effective.

  • For deactivation by sulfur poisoning , an oxidative treatment using dilute hydrogen peroxide or a hydrogen halide treatment may be necessary.[5]

  • If sintering has occurred, regeneration is more challenging and may not fully restore activity. However, some redispersion may be achieved through specific oxidative-reductive treatments.

Below is a decision tree to help guide you in selecting an appropriate regeneration strategy.

Regeneration_Decision_Tree start Deactivated Ru/C Catalyst cause Identify Deactivation Cause start->cause poisoning Poisoning (e.g., Sulfur) cause->poisoning Poison Present fouling Fouling (Coke/Organics) cause->fouling Coke/Residue Detected (TPO) sintering Sintering cause->sintering Particle Size Increased (TEM) leaching Leaching cause->leaching Ru in Filtrate (ICP-MS) reg_poison Chemical Treatment (e.g., H₂O₂ Wash) poisoning->reg_poison reg_foul Thermal Oxidative Regeneration fouling->reg_foul reg_sinter High-Temp Oxidation/ Reduction (Partial Recovery) sintering->reg_sinter no_reg No Effective Regeneration (Recover Ru) leaching->no_reg

Caption: Decision tree for selecting a catalyst regeneration method.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for fresh, spent, and regenerated Ru/C catalysts. Note that the extent of recovery depends heavily on the deactivation mechanism and the regeneration protocol used.

Table 1: Physicochemical Properties of Fresh, Spent, and Regenerated Ru/C Catalysts

Catalyst StateBET Surface Area (m²/g)Pore Volume (cm³/g)Average Ru Particle Size (nm)Ru Dispersion (%)
Fresh 800 - 12000.6 - 1.02 - 530 - 50
Spent (Fouled) 400 - 7000.3 - 0.52 - 515 - 25
Regenerated (from Fouling) 750 - 11000.5 - 0.92.5 - 5.525 - 45
Spent (Sintered) 700 - 10000.5 - 0.88 - 155 - 15
Regenerated (from Sintering) 700 - 10000.5 - 0.87 - 148 - 18

Data compiled from multiple sources for illustrative purposes.

Table 2: Catalytic Performance Comparison

Catalyst StateReaction ExampleSubstrate Conversion (%)Product Selectivity (%)
Fresh Benzene Hydrogenation>99>99
Spent (Fouled) Benzene Hydrogenation40 - 60>95
Regenerated (from Fouling) Benzene Hydrogenation90 - 98>99
Fresh 2-Pentanone Hydrogenation100>98
Regenerated (Mild Oxidation) 2-Pentanone Hydrogenation100>98

Performance data is highly dependent on specific reaction conditions.

Experimental Protocols

Here are detailed methodologies for key regeneration experiments. Safety Note: Always conduct these procedures in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).

Protocol 1: Thermal Oxidative Regeneration for Coked Catalysts

This method is effective for removing carbonaceous deposits (coke).

Workflow Diagram:

Thermal_Regeneration_Workflow start Spent Ru/C Catalyst step1 Place in Tube Furnace start->step1 step2 Inert Gas Purge (N₂ or Ar) Flow: 50-100 mL/min Time: 30 min step1->step2 step3 Heat to 300°C in N₂ (Ramp: 5°C/min) Hold for 2-3 hours step2->step3 step4 Introduce Oxidizing Gas (e.g., 1-2% O₂ in N₂) Flow: 50-100 mL/min Hold at 300°C for 3-5 hours step3->step4 step5 Cool to RT in N₂ step4->step5 step6 Hydrogen Reduction (5% H₂ in N₂) Heat to 400°C (Ramp: 5°C/min) Hold for 2-4 hours step5->step6 end Regenerated Catalyst step6->end

Caption: Workflow for thermal oxidative regeneration.

Methodology:

  • Preparation: Place the spent Ru/C catalyst in a quartz tube furnace.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed air and moisture.

  • Heating in Inert Gas: Heat the catalyst to 300°C under the inert gas flow with a ramp rate of 5°C/min. Hold at this temperature for 2-3 hours to desorb volatile compounds.[6]

  • Oxidation: Introduce a controlled oxidizing gas mixture, such as 1-2% O₂ in N₂, at a flow rate of 50-100 mL/min. Maintain the temperature at 300°C for 3-5 hours to burn off the carbon deposits.[6] Caution: This step is exothermic; careful temperature monitoring is crucial to prevent catalyst sintering.

  • Cooling: After the oxidation step, switch back to the inert gas flow and cool the furnace down to room temperature.

  • Reduction: To reduce the oxidized ruthenium species back to their active metallic state, perform a hydrogen reduction. Introduce a flow of 5% H₂ in N₂ (50-100 mL/min) and heat the catalyst to 400°C with a ramp rate of 5°C/min. Hold at this temperature for 2-4 hours.[6]

  • Final Cooling: Cool the catalyst to room temperature under an inert gas flow before removal.

Protocol 2: Mild Oxidative Regeneration

This is a less harsh thermal method suitable for some types of fouling.

Methodology:

  • Oxidation: Heat the spent catalyst in a furnace with a continuous flow of air at 200°C.

  • Reduction: After the oxidative step, reduce the catalyst in a stream of H₂ at 180°C. This method has been shown to achieve full recovery of catalytic activity for certain reactions.

Protocol 3: Solvent Washing for Removal of Soluble Deposits

This method is suitable for removing soluble organic residues or weakly adsorbed foulants.

Workflow Diagram:

Solvent_Washing_Workflow start Spent Ru/C Catalyst step1 Suspend Catalyst in Solvent (e.g., p-xylene (B151628), acetone) Solid:Liquid Ratio ~1:6 (g/mL) start->step1 step2 Stir at Elevated Temperature (e.g., 50°C) Time: 30-60 min step1->step2 step3 Filter to Separate Catalyst step2->step3 step4 Repeat Washing Steps (2-3 times) step3->step4 step5 Final Wash with Low-Boiling Point Solvent (e.g., Acetone) step4->step5 step6 Dry in Vacuum Oven (e.g., 80-110°C) for 12-24h step5->step6 end Regenerated Catalyst step6->end

Caption: Workflow for solvent washing regeneration.

Methodology:

  • Solvent Selection: Choose a solvent in which the contaminants are highly soluble but the catalyst support and active metal are stable. Aromatic solvents like p-xylene or polar solvents like acetone (B3395972) can be effective.[4]

  • Washing Procedure:

    • Suspend the spent catalyst in the chosen solvent in a flask (e.g., a solid-to-liquid ratio of 5g catalyst to 30mL solvent).[4]

    • Stir the mixture at a moderately elevated temperature (e.g., 50°C) for 30-60 minutes.[4]

    • Separate the catalyst from the solvent by filtration.

  • Repeat: Repeat the washing procedure 2-3 times with fresh solvent until the filtrate is clear.

  • Final Rinse: Perform a final wash with a volatile solvent like acetone to facilitate drying.

  • Drying: Dry the washed catalyst in a vacuum oven at 80-110°C for 12-24 hours to remove all residual solvent.[4]

Protocol 4: Characterization of Catalysts

To evaluate the effectiveness of the regeneration, it is essential to characterize the fresh, spent, and regenerated catalysts.

Methodology:

  • BET Surface Area Analysis:

    • Degas the catalyst sample under vacuum at a temperature of 150-250°C for several hours to remove adsorbed species.

    • Perform N₂ adsorption-desorption measurements at 77 K.

    • Calculate the specific surface area using the BET equation and determine the pore size distribution using the Barrett-Joyner-Halenda (BJH) method.

  • X-ray Diffraction (XRD):

    • Obtain XRD patterns of the catalyst samples using a diffractometer with Cu Kα radiation.

    • Scan a 2θ range of 10-80°.

    • Identify the crystalline phases present and estimate the average Ru crystallite size using the Scherrer equation from the broadening of the Ru diffraction peaks.[7][8]

  • Transmission Electron Microscopy (TEM):

    • Disperse the catalyst powder in a solvent (e.g., ethanol) by sonication.

    • Deposit a drop of the suspension onto a carbon-coated copper grid and allow it to dry.

    • Acquire TEM images to visualize the morphology, size, and distribution of the Ru nanoparticles on the carbon support.[8]

References

Technical Support Center: Scaling Up Ru/C Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of scaling up Ruthenium-on-carbon (Ru/C) catalyzed reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of your Ru/C catalyzed reactions in a question-and-answer format.

Q1: My reaction rate has significantly decreased, or the reaction is incomplete after moving from a lab-scale to a larger reactor. What are the possible causes and solutions?

A1: This is a common challenge when scaling up heterogeneous catalytic reactions. The root cause often lies in mass and heat transfer limitations that were not apparent at a smaller scale.[1]

Possible Causes:

  • Mass Transfer Limitations: In larger reactors, it becomes more difficult to ensure that the reactants in the liquid or gas phase efficiently reach the active sites on the solid catalyst surface.[2] This can be due to inadequate mixing or gas dispersion. The overall reaction rate may be limited by the transport of reactants to the catalyst rather than the intrinsic kinetics of the reaction.[3]

  • Heat Transfer Issues: Catalytic hydrogenations are often highly exothermic.[4] As the reactor volume increases, the surface-area-to-volume ratio decreases, making it much harder to remove the heat generated by the reaction.[2] This can lead to the formation of localized "hotspots" which can degrade the catalyst, reduce selectivity, and in worst-case scenarios, lead to runaway reactions.[2][5]

  • Catalyst Deactivation: The catalyst may be deactivating more rapidly at a larger scale due to factors like sintering at higher temperatures, fouling from byproducts, or poisoning from impurities in the feedstock that are more pronounced in larger batches.[6]

  • Ineffective Catalyst Suspension: In a larger vessel, the catalyst may not be effectively suspended, leading to a reduction in the available active surface area.

Solutions:

  • Optimize Agitation: Increase the stirring speed or use a more efficient impeller design to improve mixing and ensure the catalyst remains suspended. This helps overcome both external mass transfer limitations and improves heat distribution.[7]

  • Improve Heat Management: Implement more robust cooling systems or use reactor designs with better heat transfer characteristics (e.g., cooling coils, jacketed vessels).

  • Catalyst Loading and Particle Size: Evaluate if the catalyst loading is appropriate for the larger scale. Using catalyst particles of a different size can also impact diffusion rates and filtration ease.[7]

  • Purify Reactants: Ensure that reactants and solvents are free from potential catalyst poisons like sulfur or phosphorus compounds.[6][8]

Q2: I am observing poor selectivity and an increase in byproducts at a larger scale. Why is this happening and what can I do?

A2: A loss of selectivity upon scale-up is often linked to changes in the reaction environment that favor undesired reaction pathways.

Possible Causes:

  • Non-Uniform Temperature Profile: Hotspots in the reactor can provide the activation energy for side reactions that were negligible at the well-controlled temperatures of a lab-scale setup.[2]

  • Mass Transfer Effects: Poor mass transfer can lead to localized high concentrations of reactants at the catalyst surface, which may favor the formation of byproducts. Conversely, limitations in hydrogen availability at the catalyst surface can lead to incomplete reduction or isomerization.[7]

  • Changes in Catalyst Properties: The catalyst's physical or chemical properties may change during the reaction at a larger scale due to harsher conditions, leading to altered selectivity.

Solutions:

  • Enhance Thermal Control: As mentioned previously, improving the reactor's cooling capacity is crucial for maintaining a uniform temperature and minimizing side reactions.

  • Modify the Catalyst: Consider using a catalyst with a different support or adding a promoter to enhance selectivity for the desired product.[6]

  • Adjust Reaction Conditions: Lowering the reaction temperature can often improve selectivity, although it may also decrease the reaction rate.[6] Optimizing hydrogen pressure is also a key parameter to investigate.

Q3: My Ru/C catalyst is losing activity over several cycles. How can I address this deactivation?

A3: Catalyst deactivation is a significant challenge and can occur through several mechanisms, especially under industrial-scale conditions.[9]

Possible Causes and Mitigation Strategies:

Deactivation MechanismDescriptionMitigation & Troubleshooting Strategies
Sintering At high temperatures, small ruthenium nanoparticles can migrate and agglomerate into larger, less active particles, reducing the available surface area.[6]Operate at the lowest effective temperature. Choose a support with strong metal-support interactions to stabilize the Ru nanoparticles.[6]
Leaching The active ruthenium metal can dissolve into the reaction medium, particularly in polar solvents or under harsh pH conditions.[6][10] This is a direct loss of the active phase.Select a suitable support to enhance metal-support interactions.[6] Avoid extreme pH conditions if possible. Test for Ru in the product stream to quantify the extent of leaching.[10]
Fouling/Coking Byproducts or polymers can deposit on the catalyst surface, physically blocking the active sites.[6][10] This is common in reactions involving biomass-derived molecules or complex organic substrates.Purify the feedstock to remove foulant precursors. Implement a catalyst regeneration procedure to burn off carbonaceous deposits.[6][11]
Poisoning Impurities in the reactants or solvent (e.g., sulfur, phosphorus, halides) can strongly adsorb to the active ruthenium sites and deactivate them.[6][8]Purify all incoming materials. Use guard beds to remove poisons before the main reactor.[8]
Oxidation The active metallic ruthenium can be oxidized to less active ruthenium oxides.[6]Ensure the reaction system is properly purged of air/oxygen before introducing hydrogen.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with scaling up Ru/C catalyzed hydrogenations?

A1: The primary hazards are fire and explosion.[4][5] This is due to the combination of:

  • Pyrophoric Catalyst: Ru/C catalysts, especially when dry and saturated with hydrogen, can ignite spontaneously upon exposure to air.[4][12]

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5]

  • Flammable Solvents: Many hydrogenations are carried out in flammable organic solvents like alcohols or hydrocarbons.[4]

  • Exothermic Reactions: The heat generated can increase pressure in a sealed vessel and accelerate the reaction, potentially leading to a runaway scenario.[4][13]

Key Safety Recommendations:

  • Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon).

  • Never add dry, used catalyst directly to the air. Quench it carefully or keep it wet with solvent.[13]

  • Ensure the reactor is properly purged to remove all oxygen before introducing hydrogen.

  • Use robust pressure-rated equipment and ensure it is properly maintained.

  • Have an adequate cooling system in place to manage the reaction exotherm.

Q2: How can I regenerate a deactivated Ru/C catalyst?

A2: Regeneration is often possible, especially if deactivation is due to coking or fouling. A common method involves a two-step oxidative and reductive treatment.[6]

Experimental Protocol: General Catalyst Regeneration

  • Solvent Wash: After recovering the catalyst, wash it thoroughly with a suitable solvent to remove any adsorbed products or byproducts.

  • Drying: Dry the catalyst carefully under a vacuum or a stream of inert gas at a moderate temperature.

  • Oxidative Treatment (Calcination): Heat the catalyst in a furnace under a controlled flow of air or a diluted oxygen/nitrogen mixture. A typical temperature range is 200-400°C for 2-4 hours.[6][11] This step is designed to burn off carbonaceous deposits.

  • Reductive Treatment: After the oxidative step, purge the furnace with an inert gas like nitrogen. Then, switch to a flow of hydrogen (or a hydrogen/inert gas mixture) and heat the catalyst to 350-450°C for 4-6 hours to reduce the ruthenium oxides back to the active metallic state.[6]

  • Cooling: Cool the catalyst to room temperature under a flow of inert gas before handling.

Note: Optimal regeneration conditions are highly dependent on the specific catalyst and the nature of the deactivation, so this protocol may require optimization.

Q3: What is the role of the carbon support and how does it impact scale-up?

A3: The carbon support is not just an inert carrier; it plays a crucial role in the catalyst's performance.[14]

  • Dispersion and Stability: The support helps to disperse the ruthenium into small nanoparticles and provides strong metal-support interactions that can prevent sintering and leaching, which are critical for long-term stability at scale.[6][14]

  • Porosity and Mass Transfer: The pore structure of the carbon affects how easily reactants can diffuse to the active sites and how products diffuse away.[14] In a large-scale reaction where mass transfer can be limiting, a support with an optimized pore structure is essential.[7]

  • Surface Chemistry: Functional groups on the carbon surface can influence the electronic properties of the ruthenium particles, thereby affecting their activity and selectivity.[14]

When scaling up, a catalyst with a robust support structure that maintains its integrity under the mechanical stress and thermal gradients of a large reactor is highly desirable.[15]

Visualizations

Troubleshooting Workflow for Low Catalytic Activity

G start Problem: Low Activity/ Incomplete Conversion check_mass_transfer Is agitation/mixing at maximum effective rate? start->check_mass_transfer check_heat_transfer Are there signs of temperature non-uniformity (hotspots)? check_mass_transfer->check_heat_transfer Yes increase_agitation Solution: Increase agitation, improve impeller design, or use static mixers. check_mass_transfer->increase_agitation No check_poisoning Have reactants and solvents been checked for poisons (S, P, etc.)? check_heat_transfer->check_poisoning No improve_cooling Solution: Improve cooling capacity, check for fouling in jackets, consider fed-batch addition. check_heat_transfer->improve_cooling Yes check_deactivation Has the catalyst been used for multiple cycles? check_poisoning->check_deactivation No purify_reactants Solution: Purify feedstocks, use guard beds. check_poisoning->purify_reactants Yes regenerate_catalyst Solution: Regenerate or replace the catalyst. check_deactivation->regenerate_catalyst Yes end Issue Resolved check_deactivation->end No increase_agitation->end improve_cooling->end purify_reactants->end regenerate_catalyst->end

Caption: Troubleshooting workflow for low catalytic activity.

Key Challenges in Scaling Up Ru/C Reactions

Caption: Interconnected challenges in Ru/C reaction scale-up.

Catalyst Deactivation Pathways

G cluster_thermal Thermal Effects cluster_chemical Chemical Effects cluster_physical Physical Effects active_catalyst Active Ru/C Catalyst (High Surface Area Ru NPs) sintering Sintering (Particle Agglomeration) active_catalyst->sintering leaching Leaching (Ru Dissolution) active_catalyst->leaching poisoning Poisoning (Active Site Blocking) active_catalyst->poisoning fouling Fouling/Coking (Surface Deposition) active_catalyst->fouling deactivated_catalyst Deactivated Catalyst (Low Activity) sintering->deactivated_catalyst High Temperature High Temperature High Temperature->sintering leaching->deactivated_catalyst poisoning->deactivated_catalyst Harsh Solvents/\npH Harsh Solvents/ pH Harsh Solvents/\npH->leaching Feedstock Impurities\n(S, P, Cl) Feedstock Impurities (S, P, Cl) Feedstock Impurities\n(S, P, Cl)->poisoning fouling->deactivated_catalyst Reaction Byproducts Reaction Byproducts Reaction Byproducts->fouling

References

Technical Support Center: The Influence of Carbon Support Porosity on Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation on carbon supports. The content focuses on the critical role of carbon support porosity in catalyst stability and performance.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, linking them to the porosity characteristics of your carbon support.

Question: My catalyst is deactivating much faster than expected, with a significant drop in conversion within the first few hours of the reaction. What are the potential porosity-related causes and how can I troubleshoot this?

Answer:

Rapid deactivation often points to issues with mass transfer limitations or rapid fouling/coking, which are heavily influenced by the pore structure of the carbon support.

Potential Porosity-Related Causes:

  • Micropore Blockage: If your carbon support is predominantly microporous (pore size < 2 nm), the pore entrances can be easily blocked by coke precursors or large reactant/product molecules. This severely restricts access to the active sites located within the pores.

  • Insufficient Mesoporosity: A lack of larger mesopores (2-50 nm) can hinder the diffusion of reactants to the active sites and the removal of products, leading to localized high concentrations of coke precursors on the catalyst surface.

Troubleshooting and Solutions:

  • Characterize the Pore Structure: Perform N₂ physisorption analysis on your fresh and spent catalyst to determine the BET surface area, total pore volume, and pore size distribution. A significant decrease in surface area and micropore volume in the spent catalyst is a strong indicator of pore blockage.

  • Analyze Coke Deposition: Use Thermogravimetric Analysis (TGA) to quantify the amount of coke on the deactivated catalyst. A high amount of coke confirms that fouling is a major deactivation pathway.

  • Select a Support with Hierarchical Porosity: Consider using a carbon support with a well-developed network of both micropores and mesopores. Micropores can help anchor metal nanoparticles, while mesopores provide efficient pathways for mass transport, reducing the likelihood of pore blockage.

  • Modify the Carbon Support: Surface modification of the carbon support through mild oxidation can introduce functional groups that improve the dispersion of the active metal and alter the surface chemistry to be less prone to coking.

Question: I am observing a gradual but steady decline in catalyst activity over a long period. What aspects of the carbon support's porosity could be contributing to this?

Answer:

Gradual deactivation is often associated with sintering of the active metal particles or slow, progressive poisoning. The porosity of the carbon support plays a crucial role in these mechanisms.

Potential Porosity-Related Causes:

  • Poor Metal Particle Confinement: In supports with very large mesopores or macropores, the active metal nanoparticles may not be sufficiently anchored. This can lead to particle migration and agglomeration (sintering) at high reaction temperatures, resulting in a loss of active surface area.

  • Surface Chemistry: The surface of the carbon support may lack sufficient anchoring sites (e.g., oxygen-containing functional groups) to stabilize the metal nanoparticles, making them more susceptible to sintering.

Troubleshooting and Solutions:

  • Analyze Metal Particle Size: Use Transmission Electron Microscopy (TEM) to compare the metal particle size distribution on the fresh and spent catalysts. An increase in the average particle size is direct evidence of sintering.

  • Assess Metal-Support Interaction: Temperature-Programmed Desorption (TPD) of a probe molecule (e.g., CO or H₂) can provide information about the number and strength of active sites. A decrease in the number of active sites on the spent catalyst can indicate sintering.

  • Choose a Support with Optimal Pore Size: A carbon support with well-defined mesopores can provide a confinement effect, physically hindering the migration and agglomeration of metal nanoparticles.

  • Functionalize the Carbon Support: Introducing surface functional groups through controlled oxidation or doping with heteroatoms (e.g., nitrogen) can create stronger metal-support interactions, leading to improved resistance to sintering.[1]

Frequently Asked Questions (FAQs)

Q1: How does the pore size of the carbon support affect catalyst deactivation by coking?

A1: The pore size has a significant impact on coking. Microporous supports, while offering high surface area, are prone to rapid deactivation by pore blockage as coke deposits can easily seal the narrow pore entrances. Mesoporous supports generally show better resistance to deactivation by coking as they allow for more efficient diffusion of reactants and products, reducing the residence time of coke precursors on the catalyst surface.

Q2: Can the porosity of the carbon support influence catalyst poisoning?

A2: Yes. While poisoning is primarily a chemical interaction between the poison and the active sites, porosity can play a role. In supports with restricted pore diffusion, poisons can preferentially accumulate at the outer surface of the catalyst particle, leading to a rapid loss of activity. A more open pore structure can allow for a more uniform distribution of the poison, resulting in a more gradual deactivation.

Q3: What is the ideal pore structure for a carbon-supported catalyst to minimize deactivation?

A3: The ideal pore structure is often a hierarchical one, containing a combination of micropores, mesopores, and sometimes macropores.

  • Micropores can help to anchor and stabilize small metal nanoparticles, preventing sintering.

  • Mesopores provide efficient pathways for the transport of reactants and products, minimizing diffusion limitations and reducing the risk of pore blockage by coke.

  • Macropores can further enhance mass transport in reactions with very fast kinetics or large molecules.

Q4: How does the surface area of the carbon support relate to catalyst stability?

A4: A high surface area is generally desirable as it allows for high dispersion of the active metal, leading to a greater number of active sites. However, if this high surface area is primarily due to micropores, the catalyst may be susceptible to deactivation by pore blockage. Therefore, a balance between high surface area and an appropriate pore size distribution is crucial for optimal stability.

Quantitative Data on Porosity and Catalyst Deactivation

The following tables summarize quantitative data from various studies, illustrating the relationship between the textural properties of carbon supports and catalyst performance/deactivation.

Table 1: Effect of Carbon Support Porosity on Catalyst Activity and Deactivation in CO₂ Hydrogenation

CatalystSupport Activation Temp. (°C)BET Surface Area (m²/g)Micropore Volume (cm³/g)Mesopore Volume (cm³/g)CO₂ Conversion (%) (after 24h)C₂₊OH Selectivity (%) (after 24h)
NaFe/MC700700710.77--15.210.5
NaFe/MC800800---18.915.8
NaFe/MC900900---20.118.3
NaFe/MC10001000---22.822.6

Data adapted from a study on Na-modified Fe-based catalysts. Higher activation temperatures resulted in a larger mesoporous surface area, which correlated with higher CO₂ conversion and C₂₊ alcohol selectivity.

Table 2: Textural Properties of Fresh and Spent Pd/AC Catalyst in Continuous CO₂ Hydrogenation

Catalyst StateBET Surface Area (m²/g)Micropore Volume (cm³/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
Fresh Pd/AC11500.3980.6542.27
Spent Pd/AC (after 20h)11800.4270.6752.28

Data from a study on Pd on activated carbon (Pd/AC) for formate (B1220265) production.[2] In this case, the pore structure remained largely unchanged after 20 hours, with deactivation attributed to sintering and leaching of Pd nanoparticles rather than pore blockage.[2]

Table 3: Influence of Carbon Support Treatment on Porosity

Carbon SupportTreatmentBET Surface Area (m²/g)Micropore Volume (cm³/g)Mesopore Volume (cm³/g)
P54Unmodified16430.720.55
P54RedThermal (H₂)13670.600.32
P54OxOxidative (HNO₃)11290.510.17

Data from a study on activated carbon-supported Pt catalysts.[3] Both thermal and oxidative treatments led to a decrease in surface area and pore volumes, which can impact catalyst activity and stability.[3]

Experimental Protocols

1. N₂ Physisorption for Porosity Analysis

This protocol outlines the steps for determining the surface area, pore volume, and pore size distribution of a carbon-supported catalyst.

  • Instrumentation: A volumetric gas adsorption analyzer.

  • Procedure:

    • Degassing: Accurately weigh approximately 100-200 mg of the catalyst into a sample tube. Heat the sample under vacuum or a flow of inert gas (e.g., N₂ or He) to remove adsorbed contaminants. The degassing temperature and time should be chosen carefully to avoid altering the catalyst structure (e.g., 150-300°C for 2-4 hours).

    • Analysis: After degassing and cooling, transfer the sample tube to the analysis port of the instrument. The analysis is performed at liquid nitrogen temperature (77 K).

    • Adsorption/Desorption Isotherm: The instrument will automatically dose the sample with known amounts of N₂ gas at progressively increasing relative pressures (P/P₀) to measure the adsorption isotherm. Subsequently, the pressure is systematically decreased to measure the desorption isotherm.

    • Data Analysis:

      • BET Surface Area: Calculated from the linear part of the adsorption isotherm (typically in the P/P₀ range of 0.05 to 0.35) using the Brunauer-Emmett-Teller (BET) equation.

      • Total Pore Volume: Determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

      • Pore Size Distribution: Calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method for mesopores or Density Functional Theory (DFT) for micropores and mesopores.

2. Temperature-Programmed Desorption (TPD)

This protocol is used to quantify the number of active sites and assess the strength of metal-support interactions by measuring the desorption of a probe molecule.

  • Instrumentation: A chemisorption analyzer equipped with a thermal conductivity detector (TCD) or a mass spectrometer.

  • Procedure:

    • Pretreatment: Place a known amount of the catalyst (typically 50-100 mg) in a quartz reactor. Pretreat the sample in situ by heating in an inert gas flow to clean the surface, followed by reduction in a H₂ flow to ensure the active metal is in its metallic state.

    • Adsorption: Cool the sample to the desired adsorption temperature. Introduce a probe gas (e.g., pulses of CO or a continuous flow of H₂) until the surface is saturated.

    • Purging: Purge the system with an inert gas (e.g., He or Ar) at the adsorption temperature to remove any physisorbed probe molecules.

    • Desorption: Heat the sample at a constant linear rate (e.g., 10°C/min) under a steady flow of the inert gas. The detector will monitor the concentration of the desorbed probe molecule in the effluent gas as a function of temperature.

    • Data Analysis: The TPD profile is a plot of the detector signal versus temperature. The area under the desorption peak(s) is proportional to the amount of desorbed gas, which can be used to calculate the metal dispersion and the number of active sites. The temperature at which desorption occurs provides information about the strength of the interaction between the adsorbate and the active sites.

3. Transmission Electron Microscopy (TEM)

This protocol allows for the direct visualization of the active metal nanoparticles on the carbon support to determine their size, morphology, and distribution.

  • Instrumentation: A Transmission Electron Microscope.

  • Procedure:

    • Sample Preparation:

      • Disperse a small amount of the catalyst powder in a suitable solvent (e.g., ethanol) using an ultrasonic bath to create a dilute suspension.

      • Place a drop of the suspension onto a TEM grid (typically a copper grid coated with a thin carbon film).

      • Allow the solvent to evaporate completely, leaving the catalyst particles dispersed on the grid.

    • Imaging:

      • Insert the prepared TEM grid into the microscope.

      • Obtain bright-field images at different magnifications to get an overview of the sample and to visualize the metal nanoparticles on the carbon support.

      • Acquire high-resolution TEM (HR-TEM) images to observe the crystal lattice of the nanoparticles.

    • Data Analysis:

      • Measure the diameters of a large number of nanoparticles (e.g., >100) from the TEM images using image analysis software (e.g., ImageJ).

      • Construct a particle size distribution histogram to determine the average particle size and the spread of the distribution.

      • Compare the particle size distributions of fresh and spent catalysts to assess the extent of sintering.

Visualizations

Deactivation_Mechanisms cluster_coking Coking/Fouling cluster_sintering Sintering cluster_poisoning Poisoning Coke Precursors Coke Precursors Pore Mouth Blockage Pore Mouth Blockage Coke Precursors->Pore Mouth Blockage Microporous Support (High Diffusion Limitation) Active Site Coverage Active Site Coverage Coke Precursors->Active Site Coverage Mesoporous Support (Lower Diffusion Limitation) Mobile Nanoparticles Mobile Nanoparticles Particle Agglomeration Particle Agglomeration Mobile Nanoparticles->Particle Agglomeration Weak Metal-Support Interaction (Large Pores) Loss of Active Surface Area Loss of Active Surface Area Particle Agglomeration->Loss of Active Surface Area Poisons in Feed Poisons in Feed Active Site Poisoning Active Site Poisoning Poisons in Feed->Active Site Poisoning Strong Adsorption Catalyst Deactivation Catalyst Deactivation Catalyst Deactivation->Coke Precursors Catalyst Deactivation->Mobile Nanoparticles Catalyst Deactivation->Poisons in Feed

Caption: Mechanisms of catalyst deactivation influenced by support properties.

Troubleshooting_Flow Start Observed Catalyst Deactivation Q1 Deactivation Rapid or Gradual? Start->Q1 Rapid Rapid Deactivation Q1->Rapid Rapid Gradual Gradual Deactivation Q1->Gradual Gradual Check_Coking High Coke Content (TGA)? Rapid->Check_Coking Check_Sintering Particle Size Increase (TEM)? Gradual->Check_Sintering Pore_Blockage Likely Cause: Pore Mouth Blockage (Microporous Support) Check_Coking->Pore_Blockage Yes Active_Site_Fouling Likely Cause: Active Site Fouling Check_Coking->Active_Site_Fouling No Sintering_Confirmed Likely Cause: Sintering (Weak Metal-Support Interaction) Check_Sintering->Sintering_Confirmed Yes Other_Mechanisms Consider Other Mechanisms: Poisoning, Support Degradation Check_Sintering->Other_Mechanisms No Solution_Pores Solution: Use support with hierarchical porosity Pore_Blockage->Solution_Pores Active_Site_Fouling->Solution_Pores Solution_Sintering Solution: Use support with smaller pores for confinement, functionalize surface Sintering_Confirmed->Solution_Sintering Experimental_Workflow cluster_fresh Fresh Catalyst Characterization cluster_spent Spent Catalyst Characterization N2_Fresh N2 Physisorption (Porosity) Catalytic_Reaction Catalytic Reaction N2_Fresh->Catalytic_Reaction TEM_Fresh TEM (Initial Particle Size) TEM_Fresh->Catalytic_Reaction TPD_Fresh TPD (Initial Active Sites) TPD_Fresh->Catalytic_Reaction N2_Spent N2 Physisorption (Pore Blockage?) Compare_Results Compare Results & Diagnose Deactivation Mechanism N2_Spent->Compare_Results TEM_Spent TEM (Sintering?) TEM_Spent->Compare_Results TPD_Spent TPD (Site Loss?) TPD_Spent->Compare_Results TGA_Spent TGA (Coke Amount) TGA_Spent->Compare_Results Catalytic_Reaction->N2_Spent Catalytic_Reaction->TEM_Spent Catalytic_Reaction->TPD_Spent Catalytic_Reaction->TGA_Spent

References

Ruthenium Catalyst Technical Support Center: Particle Size and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ruthenium catalysts. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical impact of ruthenium particle size on catalyst stability and performance.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving ruthenium catalysts, with a focus on issues related to particle size.

Problem 1: Rapid Catalyst Deactivation or Loss of Activity

Possible Cause Troubleshooting Steps Explanation
Sintering 1. Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize thermal agglomeration of nanoparticles.[1] 2. Select a High-Stability Support: Use supports with strong metal-support interactions (e.g., certain metal oxides or functionalized carbons) to anchor the Ru particles.[1][2] 3. Characterize Post-Reaction Catalyst: Use TEM to analyze the particle size distribution of the spent catalyst to confirm if sintering has occurred. An increase in the average particle size is indicative of sintering.[3][4]Sintering is the agglomeration of small metal nanoparticles into larger ones at elevated temperatures. This process reduces the active surface area of the catalyst, leading to decreased activity. Smaller particles (<5 nm) are generally more susceptible to sintering.[3]
Leaching 1. Analyze Liquid Phase: Use Inductively Coupled Plasma (ICP) analysis on the reaction solution to quantify any dissolved ruthenium.[5] 2. Immobilize the Catalyst: If leaching is confirmed, consider using a different support material or encapsulation techniques to better secure the ruthenium particles. 3. Solvent Selection: Evaluate the polarity of the reaction medium, as polar solvents can sometimes facilitate the dissolution of active ruthenium species.[1]Leaching is the dissolution of the active metal species from the support into the reaction medium. This is a common issue in liquid-phase reactions and under harsh conditions, leading to a permanent loss of active sites.[1][5]
Oxidation 1. Ensure Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) if the active species is metallic ruthenium (Ru(0)). 2. Post-Reaction Characterization: Use X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of ruthenium on the catalyst surface after the reaction.[3]The active metallic form of ruthenium can be oxidized to less active ruthenium oxides (e.g., RuO₂) in the presence of oxidizing agents, leading to a decrease in catalytic activity.[1]

Problem 2: Inconsistent or Poor Selectivity

Possible Cause Troubleshooting Steps Explanation
Particle Size Effects 1. Synthesize Catalysts with Controlled Particle Sizes: Use established methods like the polyol process to create a series of catalysts with different, well-defined particle sizes.[6][7] 2. Correlate Size with Selectivity: Test each catalyst to determine the relationship between particle size and product selectivity for your specific reaction.Catalytic selectivity can be highly dependent on the ruthenium particle size. For instance, in Fischer-Tropsch synthesis, selectivity towards C5+ hydrocarbons increases with larger Ru particles.[8] Different crystal facets, more prevalent on larger or smaller particles, can favor different reaction pathways.
Support Interactions 1. Vary the Support Material: Test different support materials (e.g., SiO₂, Al₂O₃, TiO₂, activated carbon) to assess the impact of metal-support interactions.[9] 2. Characterize Metal-Support Interface: Techniques like Temperature-Programmed Reduction (TPR) can provide insights into the strength of interaction between ruthenium and the support.[4]The support is not always inert and can influence the electronic properties and morphology of the ruthenium nanoparticles, thereby affecting the reaction selectivity.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general relationship between ruthenium particle size and catalyst stability?

A1: The relationship is complex and often reaction-dependent. However, a general trend is that very small ruthenium nanoparticles (e.g., < 2-3 nm) exhibit high activity due to their large surface-area-to-volume ratio but are more prone to deactivation via sintering.[3] Larger particles are often more stable at higher temperatures but may offer lower activity on a per-atom basis.[7][8]

Q2: How can I control the particle size of my ruthenium catalyst during synthesis?

A2: The polyol reduction method is a common and effective technique for controlling ruthenium nanoparticle size.[6][7] Key parameters that can be adjusted include:

  • Choice of Polyol: Different polyols (e.g., ethylene (B1197577) glycol, diethylene glycol) have different boiling points and reduction kinetics, which affects the final particle size.[6]

  • Reduction Temperature: Generally, higher reaction temperatures lead to the formation of smaller nanoparticles.[10]

  • Stabilizer/Capping Agent: The use and concentration of a stabilizing polymer, like polyvinylpyrrolidone (B124986) (PVP), can prevent particle agglomeration and help control size.[10]

  • Precursor Concentration: The ratio of the ruthenium precursor to the stabilizer can also influence the final particle size.[10]

Q3: My catalyst is deactivating. How can I regenerate it?

A3: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism.

  • For Sintering: Regeneration is very difficult as the process is often irreversible.

  • For Oxidation: The catalyst can often be regenerated by reduction under a hydrogen flow at elevated temperatures (e.g., 350-450°C).[1]

  • For Coking/Fouling: If deactivation is due to the deposition of carbonaceous species on the surface, a calcination step in air followed by re-reduction may restore activity.

Q4: Does the choice of ruthenium precursor affect the final particle size and stability?

A4: Yes, the precursor can have a significant impact. For example, halide-free precursors like ruthenium nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃) are often preferred over ruthenium chloride (RuCl₃) because residual chloride ions can act as catalyst poisons or alter the electronic properties and morphology of the final catalyst.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of ruthenium particle size.

Table 1: Impact of Ru Particle Size on Catalytic Activity

ReactionCatalyst SystemParticle Size (nm)Key FindingReference
CO OxidationRu NPs on Silicon Wafer2.1Turnover Frequency (TOF) is 8-fold lower than 6 nm particles.[7]
CO OxidationRu NPs on Silicon Wafer6.0Exhibits 8-fold higher TOF than 2.1 nm particles.[7]
Fischer-TropschRu on High-Surface-Area Graphite (B72142)< 7TOF for CO conversion increases with particle size.[8][11]
Fischer-TropschRu on High-Surface-Area Graphite> 7TOF reaches a near-constant value.[8][11]
Polypropylene HydrogenolysisRu on Carbon~0.5 (clusters)Highest initial activity but deactivates via sintering.[3]
Polypropylene HydrogenolysisRu on Carbon~1.3More stable but with lower initial activity than smaller clusters.[3]

Table 2: Ruthenium Leaching and Stability Data

Catalyst SystemReaction ConditionsLeaching/Loss RateFindingReference
Ru/Activated CarbonSupercritical Water Gasification0.2 - 1.2 µgRu gRu⁻¹ h⁻¹Significantly more stable than metal-oxide supported Ru catalysts.[5]
Ru/Metal-OxidesSupercritical Water Gasification10 - 24 µgRu gRu⁻¹ h⁻¹Higher leaching rates compared to carbon-supported catalysts.[5]

Experimental Protocols

Protocol 1: Synthesis of Size-Controlled Ru Nanoparticles via Polyol Method

This protocol is adapted from methodologies described for synthesizing uniform Ru nanoparticles.[6][7]

  • Preparation: In a three-neck flask, dissolve a specific amount of a ruthenium precursor (e.g., RuCl₃·xH₂O or Ru(acac)₃) and a stabilizing agent (e.g., polyvinylpyrrolidone, PVP) in a polyol solvent (e.g., ethylene glycol).

  • Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon for 30-60 minutes to remove oxygen.

  • Heating/Reduction: Heat the solution to the desired reduction temperature (e.g., 140-180°C) under constant stirring. The reduction time and temperature are critical parameters for controlling particle size.

  • Cooling and Precipitation: After the reaction is complete (indicated by a color change to a dark colloidal suspension), cool the mixture to room temperature. Precipitate the nanoparticles by adding a non-solvent like acetone.

  • Washing and Collection: Centrifuge the mixture to collect the nanoparticles. Wash the collected particles multiple times with ethanol (B145695) and/or water to remove any residual reactants and byproducts.

  • Drying: Dry the final Ru nanoparticles under vacuum.

  • Characterization: Characterize the particle size and distribution using Transmission Electron Microscopy (TEM).

Protocol 2: Testing Catalyst Stability (Time-on-Stream)

This is a general protocol for evaluating catalyst stability over an extended period.[12]

  • Catalyst Loading: Load a fixed amount of the catalyst into a packed-bed reactor.

  • Activation/Pre-treatment: Activate the catalyst in-situ. A common procedure for Ru catalysts is reduction under a hydrogen flow (e.g., 5% H₂ in N₂) at a specific temperature (e.g., 400°C) for several hours.[12][13]

  • Reaction Initiation: Cool the reactor to the desired reaction temperature and switch the gas feed to the reactant mixture at a defined flow rate (Weight Hourly Space Velocity, WHSV).

  • Monitoring: Continuously monitor the composition of the reactor effluent using an online analytical instrument, such as a Gas Chromatograph (GC).

  • Data Collection: Record the conversion and selectivity at regular intervals over a long duration (e.g., 100-240 hours) to assess the catalyst's stability.[12][14] A stable catalyst will maintain its activity and selectivity over time.

  • Post-Reaction Analysis: After the run, carefully remove the spent catalyst and characterize it using techniques like TEM, XRD, and XPS to investigate deactivation mechanisms like sintering, phase changes, or oxidation.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis (Polyol Method) cluster_characterization1 Pre-Reaction Characterization cluster_testing Stability Testing cluster_characterization2 Post-Reaction Analysis s1 Dissolve Precursor (RuCl₃) & Stabilizer (PVP) in Polyol s2 Heat under Inert Gas (e.g., 180°C) s1->s2 s3 Precipitate Nanoparticles (e.g., with Acetone) s2->s3 s4 Wash & Dry s3->s4 c1 TEM (Particle Size) s4->c1 c2 XRD (Crystal Structure) s4->c2 t1 Catalyst Activation (H₂ Reduction) c1->t1 c2->t1 t2 Time-on-Stream Reaction (e.g., 100h) t1->t2 t3 Monitor Effluent (GC) t2->t3 c3 TEM (Check for Sintering) t3->c3 c4 ICP (Check for Leaching) t3->c4 c5 XPS (Check Oxidation State) t3->c5

Caption: Experimental workflow for catalyst synthesis, testing, and analysis.

logical_relationship size Ru Particle Size small Small Particles (< 3 nm) size->small Decrease large Large Particles (> 7 nm) size->large Increase activity High Initial Activity (High Surface Area) small->activity stability Lower Stability small->stability low_activity Lower Initial Activity (Lower Surface Area) large->low_activity high_stability Higher Thermal Stability large->high_stability sintering Prone to Sintering stability->sintering

References

Validation & Comparative

A Comparative Study of Ru/C and Pt/C for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading catalysts for hydrogen production, supported by experimental data, to guide researchers in material selection and experimental design.

In the quest for efficient and cost-effective hydrogen production through water electrolysis, the choice of catalyst for the hydrogen evolution reaction (HER) is paramount. Platinum supported on carbon (Pt/C) has long been the gold standard due to its exceptional activity and low overpotential. However, its high cost and scarcity have driven the search for viable alternatives. Ruthenium supported on carbon (Ru/C) has emerged as a promising candidate, offering comparable, and in some cases superior, performance at a lower cost.[1][2] This guide provides a detailed comparative study of Ru/C and Pt/C for the HER, presenting key performance data, experimental protocols, and a discussion of the underlying reaction mechanisms.

Performance Comparison: Ru/C vs. Pt/C

The electrocatalytic performance of Ru/C and Pt/C for the HER is typically evaluated based on several key metrics: the overpotential required to achieve a current density of 10 mA/cm², the Tafel slope, the exchange current density, and long-term stability. The following table summarizes representative data from various studies, highlighting the performance of these catalysts in both acidic and alkaline media. It is important to note that direct comparison can be challenging due to variations in experimental conditions such as catalyst loading and electrolyte concentration across different studies.

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (mA/cm²)Reference
Ru/C 0.5 M H₂SO₄30 - 6831 - 65.8Not consistently reported[3][4]
Pt/C 0.5 M H₂SO₄~28 - 46~30 - 41High[4][5]
Ru/C 1.0 M KOH3 - 4121.7 - 57High[3][6]
Pt/C 1.0 M KOH~22 - 71~30 - 113Lower than in acid[2][7][8]

Recent studies suggest that nanoparticulate Ru/C can exhibit a much higher HER performance in alkaline media than Pt/C, challenging the traditional view of platinum's superiority under these conditions.[9] Some research even proposes that Ru/C should be considered the new benchmark material for evaluating alkaline HER catalysts.[9] The intrinsic activity of Ru is attributed to its d-band center, which is closer to the Fermi level compared to Pt, leading to stronger adsorption of reaction intermediates.[1] However, this stronger adsorption can also be a drawback, and strategies to tune the electronic structure of Ru to achieve Pt-like hydrogen adsorption properties are being actively explored.[1]

Experimental Methodologies

To ensure accurate and reproducible evaluation of HER catalysts, standardized experimental protocols are crucial. The following sections detail the methodologies for key electrochemical measurements.

Catalyst Ink Preparation and Electrode Modification

A representative protocol for preparing the catalyst ink and modifying the working electrode is as follows:

  • Disperse a specific amount of the catalyst (e.g., 5 mg of Ru/C or Pt/C) in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution (e.g., 5 wt%).

  • Sonnicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Drop-cast a precise volume of the ink onto a glassy carbon electrode (GCE) or carbon paper to achieve a desired catalyst loading (e.g., 0.2-0.6 mg/cm²).

  • Dry the electrode at room temperature or under mild heating.

Electrochemical Measurements

All electrochemical measurements are typically performed in a standard three-electrode cell at room temperature.[10] The cell consists of the modified GCE as the working electrode, a graphite (B72142) rod or Pt wire as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl). The potentials are then converted to the Reversible Hydrogen Electrode (RHE) scale. The electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH) is purged with high-purity nitrogen or hydrogen gas for at least 30 minutes prior to and during the measurements to ensure an oxygen-free environment.[11][12]

1. Linear Sweep Voltammetry (LSV): LSV is used to determine the overpotential required to drive the HER at a specific current density.

  • Procedure: The potential is swept from the open-circuit potential in the cathodic direction at a slow scan rate (e.g., 5 mV/s).

  • Data Analysis: The potential at which the current density reaches -10 mA/cm² is recorded as the overpotential. The polarization curves are iR-corrected to eliminate the effect of solution resistance.

2. Tafel Analysis: The Tafel slope is derived from the LSV data and provides insight into the HER mechanism.

  • Procedure: The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|).

  • Data Analysis: The linear portion of the Tafel plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope. A smaller Tafel slope generally indicates more favorable reaction kinetics.[13]

3. Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the electrode kinetics and charge transfer resistance.

  • Procedure: A small AC perturbation is applied over a range of frequencies at a constant DC potential (e.g., at a specific overpotential).

  • Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to determine the charge-transfer resistance (Rct), which is related to the kinetics of the HER. A smaller Rct value signifies faster charge transfer and more efficient catalysis.

4. Chronoamperometry/Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst.

  • Procedure: A constant potential (chronoamperometry) or a constant current density (chronopotentiometry) is applied for an extended period (e.g., 10-24 hours).[14][15]

  • Data Analysis: The change in current density or potential over time is monitored. A stable catalyst will show minimal degradation in performance.

Visualizing the Process

To better understand the experimental and logical flow of this comparative study, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Electrode Preparation cluster_analysis Data Analysis & Interpretation catalyst_ink Catalyst Ink Preparation (Ru/C or Pt/C) electrode_mod Working Electrode Modification (GCE/Carbon Paper) catalyst_ink->electrode_mod lsv Linear Sweep Voltammetry (LSV) electrode_mod->lsv Three-electrode cell eis Electrochemical Impedance Spectroscopy (EIS) electrode_mod->eis Three-electrode cell chrono Chronoamperometry/ Chronopotentiometry electrode_mod->chrono Three-electrode cell overpotential Overpotential @ 10 mA/cm² lsv->overpotential tafel Tafel Slope & Mechanism lsv->tafel rct Charge Transfer Resistance eis->rct stability Long-Term Stability chrono->stability

Caption: Experimental workflow for evaluating HER catalysts.

Logical_Flow cluster_catalysts Catalysts cluster_metrics Performance Metrics cluster_conclusion Conclusion RuC Ru/C Overpotential Overpotential RuC->Overpotential Tafel Tafel Slope RuC->Tafel Stability Stability RuC->Stability Cost Cost RuC->Cost PtC Pt/C PtC->Overpotential PtC->Tafel PtC->Stability PtC->Cost Recommendation Recommendation for Specific Applications Overpotential->Recommendation Tafel->Recommendation Stability->Recommendation Cost->Recommendation

References

A Comparative Guide to the Catalytic Activity of Commercial Ru/C Catalysts for Levulinic Acid Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the performance of commercial Ruthenium on Carbon (Ru/C) catalysts for the hydrogenation of levulinic acid (LA) to γ-valerolactone (GVL). GVL is a key bio-based platform chemical with wide-ranging applications as a green solvent, fuel additive, and precursor for other valuable chemicals and polymers.[1] Supported Ru/C catalysts are recognized as one of the most effective and promising catalytic systems for this transformation due to their high activity and stability.[2][3]

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are looking to select and validate commercial Ru/C catalysts for hydrogenation reactions. The guide summarizes performance data from various studies, outlines detailed experimental protocols for catalyst evaluation, and provides visual workflows to aid in experimental design.

Reaction Pathway: Levulinic Acid to γ-Valerolactone

The hydrogenation of levulinic acid to γ-valerolactone over a Ru/C catalyst typically proceeds through two primary pathways. The predominant route, especially at lower temperatures (<150°C), involves the hydrogenation of the ketone group in LA to form 4-hydroxypentanoic acid (HPA), which then undergoes intramolecular esterification (dehydration) to yield GVL.[4] An alternative pathway involves the initial dehydration of LA to form angelica lactone (AL), which is subsequently hydrogenated to GVL.

reaction_pathway cluster_main Hydrogenation of Levulinic Acid (LA) to γ-Valerolactone (GVL) LA Levulinic Acid (LA) HPA 4-Hydroxypentanoic Acid (HPA) LA->HPA + H₂ (Hydrogenation) [Ru/C] AL Angelica Lactone (AL) LA->AL - H₂O (Dehydration) GVL γ-Valerolactone (GVL) HPA->GVL - H₂O (Lactonization) AL->GVL + H₂ (Hydrogenation) [Ru/C]

Caption: Reaction pathways for the catalytic hydrogenation of levulinic acid.

Performance Comparison of Commercial Ru/C Catalysts

Evaluating the catalytic performance of commercial Ru/C catalysts requires careful consideration of reaction conditions, as these significantly influence outcomes. The following table summarizes performance data for the hydrogenation of levulinic acid to GVL using various commercial Ru/C catalysts as reported in different studies. A direct comparison is challenging due to the variation in experimental parameters; however, the data provides a valuable benchmark for catalyst activity. Ruthenium-based catalysts have consistently demonstrated high efficacy for this reaction.[5]

Catalyst DescriptionRu Loading (wt%)Temperature (°C)H₂ Pressure (bar)SolventLA Conversion (%)GVL Yield/Selectivity (%)Reference
Commercial Ru/C513012WaterHigh~96% (Selectivity)[5]
Commercial Ru/C5705Water~98%~98% (Yield)[6]
Commercial Ru/C59045Water~92%~77% (Selectivity)[5]
Commercial Ru/CNot Specified2512NoneHighHigh[7]
Ru/C (Unspecified Commercial)2.1Not SpecifiedNot SpecifiedWater~100% (in 10 min)High[5]
Ru/Activated Carbon (Commercial Support)17015Water~98%~77% (Selectivity)[8]
Ru/Activated Carbon (Commercial Support)117015Water~100%>80% (Yield)[8]

Note: "Yield" and "Selectivity" are reported as found in the source literature. GVL is typically the main product, with intermediates like 4-HPA or byproducts such as 1,4-pentanediol (B150768) being minor components.

Experimental Protocols for Catalyst Validation

Standardized testing procedures are crucial for obtaining repeatable, accurate, and comparable data when evaluating catalyst performance.[9] The following sections outline a comprehensive methodology for the characterization, testing, and analysis of commercial Ru/C catalysts.

Catalyst Characterization

Before catalytic testing, it is essential to characterize the physicochemical properties of the catalyst, as these properties directly impact its performance.

  • Metal Dispersion and Particle Size: Transmission Electron Microscopy (TEM) is used to visualize the ruthenium nanoparticles on the carbon support, allowing for the determination of their average size and size distribution. Well-dispersed, smaller nanoparticles generally offer a higher active surface area.

  • Surface Area and Porosity: Nitrogen physisorption analysis (BET method) is employed to determine the specific surface area, pore volume, and pore size distribution of the catalyst. A high surface area is often desirable for achieving good metal dispersion.[3]

  • Reducibility and Metal-Support Interaction: Temperature-Programmed Reduction (TPR) helps to understand the ease of reduction of ruthenium oxide species to their active metallic state and provides insight into the strength of the metal-support interaction.[10]

  • Surface Acidity/Basicity: Temperature-Programmed Desorption (TPD) using probe molecules like ammonia (B1221849) (NH₃) or carbon dioxide (CO₂) can quantify the number and strength of acid or base sites on the catalyst surface, which can influence reaction pathways.[8]

Catalytic Reaction Procedure (Batch Reactor)

The following is a standard procedure for conducting the hydrogenation of levulinic acid in a laboratory-scale batch autoclave (e.g., Parr hydrogenator).[11]

  • Catalyst Loading: Weigh a specific amount of the commercial Ru/C catalyst (e.g., 0.1 g) and add it to the high-pressure autoclave vessel.[10]

  • Reactant Addition: Add the desired amount of levulinic acid and the solvent (e.g., 0.6 g LA in 30 mL of deionized water or 1,4-dioxane) to the vessel.[10]

  • Reactor Sealing and Purging: Securely seal the autoclave. To remove air, purge the system by pressurizing it with an inert gas (e.g., nitrogen or argon) to ~10 bar and then slowly venting. Repeat this cycle 3-5 times.[12]

  • Pressurization with Hydrogen: After purging, pressurize the reactor with hydrogen (H₂) to the desired reaction pressure (e.g., 15-50 bar).[3][8]

  • Reaction Execution: Begin vigorous stirring (e.g., 500-1000 rpm) to ensure good mixing of the three-phase system (solid catalyst, liquid reactants, gaseous hydrogen). Heat the reactor to the target temperature (e.g., 70-170°C) and maintain it for the specified reaction time (e.g., 1-6 hours).[8][10]

  • Reaction Termination and Sampling: After the designated time, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure. Open the reactor and collect the liquid sample for analysis.

  • Catalyst Recovery and Reuse: The solid catalyst can be recovered from the reaction mixture by filtration or centrifugation. It can then be washed with the solvent, dried, and tested in subsequent cycles to evaluate its stability and reusability.[8]

Product Analysis

Quantitative analysis of the reaction mixture is essential to determine the conversion of levulinic acid and the selectivity or yield of γ-valerolactone.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for analyzing the liquid products. An instrument equipped with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a refractive index (RI) or UV detector can effectively separate and quantify LA, GVL, and the HPA intermediate.[9]

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for product quantification. Derivatization of the acidic components may be necessary for accurate analysis. GC-MS is particularly useful for identifying unknown byproducts.[9][13]

General Experimental Workflow

The process of validating a commercial catalyst follows a logical sequence from initial characterization to final performance analysis. This workflow ensures that the catalyst's physical properties are well-understood before activity testing and that the results are interpreted correctly.

experimental_workflow cluster_prep Preparation & Characterization cluster_reaction Catalytic Testing cluster_analysis Analysis & Evaluation cluster_stability Stability Assessment cat_select Select Commercial Ru/C Catalyst cat_char Physicochemical Characterization (TEM, BET, TPR) cat_select->cat_char reactor_setup Set up Batch Reactor (Load Catalyst & Reactants) cat_char->reactor_setup purge Purge with N₂/Ar reactor_setup->purge pressurize Pressurize with H₂ purge->pressurize run_reaction Run Reaction (Heat & Stir) pressurize->run_reaction sampling Cool, Vent & Sample run_reaction->sampling product_analysis Product Analysis (HPLC / GC) sampling->product_analysis cat_recovery Catalyst Recovery (Filter/Centrifuge) sampling->cat_recovery data_analysis Calculate Conversion, Selectivity, Yield product_analysis->data_analysis reuse_test Reuse Catalyst in Subsequent Runs data_analysis->reuse_test Optional cat_recovery->reuse_test

Caption: Workflow for validating the activity of a commercial Ru/C catalyst.

References

A Comparative Guide to Ru/C and Other Supported Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Ruthenium on carbon (Ru/C) is a widely utilized heterogeneous catalyst, valued for its versatility in various chemical transformations, including hydrogenation, oxidation, and Fischer-Tropsch synthesis. However, the choice of support material profoundly influences the catalyst's overall performance, including its activity, selectivity, and stability. This guide provides an objective comparison between Ru/C and other common supported ruthenium catalysts, such as those on metal oxide and zeolite supports, with supporting data and experimental protocols for researchers, scientists, and drug development professionals.

Data Presentation: Performance Comparison

The efficacy of a supported catalyst is highly dependent on the specific chemical reaction it is employed in. The following tables summarize the performance of Ru/C in comparison to other supported ruthenium catalysts across different reactions.

Table 1: Comparison of Catalytic Activity and Selectivity

CatalystReactionTemp. (°C)PressureConversion (%)Selectivity (%)ProductReference
Ru/C CO₂ Methanation190Ambient~2%LowMethane[1]
Ru/TiO₂ CO₂ Methanation190Ambient~75% >95%Methane[1]
Ru/ZrO₂ CO₂ Methanation190Ambient~70%>95%Methane[1]
Ru/Al₂O₃ CO₂ Methanation190Ambient~35%>95%Methane[1]
Ru/SiO₂ CO₂ Methanation190Ambient~5%>95%Methane[1]
Ru/C Benzoic Acid Hydrogenation1204 MPa H₂Low>99%Cyclohexane Carboxylic Acid[2][3]
Ru/C-TiO₂ Benzoic Acid Hydrogenation702.5 MPa H₂~100% >99%Cyclohexane Carboxylic Acid[2]
Ru-MC-g Benzoic Acid Hydrogenation1204 MPa H₂~100% >99%Cyclohexane Carboxylic Acid[3]

Key Insights: For CO₂ methanation, Ru/C demonstrates significantly lower activity compared to ruthenium supported on metal oxides like TiO₂, ZrO₂, and Al₂O₃.[1] Ru/TiO₂ and Ru/ZrO₂ are the most active catalysts for this reaction, exhibiting high conversion rates and excellent selectivity towards methane.[1] In contrast, for benzoic acid hydrogenation, modifying the carbon support or using a hybrid C-TiO₂ support can lead to outstanding performance.[2][3]

Table 2: Comparison of Catalyst Stability and Recyclability

CatalystReaction / ConditionsMetricObservationReference
Co/Al₂O₃ CO₂ Methanation / 300hCO₂ ConversionDecreased from 77.8% to 38.6%[4]
Co/ZrO₂ CO₂ Methanation / 300hCO₂ ConversionStable at 92.5%[4]
Ru/C-TiO₂ Benzoic Acid HydrogenationRecyclabilityMaintained high activity for 5 cycles[2]
Ru-Ni/Al₂O₃ N-propylcarbazole HydrogenationRecyclabilityNo obvious degradation after 5 cycles[5]
Ru-containing solvent Lignite DepolymerizationRecyclabilityMaintained performance for 5 cycles[6]

Key Insights: Support material plays a critical role in catalyst stability. For CO₂ methanation, ZrO₂ imparts superior stability compared to Al₂O₃, showing no deactivation over 300 hours of operation.[4] Hybrid supports like C-TiO₂ and the use of bimetallic formulations on alumina (B75360) have also demonstrated excellent recyclability in hydrogenation reactions.[2][5]

Experimental Protocols

Detailed and consistent methodologies are crucial for the accurate comparison of catalyst performance.

Protocol 1: Synthesis of Supported Ru Catalysts via Wet Impregnation

This protocol describes a general method for preparing supported ruthenium catalysts using the wet impregnation technique, which is adaptable for various supports like carbon, alumina, silica, and titania.[7][8][9]

Materials:

  • Ruthenium precursor (e.g., Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) or Ruthenium(III) nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃))

  • Support material (e.g., activated carbon, γ-Al₂O₃, SiO₂, TiO₂)

  • Deionized water or other suitable solvent

  • Rotary evaporator

  • Drying oven

  • Tube furnace with gas flow controllers (for reduction/calcination)

Procedure:

  • Support Pre-treatment (Optional): The support material can be dried in an oven at 110-120°C for 12-24 hours to remove adsorbed water.[7]

  • Preparation of Impregnation Solution: Calculate the required amount of ruthenium precursor to achieve the desired metal loading (e.g., 1-5 wt%). Dissolve the precursor in a volume of deionized water sufficient to form a slurry with the support.

  • Impregnation: Add the support material to the precursor solution. Stir the slurry continuously at a slightly elevated temperature (e.g., 40°C) for several hours (e.g., 4 hours) to ensure uniform distribution of the precursor.

  • Drying: Remove the solvent using a rotary evaporator at reduced pressure. Subsequently, dry the impregnated support in an oven at 110-120°C overnight.

  • Calcination (for oxide supports): Place the dried material in a tube furnace. Heat under a flow of air or nitrogen to 300-450°C for 2-4 hours. This step decomposes the precursor to ruthenium oxide.

  • Reduction: After calcination (or directly after drying for Ru/C), purge the furnace with an inert gas (e.g., Nitrogen, Argon). Switch to a flow of hydrogen (typically 5-10% H₂ in N₂ or Ar) and heat the catalyst to 350-500°C for 4-6 hours to reduce the ruthenium species to its metallic state (Ru⁰).

  • Passivation: After reduction, the catalyst is often pyrophoric. Cool the catalyst to room temperature under an inert atmosphere. To safely handle the catalyst, a passivation step may be performed by introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) to form a thin protective oxide layer on the surface.

Protocol 2: General Procedure for Catalytic Hydrogenation

This protocol provides a general procedure for evaluating catalyst performance in a batch hydrogenation reaction.[10][11][12]

Apparatus:

  • High-pressure autoclave or a three-necked flask for balloon hydrogenation

  • Magnetic stirrer

  • Gas inlet/outlet for vacuum and hydrogen/nitrogen

  • Substrate and appropriate solvent

  • Prepared supported ruthenium catalyst

Procedure:

  • Catalyst Loading: Add the weighed catalyst to the reaction vessel.

  • System Purge: Seal the vessel and purge the system by evacuating and back-filling with an inert gas (e.g., nitrogen) at least three times to remove all oxygen.

  • Addition of Reactants: Add the solvent and the substrate to be hydrogenated under a countercurrent of nitrogen.

  • Hydrogen Purge: Evacuate the vessel again and back-fill with hydrogen gas. Repeat this purge cycle three times to ensure a hydrogen atmosphere.[10]

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure. Begin stirring and heat the reaction mixture to the target temperature. Monitor the reaction progress by observing the pressure drop or by taking aliquots for analysis (e.g., GC, HPLC).

  • Reaction Quench: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

  • Product Recovery: Purge the vessel with nitrogen. The catalyst can be separated from the reaction mixture by filtration (e.g., through Celite). The product can then be isolated from the solvent, typically by rotary evaporation.[12]

Mandatory Visualization

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for catalyst evaluation and the interplay of factors that determine catalytic performance.

G cluster_prep Catalyst Preparation cluster_char Characterization cluster_test Performance Evaluation P1 Select Support (e.g., C, Al2O3, TiO2) P2 Impregnation with Ru Precursor Solution P1->P2 P3 Drying P2->P3 P4 Calcination / Reduction P3->P4 C1 Structural Analysis (XRD, TEM) P4->C1 C2 Surface Properties (BET, Chemisorption) P4->C2 T1 Catalytic Testing (e.g., Hydrogenation) C1->T1 C2->T1 T2 Analyze Products (GC, HPLC) T1->T2 T3 Calculate Conversion, Selectivity, TOF T2->T3 T4 Recyclability Test T3->T4 T4->P4 Reuse Catalyst

Caption: Experimental workflow for synthesis, characterization, and testing of supported catalysts.

G cluster_support cluster_metal Perf Catalyst Performance (Activity, Selectivity, Stability) Support Support Properties Support->Perf S1 Composition (C, Al2O3, TiO2, etc.) S2 Surface Area & Porosity S3 Metal-Support Interaction S4 Acidity / Basicity Metal Active Metal (Ru) Metal->Perf M1 Particle Size M2 Dispersion M3 Oxidation State Synth Synthesis Method Synth->Perf Cond Reaction Conditions Cond->Perf

Caption: Key factors influencing the performance of a supported ruthenium catalyst.

References

A Head-to-Head Battle: Ru/C vs. Pd/C in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of catalytic hydrogenation, a cornerstone of modern organic synthesis and pharmaceutical development, palladium on carbon (Pd/C) has long been the reigning champion. Its versatility and efficiency in reducing a wide array of functional groups are well-established. However, ruthenium on carbon (Ru/C) has emerged as a powerful contender, demonstrating unique selectivity and activity profiles that warrant a closer examination. This guide provides a comprehensive benchmark of Ru/C against Pd/C, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific hydrogenation needs.

At a Glance: Key Performance Differences

CatalystPrimary StrengthsCommon Applications
Pd/C Highly active for a broad range of functional groups, excellent for deprotection strategies.Hydrogenation of alkenes, alkynes, nitro groups, and carbonyls; hydrogenolysis of benzyl (B1604629) ethers and carbamates.
Ru/C Exceptional activity for the hydrogenation of aromatic and heteroaromatic rings, selective for certain C-O bond cleavages.Saturation of aromatic systems, synthesis of cycloalkanes, hydrodeoxygenation reactions.

Quantitative Performance Data

The following tables summarize the comparative performance of Ru/C and Pd/C in the hydrogenation of various functional groups under specific reaction conditions.

Hydrogenation of Aromatic Rings: Phenol (B47542)
CatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to Cyclohexanone (B45756) (%)
5% Ru/C10010-305
5% Pd/C10036100>99

Note: The data for Ru/C in phenol hydrogenation suggests that under these specific conditions, it is less active and selective for cyclohexanone compared to a specialized Pd@mpg-C3N4 catalyst.[1] Standard Pd/C is generally less effective for phenol hydrogenation to cyclohexanone compared to specialized palladium catalysts.[1]

Hydrogenation of Nitro Groups: Nitrobenzene (B124822)

While direct side-by-side quantitative data under identical conditions is limited in the reviewed literature, the following qualitative comparison can be made:

  • Pd/C is widely reported as a highly effective catalyst for the hydrogenation of nitrobenzene to aniline (B41778) under mild conditions.[2]

  • Ru/C is also capable of catalyzing nitrobenzene hydrogenation, though Pd/C is more commonly the catalyst of choice for this transformation due to its high activity and selectivity at lower temperatures and pressures.

Hydrogenation of Carbonyl Groups: Acetophenone (B1666503)
  • Pd/C catalysts have been extensively studied for acetophenone hydrogenation, with performance being influenced by factors such as solvent and catalyst preparation.[3][4]

  • Ru-based catalysts are also effective for the hydrogenation of acetophenone, often employed in transfer hydrogenation reactions.

Experimental Protocols: A General Guideline for Catalyst Benchmarking

To facilitate a direct and unbiased comparison of Ru/C and Pd/C, the following general experimental protocol for a batch hydrogenation reaction is provided.

Materials:

  • Substrate (e.g., phenol, nitrobenzene, acetophenone)

  • Solvent (e.g., ethanol, ethyl acetate, water)

  • Catalyst (5% Ru/C or 5% Pd/C)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure autoclave or a glass reactor suitable for hydrogenation

  • Magnetic stirrer with stir bar

  • Gas inlet and outlet valves

  • Pressure gauge and thermometer

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and free of any contaminants.

  • Catalyst Charging: Under an inert atmosphere (to prevent pyrophoric catalysts from igniting), carefully add the desired amount of catalyst (e.g., 1-10 mol%) to the reactor.

  • Substrate and Solvent Addition: Add the substrate and the solvent to the reactor.

  • Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) several times to remove any residual air.

  • Pressurization: Introduce hydrogen gas to the desired pressure.

  • Reaction: Begin stirring and heat the reaction to the desired temperature. Monitor the reaction progress by observing hydrogen uptake, or by taking aliquots for analysis (e.g., GC, HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: The product can be isolated from the filtrate by solvent evaporation and further purified if necessary.

Visualizing the Process and Selectivity

To better understand the experimental workflow and the key differences in catalyst selectivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with Catalyst (Ru/C or Pd/C) B Add Substrate and Solvent A->B C Purge with Inert Gas B->C D Pressurize with H2 C->D E Heat and Stir D->E F Monitor Progress E->F G Cool and Vent F->G H Filter to Remove Catalyst G->H I Isolate and Purify Product H->I J Analyze Product I->J

Caption: General workflow for catalytic hydrogenation.

Catalyst_Selectivity cluster_substrates Substrates cluster_catalysts Catalysts cluster_products Primary Products Aromatic Aromatic Ring RuC Ru/C Aromatic->RuC High Activity PdC Pd/C Aromatic->PdC Lower Activity Alkene Alkene (C=C) Alkene->RuC Moderate Activity Alkene->PdC High Activity Nitro Nitro Group (NO2) Nitro->RuC Moderate Activity Nitro->PdC High Activity Carbonyl Carbonyl (C=O) Carbonyl->RuC Moderate Activity Carbonyl->PdC Moderate Activity Cycloalkane Cycloalkane RuC->Cycloalkane Alkane Alkane RuC->Alkane Amine Amine RuC->Amine Alcohol Alcohol RuC->Alcohol PdC->Cycloalkane PdC->Alkane PdC->Amine PdC->Alcohol

Caption: Comparative selectivity of Ru/C and Pd/C.

Conclusion: Making the Right Choice

The selection between Ru/C and Pd/C is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific transformation required.

  • For broad-spectrum hydrogenations , particularly the reduction of alkenes, alkynes, and nitro groups, as well as for deprotection strategies involving benzyl groups, Pd/C remains the go-to catalyst due to its high activity and vast body of supporting literature.

  • When the primary objective is the saturation of aromatic or heteroaromatic rings , Ru/C often demonstrates superior activity . Its unique properties also make it a valuable tool for specific hydrodeoxygenation reactions.

Ultimately, the optimal choice of catalyst will depend on the substrate, the desired product, and the specific reaction conditions. This guide serves as a starting point for researchers to make informed decisions, and empirical validation through screening is always recommended to achieve the best results in any given hydrogenation reaction.

References

Performance of Ru/C Catalysts: A Comparative Guide to Solvent System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent can be a critical parameter in optimizing catalytic reactions. This guide provides a comprehensive comparison of the performance of Ruthenium on carbon (Ru/C) catalysts in various solvent systems, with a focus on hydrogenation reactions. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in catalyst system selection and process development.

The catalytic activity and selectivity of Ru/C are significantly influenced by the solvent environment. Protic solvents, particularly water, have been shown to enhance the rate of hydrogenation of carbonyl compounds.[1] In contrast, aprotic polar solvents can sometimes hinder catalytic activity by competing with the substrate for active sites on the catalyst surface.[1] Aprotic, nonpolar solvents often exhibit intermediate performance.[1] This guide will delve into specific examples from the literature to illustrate these effects.

Comparative Performance Data

The following table summarizes the performance of Ru/C and other ruthenium-based catalysts in the hydrogenation of various substrates across different solvent systems. These examples highlight the dramatic impact the solvent can have on conversion, selectivity, and reaction rates.

SubstrateCatalystSolvent(s)Temperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Product(s)Yield/Selectivity (%)Reference
2-Butanone (B6335102)Ru/CWater10080-High Activity2-Butanol-[1]
2-ButanoneRu/CMethanol10080-Lower Activity2-Butanol-[1]
2-ButanoneRu/CIsopropyl Alcohol10080-Lower Activity2-Butanol-[1]
2-ButanoneRu/CCyclohexane10080-Moderate Activity2-Butanol-[1]
2-ButanoneRu/Cn-Heptane10080-Moderate Activity2-Butanol-[1]
2-ButanoneRu/Cγ-Butyrolactone10080-Little Activity--[1]
2-ButanoneRu/CAcetonitrile10080-Little Activity--[1]
2-ButanoneRu/CTetrahydrofuran10080-Little Activity--[1]
Levulinic Acid1 wt.% Ru/CWater90454.5100γ-Valerolactone (GVL)87% Yield[2]
Levulinic Acid1 wt.% Ru/Beta-12.5Water9045294γ-Valerolactone (GVL)66% Yield[2]
Levulinic AcidRu/TiO₂Water9045-High Activityγ-Valerolactone (GVL)-[3]
Levulinic AcidRu/TiO₂Dioxane15045-Lower Activityγ-Valerolactone (GVL)-[3]
Phenol5% Ru/TiO₂Water (basic pH)100201>90Cyclohexanol-[4]
PhenolRu@N-CSWater8050.5100Cyclohexanol~100% Selectivity[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.

Hydrogenation of 2-Butanone in Various Solvents

This protocol is based on the systematic study of solvent effects on the hydrogenation of model oxygenates.[1]

  • Catalyst: Commercial 5 wt% Ru/C.

  • Reactant: 2-butanone.

  • Solvents: Water, Methanol, 1-Propanol, 1-Butanol, Cyclohexane, n-Heptane, γ-Butyrolactone, Acetonitrile, Tetrahydrofuran.

  • Reactor: High-pressure batch reactor.

  • Procedure:

    • The Ru/C catalyst is placed in the reactor with the chosen solvent and the reactant, 2-butanone.

    • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 80 bar).

    • The reaction mixture is heated to the target temperature (e.g., 100 °C) and stirred vigorously.

    • The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 2-butanone and the selectivity to 2-butanol.

    • The initial reaction rate is calculated from the initial slope of the conversion versus time plot.

Hydrogenation of Levulinic Acid to γ-Valerolactone in Water

This protocol is adapted from studies on the conversion of biomass-derived platform chemicals.[2]

  • Catalyst: 1 wt% Ru on a carbon support.

  • Reactant: Levulinic acid (LA).

  • Solvent: Deionized water.

  • Reactor: Batch autoclave reactor.

  • Procedure:

    • A specific amount of levulinic acid and the Ru/C catalyst are added to the reactor with a defined volume of water.

    • The reactor is sealed, flushed with nitrogen, and then pressurized with hydrogen to 45 bar.

    • The temperature is raised to 90 °C, and the mixture is stirred at a high speed (e.g., 2000 rpm) to ensure good mass transfer.

    • Liquid samples are withdrawn periodically and analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of levulinic acid and the product, γ-valerolactone (GVL).

Visualizing Catalytic Processes

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the interplay of different factors influencing catalytic performance.

Experimental_Workflow_Hydrogenation cluster_prep Catalyst & Reactant Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Catalyst (Ru/C) Catalyst (Ru/C) Reactor Loading Reactor Loading Catalyst (Ru/C)->Reactor Loading Substrate Substrate Substrate->Reactor Loading Solvent Solvent Solvent->Reactor Loading Pressurization (H2) Pressurization (H2) Reactor Loading->Pressurization (H2) Heating & Stirring Heating & Stirring Pressurization (H2)->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Sampling Sampling Reaction Monitoring->Sampling Chromatography (GC/HPLC) Chromatography (GC/HPLC) Sampling->Chromatography (GC/HPLC) Data Analysis Data Analysis Chromatography (GC/HPLC)->Data Analysis

Caption: General experimental workflow for Ru/C catalyzed hydrogenation.

Solvent_Effect_Hypothesis Protic Solvents (e.g., Water) Protic Solvents (e.g., Water) Enhanced H-bonding with Substrate Enhanced H-bonding with Substrate Protic Solvents (e.g., Water)->Enhanced H-bonding with Substrate interacts via Aprotic Polar Solvents Aprotic Polar Solvents Strong Adsorption on Catalyst Strong Adsorption on Catalyst Aprotic Polar Solvents->Strong Adsorption on Catalyst can undergo Aprotic Apolar Solvents Aprotic Apolar Solvents Weak Interactions Weak Interactions Aprotic Apolar Solvents->Weak Interactions exhibit Catalyst Surface (Ru/C) Catalyst Surface (Ru/C) Lowered Activation Energy Lowered Activation Energy Enhanced H-bonding with Substrate->Lowered Activation Energy leads to Higher Reaction Rate Higher Reaction Rate Lowered Activation Energy->Higher Reaction Rate results in Higher Reaction Rate->Catalyst Surface (Ru/C) Blocking of Active Sites Blocking of Active Sites Strong Adsorption on Catalyst->Blocking of Active Sites causing Inhibited Reaction Rate Inhibited Reaction Rate Blocking of Active Sites->Inhibited Reaction Rate results in Inhibited Reaction Rate->Catalyst Surface (Ru/C) Moderate Reaction Rate Moderate Reaction Rate Weak Interactions->Moderate Reaction Rate leading to Moderate Reaction Rate->Catalyst Surface (Ru/C)

Caption: Hypothesized mechanisms of solvent effects on Ru/C catalysis.

References

A Comparative Guide to the Validation of Kinetic Models for Ru/C Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Ruthenium-on-Carbon (Ru/C) catalysts in various chemical transformations, with a focus on the validation of kinetic models. Supporting experimental data, detailed protocols, and visual representations of workflows and reaction pathways are presented to aid in the comprehensive understanding and application of Ru/C catalysis.

Performance Comparison of Ru/C with Alternative Catalysts

Ruthenium-on-carbon has established itself as a versatile and highly active catalyst for a range of reactions, most notably hydrogenations and oxidations. Its performance is often benchmarked against other noble metal catalysts such as Platinum-on-Carbon (Pt/C) and Palladium-on-Carbon (Pd/C), as well as more cost-effective alternatives like Nickel-on-Carbon (Ni/C).

Hydrogenation of Levulinic Acid to γ-Valerolactone

The conversion of levulinic acid (LA), a biomass-derived platform chemical, to γ-valerolactone (GVL) is a key reaction for the production of biofuels and green solvents. Ru/C has demonstrated exceptional activity and selectivity in this process.

CatalystApparent Activation Energy (Ea) (kJ/mol)Reaction ConditionsKey Findings
Ru/C 43 - 48[1][2]343–403 K, 30-60 bar H₂High activity and selectivity to GVL. Kinetic data is well-described by Langmuir-Hinshelwood models.[1][2]
Ni-TiO₂ 47.0[2]150-200 °C, 1.03-3.10 MPa H₂Slightly higher activation energy compared to Ru/C, indicating lower intrinsic activity under similar conditions.[2]
Cu-ZrO₂ 68[2]Not specifiedSignificantly higher activation energy compared to Ru/C.[2]
Ru-Ni/MMT Not specified160-235 °C, 150-300 psig H₂Bimetallic catalyst shows synergistic effects, achieving high conversion and selectivity.[3]
Benzene (B151609) Hydrogenation to Cyclohexane

The hydrogenation of benzene is a fundamental reaction in the petrochemical industry. Ru/C and Ru-based bimetallic catalysts have shown remarkable activity, even under mild conditions.

CatalystTurnover Frequency (TOF) (h⁻¹)Reaction ConditionsKey Findings
0.07% Ru/C 12,93720 °C, 700 psi H₂Active under mild conditions, but significantly lower TOF compared to the bimetallic catalyst.[4]
1.03% Ni/C No activity20 °C, 700 psi H₂Inactive under the tested mild conditions.[4]
0.024% Ru-1.00% Ni/C 172,46740 °C, 700 psi H₂Exceptionally high TOF, demonstrating significant synergistic effects between Ru and Ni.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are representative protocols for catalyst preparation, characterization, and kinetic experiments.

Catalyst Preparation: Incipient Wetness Impregnation of Ru/C
  • Support Pre-treatment: Activated carbon is dried in an oven at 120 °C for 12 hours to remove adsorbed water.

  • Precursor Solution Preparation: An aqueous solution of Ruthenium(III) chloride (RuCl₃) is prepared to achieve the desired metal loading (e.g., 5 wt%). The volume of the solution is matched to the pore volume of the activated carbon support.

  • Impregnation: The RuCl₃ solution is added dropwise to the dried activated carbon with constant mixing to ensure uniform distribution.

  • Drying: The impregnated support is dried at 120 °C for 2 hours.[5]

  • Reduction: The dried catalyst is reduced in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at 500 °C for 1 hour.[5]

  • Passivation: After cooling to room temperature under an inert atmosphere, the catalyst is passivated with a flow of 1% O₂ in Ar to prevent rapid oxidation upon exposure to air.

Catalyst Characterization

A suite of characterization techniques is employed to determine the physicochemical properties of the prepared catalysts, which are essential for interpreting kinetic data.

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology of the catalyst.

  • High-Resolution Transmission Electron Microscopy (HR-TEM): To determine the size, dispersion, and morphology of the ruthenium nanoparticles.[6]

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal precursors and the interaction between the metal and the support.[6]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To accurately determine the actual metal loading on the carbon support.[6]

Kinetic Experiment: Hydrogenation of Levulinic Acid
  • Reactor Setup: A high-pressure batch reactor is charged with a specific amount of levulinic acid, deionized water (as a solvent), and the pre-reduced Ru/C catalyst.[2]

  • Purging: The reactor is sealed and purged multiple times with nitrogen and then with hydrogen to remove any residual air.[2]

  • Reaction Initiation: The reactor is heated to the desired temperature (e.g., 175 °C) under stirring. Once the temperature is stable, the stirring speed is increased (e.g., to 800 rpm) and the reactor is pressurized with hydrogen to the desired pressure (e.g., 2.07 MPa). This marks the start of the reaction.[2]

  • Sampling: Liquid samples are withdrawn at regular intervals through a sampling valve.

  • Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactant (levulinic acid) and the product (γ-valerolactone).

  • Data Analysis: The concentration-time data is used to determine the initial reaction rate. By varying the initial concentrations of reactants, catalyst loading, temperature, and pressure, the kinetic parameters (reaction orders, rate constants, and activation energy) can be determined by fitting the data to a suitable kinetic model (e.g., Langmuir-Hinshelwood or power-law).[7]

Visualizing Reaction Pathways and Experimental Workflows

Graphical representations are invaluable for illustrating complex relationships in catalysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_kinetics Kinetic Study Prep_Start Start Support_Treat Support Pre-treatment Prep_Start->Support_Treat Impregnation Incipient Wetness Impregnation Support_Treat->Impregnation Precursor_Sol Precursor Solution Precursor_Sol->Impregnation Drying Drying Impregnation->Drying Reduction Reduction Drying->Reduction Passivation Passivation Reduction->Passivation Prep_End Ru/C Catalyst Passivation->Prep_End SEM SEM Prep_End->SEM TEM HR-TEM Prep_End->TEM TPR TPR Prep_End->TPR ICP ICP-OES Prep_End->ICP Reactor_Setup Reactor Setup Prep_End->Reactor_Setup Reaction Reaction Reactor_Setup->Reaction Sampling Sampling & Analysis Reaction->Sampling Modeling Kinetic Modeling Sampling->Modeling Validation Model Validation Modeling->Validation LA_Hydrogenation_Pathway LA Levulinic Acid (LA) + H₂ HPA 4-Hydroxypentanoic Acid (4-HPA) LA->HPA Hydrogenation (Rate-determining step) GVL γ-Valerolactone (GVL) HPA->GVL Intramolecular Esterification Catalyst Ru/C Catalyst Catalyst->LA

References

A Comparative Guide to the Enantioselectivity of Chiral Modified Ru/C Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral modified heterogeneous catalysts, particularly Ruthenium on carbon (Ru/C), offer a promising avenue for achieving high enantioselectivity in a recyclable and industrially viable manner. This guide provides an objective comparison of the performance of various chiral modified Ru/C catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their asymmetric hydrogenation reactions.

Performance Comparison of Chiral Modifiers

The choice of chiral modifier is paramount in dictating the enantioselectivity and efficiency of a Ru/C catalyst. Below is a comparative summary of commonly employed chiral modifiers in the asymmetric hydrogenation of prochiral ketones, a benchmark reaction for catalyst evaluation. The data, compiled from various studies, highlights the performance of different ligand families.

Chiral Modifier ClassSpecific Ligand ExampleSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Reaction Conditions
Cinchona Alkaloids & Derivatives Cinchonidine (CD)Acetophenone (B1666503)HighUp to 20% (S)Pt/C, Room Temp., 1 atm H₂, Isooctane/Water[1]
NNP Ligand (L5, Quinidine derived)Acetophenone99.998.2 (S)Ru complex, MeOH, Ba(OH)₂, 30°C, 6 MPa H₂[2]
Chiral Diphosphines (S)-BINAPMethyl Acetoacetate10093.5 (R)Ru/PMO-BINAP, MeOH, 50°C, 50 bar H₂
(S,S)-1 / (R,R)-DPENAcetophenone>9890 (R)[RuCl₂(diphosphine)(diamine)], 2-propanol, KOt-Bu, 28°C, 8 atm H₂[3]
Chiral Diamines (R,R)-DPEN (with rac-1)Acetophenone>9886 (R)[RuCl₂(diphosphine)(diamine)], 2-propanol, KOt-Bu, 28°C, 8 atm H₂[3]
(S,S)-TsDPEN4-Chromanone10097 (S)η⁶-arene/N-tosylethylenediamine-Ru(II), MeOH, 60°C, 10 atm H₂[4]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The presented data serves as a guide to the potential of each modifier class.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for reproducible results in assessing catalyst performance. Below are generalized protocols for the preparation of a chiral modified Ru/C catalyst and the subsequent evaluation of its enantioselectivity in a typical asymmetric hydrogenation reaction.

Protocol 1: Preparation of a Chiral Modified Ru/C Catalyst (Incipient Wetness Impregnation)

This protocol describes a general method for the immobilization of a chiral modifier onto a commercial Ru/C support.

  • Support Pre-treatment: Dry the commercial 5 wt% Ru/C catalyst in an oven at 120°C for 4 hours to remove adsorbed water.

  • Modifier Solution Preparation: Dissolve the chiral modifier (e.g., Cinchonidine or a chiral phosphine (B1218219) ligand) in a suitable solvent (e.g., toluene, ethanol, or dichloromethane) to achieve a desired concentration (typically 1-5 mM). The volume of the solution should be equal to the pore volume of the Ru/C support to be used.

  • Impregnation: Add the modifier solution to the dried Ru/C catalyst dropwise with constant stirring until the catalyst is uniformly wetted.

  • Drying: Dry the impregnated catalyst under vacuum at a slightly elevated temperature (e.g., 40-60°C) for several hours to remove the solvent.

  • Reduction (Optional but recommended for some modifiers): The catalyst can be further treated under a hydrogen atmosphere at a controlled temperature to ensure the reduction of the ruthenium species and proper interaction with the modifier.

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol outlines a typical procedure for evaluating the enantioselectivity of a prepared chiral modified Ru/C catalyst.

  • Reactor Setup: Place the chiral modified Ru/C catalyst (typically 5-10 mol% relative to the substrate) into a high-pressure autoclave reactor.

  • Reactant Addition: Add the solvent (e.g., methanol, 2-propanol) and the substrate (e.g., acetophenone). If required, a base (e.g., KOt-Bu) is also added at this stage.

  • Reaction Initiation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired hydrogen pressure (e.g., 8-100 atm).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 25-80°C) for a specified time.

  • Work-up: After the reaction, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Analysis:

    • Conversion: Determine the conversion of the starting material by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture.

    • Enantiomeric Excess (e.e.): Determine the enantiomeric excess of the product (1-phenylethanol) by chiral GC or chiral HPLC analysis, comparing the peak areas of the two enantiomers.

Visualizing the Process: Workflows and Mechanisms

Understanding the experimental workflow and the underlying catalytic cycle is crucial for optimizing reaction conditions and designing new catalysts.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis prep1 Dry Ru/C Support prep2 Prepare Chiral Modifier Solution prep3 Impregnate Support prep2->prep3 prep4 Dry Modified Catalyst prep3->prep4 react1 Charge Reactor with Catalyst & Substrate prep4->react1 react2 Pressurize with H₂ react1->react2 react3 Run Reaction (Stirring & Heating) react2->react3 react4 Depressurize & Cool react3->react4 an1 Determine Conversion (GC/HPLC) react4->an1 an2 Determine e.e. (Chiral GC/HPLC) an1->an2

Caption: Experimental workflow for assessing catalyst enantioselectivity.

The catalytic cycle for asymmetric hydrogenation using a Ru-diphosphine/diamine complex is a well-studied mechanism that provides insight into the enantiodetermining step.

Catalytic_Cycle Ru_precatalyst [RuCl₂(diphosphine)(diamine)] Precatalyst Active_RuH₂ [RuH₂(diphosphine)(diamine)] Active Catalyst Ru_precatalyst->Active_RuH₂ + H₂, - 2HCl (in presence of base) Substrate_complex Substrate Coordination Active_RuH₂->Substrate_complex + Ketone Hydride_transfer Hydride Transfer (Enantiodetermining Step) Substrate_complex->Hydride_transfer Product_release Product Release Hydride_transfer->Product_release → Chiral Alcohol Ru_amido [RuH(diphosphine)(diamine-H)] Amido Complex Product_release->Ru_amido Ru_amido->Active_RuH₂ + H₂

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric hydrogenation.[5][6]

This guide provides a foundational understanding for researchers venturing into the use of chiral modified Ru/C catalysts. The selection of the appropriate chiral modifier and the meticulous execution of experimental protocols are critical for achieving high enantioselectivity in asymmetric hydrogenation reactions. The provided data and workflows serve as a starting point for further optimization and catalyst development.

References

A Comparative Guide to Commercial Ruthenium on Carbon (Ru/C) Catalysts for Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ruthenium on Carbon (Ru/C) catalysts from various commercial suppliers, focusing on their performance in hydrogenation reactions. The information herein is synthesized from publicly available experimental data and is intended to aid in the selection of the most suitable catalyst for your specific research and development needs.

Performance Comparison of Commercial Ru/C Catalysts

The efficacy of a Ru/C catalyst is critically dependent on its physical and chemical properties, which can vary between suppliers. Key performance indicators include metal dispersion, particle size, and the nature of the carbon support. These factors directly influence the catalyst's activity, selectivity, and stability in a given chemical transformation.

For this comparative analysis, we will focus on the well-documented hydrogenation of glucose to sorbitol, a reaction of significant industrial importance.[1][2][3][4][5][6] While the following data is a representative summary based on typical performance characteristics, it is crucial to perform in-house testing under your specific reaction conditions for a definitive assessment.[7]

Table 1: Comparative Performance of Commercial 5% Ru/C Catalysts in Glucose Hydrogenation

ParameterSupplier A (Exemplar)Supplier B (Exemplar)Supplier C (Exemplar)
Physical Properties
Ruthenium Loading5 wt%5 wt%5 wt%
Mean Ru Particle Size1.5 ± 0.5 nm2.5 ± 0.8 nm3.4 ± 1.2 nm
Metal DispersionHigh (~50-60%)Moderate (~30-40%)Low (~15-25%)
Support Surface Area~1000 m²/g~800 m²/g~1200 m²/g
Catalytic Performance
Glucose Conversion>99%98%95%
Sorbitol Selectivity>98%97%96%
Reaction Time2 hours3 hours4 hours
Turnover Frequency (TOF)~1700 h⁻¹~1100 h⁻¹~700 h⁻¹
Stability
Reusability (5 cycles)~95% of initial activity~92% of initial activity~88% of initial activity

Note: The data presented in this table is a synthesized representation based on typical values found in the literature and should be considered illustrative. Actual performance will vary based on specific catalyst batches and experimental conditions.

Key Factors Influencing Catalyst Performance

The selection of a Ru/C catalyst should be guided by an understanding of the interplay between its physical properties and the desired reaction outcome.

Catalyst_Performance_Factors cluster_catalyst Catalyst Properties cluster_performance Performance Metrics Particle_Size Ru Particle Size Activity Activity (e.g., Conversion, TOF) Particle_Size->Activity Smaller particles often more active Stability Stability (e.g., Reusability) Particle_Size->Stability Larger particles can be more stable Dispersion Metal Dispersion Dispersion->Activity Higher dispersion increases active sites Support Carbon Support (Surface Area, Porosity) Support->Dispersion High surface area improves dispersion Support->Stability Influences metal leaching and sintering Selectivity Selectivity (e.g., Yield of Desired Product) Activity->Selectivity Can be inversely correlated

Figure 1. Factors influencing Ru/C catalyst performance.

Experimental Protocols

Standardized experimental protocols are essential for the objective evaluation and comparison of catalyst performance.[7] Below is a typical protocol for the aqueous phase hydrogenation of glucose.

Protocol: Aqueous Phase Hydrogenation of D-Glucose to D-Sorbitol

1. Materials and Equipment:

  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature controller.

  • 5 wt% Ru/C catalyst from the commercial supplier.

  • D-Glucose (reagent grade).

  • Deionized water (solvent).

  • High-purity hydrogen gas.

  • HPLC system for analysis of reactants and products.

2. Catalyst Pre-treatment (Reduction):

  • The Ru/C catalyst is typically reduced in situ or prior to the reaction.

  • For in situ reduction, place the catalyst in the reactor with the solvent.

  • Seal the reactor, purge several times with N₂ and then H₂.

  • Pressurize with H₂ to the desired reduction pressure (e.g., 3 MPa) and heat to a specified temperature (e.g., 120°C) for 1-2 hours with stirring.

3. Hydrogenation Reaction:

  • After pre-treatment, cool the reactor to the desired reaction temperature (e.g., 100-140°C).[6]

  • Introduce a known concentration of D-glucose solution into the reactor.

  • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1-4 MPa).[2][6]

  • Commence stirring at a high rate (e.g., >700 rpm) to overcome mass transfer limitations.[2]

  • Maintain a constant temperature and pressure throughout the reaction.

  • Collect liquid samples at regular intervals via the sampling port to monitor the reaction progress.

4. Product Analysis:

  • Filter the collected samples to remove catalyst particles.

  • Analyze the samples using HPLC with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index detector) to determine the concentrations of glucose and sorbitol.

  • Calculate glucose conversion and sorbitol selectivity based on the analytical results.

5. Catalyst Reusability Test:

  • After the reaction, recover the catalyst by filtration.

  • Wash the catalyst thoroughly with deionized water and dry under vacuum.

  • Use the recovered catalyst for a subsequent reaction cycle under the same conditions to evaluate its stability.[8]

Experimental_Workflow A Catalyst & Solvent into Reactor B Seal & Purge (N₂, then H₂) A->B C In Situ Reduction (Heat under H₂) B->C D Cool to Reaction Temp C->D E Introduce Glucose Solution D->E F Pressurize with H₂ E->F G Stir at Constant T & P F->G H Periodic Sampling G->H K Catalyst Recovery (Filtration) G->K After Reaction Completion I HPLC Analysis H->I J Calculate Conversion & Selectivity I->J L Wash & Dry Catalyst K->L M Reuse for Next Cycle L->M Glucose_Hydrogenation reactant Glucose (C₆H₁₂O₆) Aldehyde Group -CHO catalyst Ru/C Catalyst + H₂ reactant->catalyst product Sorbitol (C₆H₁₄O₆) Primary Alcohol Group -CH₂OH catalyst->product

References

Validating the Recyclability of Ru/C Catalysts in Batch Processes: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reusability of heterogeneous catalysts is a critical factor in the development of sustainable and economically viable chemical processes. Ruthenium on carbon (Ru/C) is a widely employed catalyst for hydrogenation reactions due to its high activity and selectivity. This guide provides an objective comparison of the recyclability of Ru/C in various batch hydrogenation processes, supported by experimental data and detailed protocols.

Performance Comparison of Ru/C in Recycling Studies

The stability and sustained performance of a catalyst over multiple cycles are key indicators of its recyclability. The following tables summarize the performance of Ru/C and alternative catalysts in the hydrogenation of different substrates across several reaction cycles.

Table 1: Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL)

CatalystCycleConversion (%)Selectivity to GVL (%)Yield of GVL (%)Reference
Ru/C-200 1829074[1]
2~77~85~65[1]
3~72~80~56[1]
Ru/ZrO₂ 1>99>99>99[2]
2>99>99>99[2]
3>99>99>99[2]
RuIr/SiC 1>99>99>99[3]
2>99>99>99[3]
3>99>99>99[3]
4>99>99>99[3]
5>99>99>99[3]

Table 2: Hydrogenation of D-glucose to D-sorbitol

CatalystCycleConversion (%)Yield of D-sorbitol (%)Reference
Ru/CCD *199.798.6[4]
299.798.6[4]
399.798.6[4]
499.798.6[4]
5~9994.7[4]
Ru/C 110096.5[4]
Ru/ASMA@AC 199.6893.04[5]
2~98~91[5]
3~97~89[5]
4~95~87[5]
5~93~85[5]
1088-[5]
Pt/C -High>99.5[6]

*CCD: Carbonized Cassava Dregs

Table 3: Reduction of Nitroarenes

CatalystSubstrateCycleConversion (%)Reference
Ru/UiO-66 Nitrobenzene1>99[7]
2>99[7]
3>99[7]
4>99[7]
5>99[7]
6>99[7]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for validating and comparing catalyst recyclability. Below are representative protocols for hydrogenation reactions and catalyst recycling.

General Procedure for Batch Hydrogenation
  • Reactor Setup: A high-pressure batch reactor (e.g., Parr autoclave) is charged with the substrate, solvent, and the Ru/C catalyst. A typical catalyst loading is in the range of 1-5 wt% relative to the substrate.

  • Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 70-150°C) and pressurized with hydrogen to the target pressure (e.g., 1.5-5 MPa). The reaction mixture is stirred vigorously (e.g., 750-1250 rpm) for a specified duration.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Termination: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

Standard Protocol for Catalyst Recycling
  • Catalyst Separation: The solid catalyst is separated from the reaction mixture. For batch processes, this is typically achieved by filtration or centrifugation.[8]

  • Washing: The recovered catalyst is washed thoroughly to remove any adsorbed products, byproducts, or remaining reactants. A common procedure involves washing sequentially with solvents such as water and ethanol.[1]

  • Drying: The washed catalyst is dried to remove the washing solvents. This is often done in a vacuum oven at a moderate temperature (e.g., 80°C) for several hours.[1]

  • Reuse: The dried catalyst is then used in a subsequent reaction cycle with a fresh batch of substrate and solvent under identical reaction conditions.[8]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Catalyst Recycling

The following diagram illustrates the typical experimental steps involved in a catalyst recycling study.

G cluster_reaction Reaction Cycle cluster_workup Catalyst Recovery cluster_analysis Analysis A Charge Reactor (Substrate, Solvent, Catalyst) B Perform Hydrogenation (Temp, Pressure, Time) A->B C Cool and Depressurize B->C G Analyze Product Mixture (GC/HPLC) B->G D Separate Catalyst (Filtration/Centrifugation) C->D E Wash Catalyst (e.g., Water, Ethanol) D->E H Characterize Spent Catalyst (Optional: TEM, XRD) D->H F Dry Catalyst (e.g., Vacuum Oven) E->F F->A Reuse Catalyst

A typical workflow for a catalyst recycling experiment.
Logical Framework for Validating Recyclability

This diagram outlines the decision-making process and criteria for validating the recyclability of a catalyst.

G A Define Performance Metrics (Conversion, Selectivity, Yield) B Perform Multiple Reaction Cycles (e.g., 5-10 cycles) A->B C Measure Performance Metrics for Each Cycle B->C D Compare Performance Across Cycles C->D E Stable or Minor Decrease in Performance? D->E F Catalyst is Recyclable and Robust E->F Yes G Significant Decrease in Performance E->G No H Investigate Deactivation Mechanism (e.g., Leaching, Poisoning, Sintering) G->H

A logical framework for validating catalyst recyclability.

References

A Comparative Guide to Ruthenium on Carbon (Ru/C) and Ruthenium on Alumina (Ru/Al₂O₃) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used heterogeneous catalysts: ruthenium on activated carbon (Ru/C) and ruthenium on alumina (B75360) (Ru/Al₂O₃). The selection of the appropriate support material for ruthenium is critical as it significantly influences the catalyst's activity, selectivity, and stability in various chemical transformations, particularly in hydrogenation reactions vital to pharmaceutical and fine chemical synthesis. This document summarizes key performance data, outlines detailed experimental protocols for their preparation and use, and visualizes relevant catalytic pathways.

Data Presentation: Performance and Characterization

The choice between a carbon or alumina support dictates the physicochemical properties of the catalyst, which in turn governs its behavior in catalytic reactions. The following tables summarize the characterization and performance data for Ru/C and Ru/Al₂O₃ from various studies.

Table 1: Catalyst Characterization

ParameterRuthenium on Carbon (Ru/C)Ruthenium on Alumina (Ru/Al₂O₃)Key Considerations
Support Nature Inert, high surface area, porous structure.[1]Can be acidic or basic, reactive, forms strong metal-support interactions.Support interactions can influence electronic properties of Ru and its catalytic activity.
Ruthenium Particle Size Typically small and well-dispersed due to weak metal-support interaction.Particle size can be controlled by preparation methods; strong interactions can lead to highly dispersed nanoparticles.[2][3][4]Smaller particles generally offer higher active surface area.
Metal Dispersion Generally high, especially on high-surface-area carbons.[1]Can be very high, influenced by the alumina phase (e.g., γ-Al₂O₃) and preparation method.[5]Higher dispersion often correlates with higher catalytic activity.
Surface Acidity Generally neutral or slightly basic.Can range from acidic to basic depending on the alumina preparation and any modifications.Support acidity can play a role in reaction selectivity.
Stability Generally stable, but the carbon support can be susceptible to gasification at high temperatures.[1]Thermally very stable, but susceptible to poisoning by certain compounds (e.g., ammonia (B1221849) can lead to deactivation).[6][7][8]The choice of support should consider the reaction conditions to prevent catalyst deactivation.

Table 2: Catalytic Performance in Hydrogenation Reactions

ApplicationCatalystConversion (%)Selectivity (%)Reaction ConditionsReference
Furfural Hydrogenation 5 wt% Ru/C--Benchmark catalyst for comparison.[9][9]
5 wt% Ru/Al₂O₃--Did not produce 2-methylfuran, which was observed with Ru/C.[9][9]
Benzene Hydrogenation 2Ru/La₂O₃–ZnO3650 (to Cyclohexene)Continuous process, 100 h.[10][10]
Cp*ZrBz₂⁺/ZrS⁻-67 (Benzene in Benzene/Toluene)25 °C, 1 atm H₂.[11][11]
CO Methanation 3 wt% Ru/C>80 (CO)-240 h time-on-stream test.[1][1]
2 wt% Ru/Al₂O₃>97 (CO)-4320 min on stream at 320 °C.[1][1]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and evaluation of catalysts. Below are representative protocols for the preparation of Ru/C and Ru/Al₂O₃.

Preparation of 5 wt% Ruthenium on Carbon (Ru/C)

This protocol is based on the incipient wetness impregnation method.

Materials:

  • Activated carbon (high surface area)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Deionized water

  • Hydrogen gas (high purity)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Support Pre-treatment: Dry the activated carbon support at 120°C for 12 hours to remove adsorbed water.

  • Impregnation: Dissolve the required amount of RuCl₃·xH₂O in a minimal amount of deionized water to achieve a 5 wt% Ru loading. The volume of the solution should be equal to the pore volume of the carbon support. Add the solution to the dried activated carbon dropwise with constant mixing to ensure uniform distribution.

  • Drying: Age the impregnated support at room temperature for 12 hours, followed by drying in an oven at 120°C for 12 hours.

  • Reduction: Place the dried catalyst in a tube furnace. Heat to 400°C under a flow of argon or nitrogen. Switch the gas to hydrogen and maintain the temperature for 4 hours to reduce the ruthenium precursor to metallic ruthenium.

  • Passivation: Cool the catalyst to room temperature under an inert gas flow. To prevent pyrophoric activity upon exposure to air, passivate the catalyst with a flow of 1% O₂ in argon for 6 hours.

Preparation of 5 wt% Ruthenium on Alumina (Ru/Al₂O₃)

This protocol describes the preparation via impregnation of γ-alumina.

Materials:

  • γ-Alumina (γ-Al₂O₃) pellets or powder

  • Ruthenium(III) nitrosyl nitrate (B79036) solution or RuCl₃·xH₂O

  • Deionized water or appropriate solvent

  • Hydrogen gas (high purity)

  • Air or Nitrogen gas

Procedure:

  • Support Calcination: Calcine the γ-Al₂O₃ support in air at 500°C for 4 hours to dehydroxylate the surface and remove impurities.

  • Impregnation: Prepare a solution of the ruthenium precursor (e.g., RuCl₃·xH₂O) in deionized water. The volume of the solution should be equivalent to the pore volume of the alumina support for incipient wetness impregnation. Add the solution to the calcined alumina and mix thoroughly.

  • Drying: Dry the impregnated alumina in an oven at 120°C overnight.

  • Calcination (Optional): The dried catalyst can be calcined in air at a temperature typically between 300-500°C for 3-4 hours. This step converts the precursor to ruthenium oxide.

  • Reduction: Load the catalyst into a tube furnace and reduce it under a flow of hydrogen. The reduction temperature is typically in the range of 350-500°C and is held for 4-6 hours.

  • Cooling: After reduction, cool the catalyst to room temperature under an inert gas (e.g., nitrogen or argon) flow.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key catalytic mechanisms and experimental workflows.

Catalytic Mechanisms

The performance of Ru/C and Ru/Al₂O₃ is intrinsically linked to the reaction mechanisms they facilitate. Below are simplified representations of key industrial processes where these catalysts are employed.

Ammonia_Synthesis N2_gas N₂ (gas) Ru_surface Ru Surface N2_gas->Ru_surface Adsorption H2_gas H₂ (gas) H2_gas->Ru_surface Adsorption & Dissociation N2_ads N₂ Ru_surface->N2_ads H_ads H Ru_surface->H_ads N_ads N N2_ads->N_ads Dissociation (RDS) NH_ads NH N_ads->NH_ads + H NH2_ads NH₂ NH_ads->NH2_ads + H NH3_ads NH₃ NH2_ads->NH3_ads + H* NH3_gas NH₃ (gas) NH3_ads->NH3_gas Desorption

Simplified mechanism of ammonia synthesis on a Ruthenium catalyst.

Fischer_Tropsch cluster_initiation Initiation cluster_propagation Chain Propagation cluster_termination Termination CO_ads CO CHx_ads CHx* (Monomer) CO_ads->CHx_ads H_ads H H_ads->CHx_ads CnH2n_ads CnH2n+1 CHx_ads->CnH2n_ads + (n-1)CHx CO_gas CO (gas) Ru_surface Ru Surface CO_gas->Ru_surface H2_gas H₂ (gas) H2_gas->Ru_surface Ru_surface->CO_ads Ru_surface->H_ads Alkanes Alkanes CnH2n_ads->Alkanes + H* (Hydrogenation) Alkenes Alkenes CnH2n_ads->Alkenes β-hydride elimination

Generalized mechanism for Fischer-Tropsch synthesis on a Ruthenium catalyst.
Experimental Workflow

The following diagram illustrates a typical workflow for catalyst testing in a liquid-phase hydrogenation reaction.

Catalyst_Testing_Workflow start Start prep_catalyst Catalyst Preparation (Ru/C or Ru/Al₂O₃) start->prep_catalyst char_catalyst Catalyst Characterization (TEM, XRD, Chemisorption) prep_catalyst->char_catalyst reactor_setup Reactor Setup (Batch or Flow) char_catalyst->reactor_setup reaction Hydrogenation Reaction (Substrate, Solvent, H₂ pressure, Temp.) reactor_setup->reaction sampling Reaction Sampling (Time intervals) reaction->sampling analysis Product Analysis (GC, HPLC, NMR) reaction->analysis sampling->analysis data Data Analysis (Conversion, Selectivity, TOF) analysis->data end End data->end

Typical experimental workflow for catalyst performance evaluation.

References

Performance of Ruthenium on Carbon (Ru/C) in CO2 Hydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Ru/C performance against other common supports in catalytic CO2 hydrogenation, providing researchers and scientists with comparative data and detailed experimental protocols for informed catalyst selection.

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels, particularly methane (B114726) (CH4) via hydrogenation, is a cornerstone of carbon capture and utilization (CCU) strategies. Ruthenium (Ru) has emerged as a highly effective catalyst for this process due to its excellent activity at low temperatures. However, the catalytic performance of Ruthenium is significantly influenced by the support material. This guide provides a comprehensive comparison of Ruthenium supported on carbon (Ru/C) with other widely used supports, including alumina (B75360) (Al2O3), titania (TiO2), silica (B1680970) (SiO2), and zeolites, based on experimental data from recent scientific literature.

Performance Comparison of Ru-Based Catalysts

The choice of support material plays a crucial role in determining the overall efficacy of the Ruthenium catalyst in CO2 hydrogenation. Key performance indicators such as CO2 conversion, selectivity towards methane, and long-term stability vary significantly with the support.

A comparative study by Weber et al. systematically evaluated the performance of Ru supported on various materials under identical conditions.[1] The results indicate that while Ru/C is a viable catalyst, its activity is considerably lower than that of catalysts with metal oxide supports like TiO2, ZrO2, and Al2O3.[1]

CatalystSupportCO2 Conversion (%) at 200°CCH4 Selectivity (%) at 200°CCO Selectivity (%) at 200°CStability (Time on Stream)
Ru/C Carbon~2>98<2Stable
Ru/Al2O3 Alumina~10>99<1Stable over 80h[2][3]
Ru/TiO2 Titania~55>99<1Stable over 80h[2][3]
Ru/SiO2 Silica~5>98<2Stable
Ru/ZrO2 Zirconia~60>99<1Stable over 80h[2][3]
Ru/CeO2 Ceria~4>95<5Stable

Table 1: Comparative performance of Ru catalysts on different supports in CO2 hydrogenation. Data synthesized from Weber et al.[1][2][3]

The data clearly shows that Ru supported on reducible oxides like TiO2 and ZrO2 exhibits the highest CO2 conversion rates, an order of magnitude higher than Ru/C.[1] Ru/Al2O3 also demonstrates significantly higher activity than Ru/C.[1] The low activity of Ru/C is attributed to weaker metal-support interactions and a lower dispersion of Ru particles compared to the metal oxide supports.[1] However, it is noteworthy that Ru/C, along with the other tested catalysts, demonstrates high selectivity towards methane (>95%) and good stability over extended periods.[1][2][3]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the typical experimental procedures for catalyst preparation and CO2 hydrogenation, as described in the cited literature.

Catalyst Preparation (Incipient Wetness Impregnation)

A common method for synthesizing supported Ru catalysts is incipient wetness impregnation.

  • Support Preparation: The support material (e.g., activated carbon, γ-Al2O3, TiO2, SiO2) is dried to remove adsorbed water.

  • Precursor Solution: A solution of a Ruthenium salt, typically Ruthenium(III) chloride (RuCl3) or Ruthenium(III) nitrosyl nitrate (B79036) (Ru(NO)(NO3)3), is prepared in a suitable solvent (e.g., deionized water, ethanol). The volume of the solution is matched to the pore volume of the support.

  • Impregnation: The precursor solution is added dropwise to the support material with constant mixing to ensure uniform distribution.

  • Drying: The impregnated support is dried, typically in an oven at a temperature around 100-120°C for several hours, to remove the solvent.

  • Calcination: The dried catalyst is then calcined in air or an inert atmosphere at elevated temperatures (e.g., 300-500°C) to decompose the precursor and form Ruthenium oxide species on the support.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a hydrogen flow at a high temperature (e.g., 300-500°C) to convert the Ruthenium oxide to metallic Ruthenium, which is the active phase for CO2 hydrogenation.[1]

CO2 Hydrogenation Reaction

The catalytic performance is evaluated in a fixed-bed reactor system.

  • Catalyst Loading: A specific amount of the prepared catalyst is loaded into a tubular reactor, often mixed with an inert material like silicon carbide (SiC) to ensure uniform temperature distribution.[1]

  • In-situ Reduction: The catalyst is typically reduced in-situ within the reactor under a flow of hydrogen at a programmed temperature before the reaction.[1]

  • Reaction Conditions: A feed gas mixture of CO2 and H2, typically with a molar ratio of 1:4, along with an inert gas like N2 or Ar, is introduced into the reactor at a specific gas hourly space velocity (GHSV).

  • Temperature and Pressure: The reaction is carried out at a controlled temperature (e.g., 150-400°C) and pressure (e.g., atmospheric or higher).

  • Product Analysis: The composition of the effluent gas stream is analyzed using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD and FID) to determine the concentrations of reactants and products (CH4, CO, H2O).

  • Performance Metrics: The CO2 conversion, product selectivity, and catalyst stability are calculated based on the analytical results.

Visualizing the Process and Logic

To better illustrate the experimental workflow and the fundamental reaction pathway, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction CO2 Hydrogenation Reaction Support Support Material (e.g., Carbon, Al2O3, TiO2) Impregnation Incipient Wetness Impregnation Support->Impregnation Precursor Ru Precursor Solution (e.g., RuCl3) Precursor->Impregnation Drying Drying (100-120°C) Impregnation->Drying Calcination Calcination (300-500°C) Drying->Calcination Reduction_prep Reduction (H2 flow, 300-500°C) Calcination->Reduction_prep Catalyst Active Ru Catalyst Reduction_prep->Catalyst Reactor Fixed-Bed Reactor Catalyst->Reactor Analysis Gas Chromatography (GC) Reactor->Analysis Feed Feed Gas (CO2, H2, Inert) Feed->Reactor Results Performance Data (Conversion, Selectivity, Stability) Analysis->Results

Figure 1: General experimental workflow for catalyst preparation and CO2 hydrogenation.

reaction_pathway cluster_surface_reactions Surface Reactions CO2 CO2(g) CO2_ads CO2* CO2->CO2_ads adsorption H2 H2(g) H_ads 2H* H2->H_ads dissociative adsorption Ru_surface Ru Surface CO_ads CO* CO2_ads->CO_ads + H* CO2_ads->CO_ads H_ads->CO_ads O_ads O* H_ads->O_ads CHx_ads CHx* H_ads->CHx_ads CO_ads->CHx_ads + nH* CO_ads->CHx_ads H2O H2O(g) O_ads->H2O + 2H* O_ads->H2O CH4 CH4(g) CHx_ads->CH4 + mH* CHx_ads->CH4

Figure 2: Simplified reaction pathway for CO2 methanation on a Ruthenium catalyst.

Conclusion

In the catalytic hydrogenation of CO2 to methane, the choice of support for Ruthenium is a critical determinant of performance. While Ru/C demonstrates high selectivity towards methane and good stability, its catalytic activity is significantly lower than that of Ru supported on metal oxides such as TiO2, ZrO2, and Al2O3. This performance difference is primarily attributed to the stronger metal-support interactions and better Ru dispersion achievable with oxide supports. For applications where high conversion rates are paramount, Ru on reducible oxide supports is the superior choice. However, for specific applications where the properties of a carbon support are advantageous, Ru/C remains a viable, albeit less active, option. This guide provides the necessary comparative data and experimental context to aid researchers in selecting the most appropriate catalyst system for their CO2 valorization endeavors.

References

Safety Operating Guide

Proper Disposal Procedures for Ruthenium on Carbon: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of Ruthenium on Carbon (Ru/C)

Ruthenium on carbon (Ru/C) is a versatile catalyst widely employed in chemical synthesis. However, its pyrophoric nature and the presence of a heavy metal necessitate stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to address specific procedural questions.

Immediate Safety and Handling Precautions

Used or "spent" Ruthenium on carbon is pyrophoric and can ignite spontaneously upon exposure to air.[1][2] All handling of spent Ru/C must be conducted with the utmost care, adhering to the following safety protocols:

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes during quenching and potential explosions.
Hand Protection Nitrile gloves worn under neoprene or other heavy-duty, chemical-resistant gloves.Provides a double barrier against chemical contact and physical hazards.
Body Protection A flame-resistant lab coat (e.g., Nomex) is mandatory.Standard lab coats made of cotton or polyester (B1180765) can easily ignite.
Footwear Closed-toe shoes, preferably made of leather or other non-porous material.Protects against spills and falling objects.
  • Work Environment: All manipulations of spent Ru/C should be performed in a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon).[2]

    • Ensure the work area is free of flammable materials, including paper towels and solvent wash bottles.

    • Have a container of powdered lime or dry sand within arm's reach to smother any small fires. Do not use a carbon dioxide extinguisher , as it may scatter the pyrophoric material.[3]

  • The Buddy System: Never work with pyrophoric materials alone. A colleague should be present and aware of the procedures and emergency protocols.[2]

Disposal and Recycling Pathways

There are two primary pathways for the management of spent Ruthenium on carbon: disposal as hazardous waste and recycling for precious metal recovery.

Pathway 1: Disposal as Hazardous Waste

If recycling is not feasible, the spent catalyst must be treated as hazardous waste. The key steps are deactivation (quenching), characterization, and disposal via a certified hazardous waste facility.

Waste Characterization:

Spent catalysts are often classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). While Ruthenium is not one of the eight metals with specific concentration limits under the Toxicity Characteristic Leaching Procedure (TCLP), the waste must still be evaluated for other hazardous characteristics, such as ignitability (B1175610) and reactivity.[4][5][6] The deactivation process described below is crucial for mitigating these characteristics.

Deactivation (Quenching) Protocol:

The following is a detailed experimental protocol for safely deactivating pyrophoric Ruthenium on carbon before disposal. This procedure must be performed in a chemical fume hood.

Experimental Protocol: Quenching of Spent Ruthenium on Carbon

Objective: To safely neutralize the pyrophoric nature of spent Ruthenium on carbon catalyst.

Materials:

  • Spent Ruthenium on carbon catalyst

  • Anhydrous, high-boiling, non-reactive solvent (e.g., toluene (B28343) or heptane)

  • Isopropanol (B130326)

  • Deionized water

  • Dilute citric or acetic acid

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler

  • Ice bath

Procedure:

  • Inert Atmosphere: Under a gentle flow of nitrogen, carefully transfer the spent Ruthenium on carbon to the three-neck round-bottom flask.

  • Suspension: Add enough anhydrous toluene or heptane (B126788) to create a stirrable slurry. This helps to dissipate heat during the quenching process.

  • Cooling: Place the flask in an ice bath and allow the slurry to cool to 0°C with gentle stirring.

  • Initial Quenching: Slowly add isopropanol dropwise from the dropping funnel. Isopropanol is used as the initial quenching agent because it reacts less vigorously than water.[7]

    • Observation: You will likely observe gas evolution (hydrogen). Maintain a slow addition rate to control the reaction.

  • Intermediate Quenching: Once the vigorous reaction from the isopropanol addition has subsided, switch to adding a 1:1 mixture of isopropanol and water, again, dropwise.[7]

  • Final Quenching: After the reaction with the isopropanol/water mixture ceases, slowly add deionized water dropwise until no further gas evolution is observed.[7]

  • Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 6 hours to ensure the complete deactivation of any remaining pyrophoric material.[7]

  • Neutralization: While still under an inert atmosphere, neutralize the slurry by the slow addition of dilute citric or acetic acid.[7]

  • Final Disposal: The resulting slurry should be collected in a clearly labeled hazardous waste container for disposal through a certified Treatment, Storage, and Disposal Facility (TSDF).

Pathway 2: Recycling and Reclamation

Due to the high economic value and limited global supply of ruthenium, recycling is the preferred and most sustainable option.[8][9][10] The U.S. EPA offers reduced regulatory requirements for the reclamation of precious metals, including ruthenium, which can simplify the process.[1]

Economic and Environmental Benefits of Ruthenium Recycling:

MetricQuantitative DataSignificance
Global Market Value (2022) USD 327.1 MillionIndicates a significant economic incentive for recycling.[9]
Projected Market Value (2032) USD 1,153.6 MillionA projected CAGR of 13.8% highlights the growing importance of ruthenium recycling.[9]
Recovery Rate from Spent Catalysts >94% (up to 98% in some processes)High-efficiency recovery processes make recycling economically viable and environmentally sound.[11]

Recycling Procedure:

  • Do Not Deactivate: If you intend to recycle the catalyst, do not perform the quenching procedure. The recycling facility will have its own protocols for handling the active catalyst.

  • Segregation and Storage: Keep the spent Ruthenium on carbon segregated from other waste streams. It should be stored wet with a non-reactive solvent (the same solvent from the reaction is often suitable) in a tightly sealed, clearly labeled container.

  • Contact a Reputable Vendor: Engage with a precious metal refiner or a specialized chemical waste disposal company that offers catalyst recycling services. They will provide specific instructions for packaging and transportation.

  • Transportation: The material will be shipped as a hazardous material, and the recycling vendor will provide guidance on proper shipping manifests and Department of Transportation (DOT) regulations.

Logical Workflow for Ruthenium on Carbon Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper management of spent Ruthenium on carbon.

RutheniumDisposalWorkflow cluster_start Start: Spent Ru/C Generated cluster_decision Decision Point cluster_recycling Pathway 1: Recycling (Preferred) cluster_disposal Pathway 2: Disposal as Hazardous Waste Start Spent Ruthenium on Carbon (Pyrophoric Material) Decision Recycle Catalyst? Start->Decision Recycle_Storage Store Wet in Labeled Container Decision->Recycle_Storage Yes Disposal_Quench Deactivate (Quench) Following Protocol Decision->Disposal_Quench No Recycle_Vendor Contact Precious Metal Refiner Recycle_Storage->Recycle_Vendor Recycle_Transport Ship to Vendor (Follow DOT Regs) Recycle_Vendor->Recycle_Transport Recycle_End Ruthenium Reclaimed Recycle_Transport->Recycle_End Disposal_Container Collect in Labeled Hazardous Waste Container Disposal_Quench->Disposal_Container Disposal_TSDF Transfer to Certified TSDF Disposal_Container->Disposal_TSDF Disposal_End Final Disposal Disposal_TSDF->Disposal_End

Caption: Decision workflow for spent Ruthenium on Carbon management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ruthenium on Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ruthenium on carbon, a common catalyst in chemical synthesis. Adherence to these procedures is critical for minimizing risks and ensuring responsible disposal.

Immediate Safety and Personal Protective Equipment (PPE)

When working with Ruthenium on carbon, a thorough understanding of its potential hazards is the first line of defense. While the toxicological properties of this material have not been fully investigated, it is classified as a flammable solid and may cause eye and skin irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Engineering Controls: Always handle Ruthenium on carbon in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

Personal Protective Equipment: The following PPE is required when handling Ruthenium on carbon:

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact.[1][2][4] Inspect gloves for any signs of degradation before use.

    • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[1][2]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][2]

Operational Plan: A Step-by-Step Guide to Handling

Following a standardized operational workflow is crucial for minimizing exposure and preventing accidents.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Confirm that all necessary PPE is available and in good condition.
  • Have spill control materials readily accessible.
  • Keep away from heat, sparks, open flames, and other hot surfaces.[2][5]

2. Handling and Use:

  • Use spark-proof tools and explosion-proof equipment.[1][6]
  • Avoid creating dust.[1][3][7] If transferring the powder, do so carefully and slowly.
  • Avoid breathing dust, vapor, mist, or gas.[1]
  • Prevent contact with skin and eyes.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]
  • Keep the container tightly closed.[1][3]
  • Store away from incompatible materials, such as strong oxidizing agents.[1][2][8]

Disposal Plan: Responsible Waste Management

Ruthenium on carbon waste is classified as hazardous and must be disposed of accordingly.[2]

1. Waste Collection:

  • Collect all waste material, including any contaminated items (e.g., weighing paper, gloves), in a clearly labeled, sealed container.

2. Disposal Procedure:

  • Dispose of the waste through a licensed hazardous waste disposal company.
  • Adhere to all local, regional, and national regulations for hazardous waste disposal.[2][5]
  • Do not empty into drains.[1]

Quantitative Safety Data

The following table summarizes key quantitative data related to the safe handling of Ruthenium on carbon.

ParameterValueSource(s)
Occupational Exposure Limit (Carbon) TWA: 2 mg/m³[3][8]
Flash Point 120 °C (248 °F)[1]
Decomposition Temperature 120 °C[8]

TWA: Time-Weighted Average

Visualizing Safety Protocols

To further clarify the procedural steps and safety hierarchy, the following diagrams have been created.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_start Start prep1 Clean & Declutter Work Area prep_start->prep1 prep2 Inspect & Don PPE prep1->prep2 prep3 Ready Spill Control Materials prep2->prep3 prep4 Eliminate Ignition Sources prep3->prep4 handle1 Use Spark-Proof Tools prep4->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Avoid Inhalation & Contact handle2->handle3 store1 Cool, Dry, Well-Ventilated Area handle3->store1 store2 Tightly Closed Container store1->store2 store3 Segregate from Incompatibles store2->store3 dispose1 Collect in Labeled, Sealed Container store3->dispose1 dispose2 Use Licensed Hazardous Waste Vendor dispose1->dispose2 dispose3 Follow All Regulations dispose2->dispose3 dispose_end End dispose3->dispose_end

Caption: Operational Workflow for Handling Ruthenium on Carbon.

Hierarchy elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.